Epoxycholesterol
説明
特性
IUPAC Name |
2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYIJAGAEJZDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-59-6 | |
| Record name | NSC148940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Dual Nature of 5,6-Epoxycholesterol: A Technical Guide to its Cellular Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxycholesterol (B1239861) (5,6-EC) is an oxidized derivative of cholesterol, or oxysterol, generated through both enzymatic action and non-enzymatic auto-oxidation. Initially considered a mere cholesterol metabolite, a growing body of evidence has unveiled its multifaceted and often contradictory roles within the cell. 5,6-EC exists as two diastereoisomers, 5α,6α-epoxycholesterol and 5β,6β-epoxycholesterol, each with distinct metabolic fates and biological activities. This technical guide provides an in-depth exploration of the cellular functions of 5,6-EC, its implications in disease, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Core Functions and Cellular Impact of 5,6-Epoxycholesterol
5,6-Epoxycholesterol isomers are potent signaling molecules that influence a variety of cellular processes, from cholesterol homeostasis and cell proliferation to apoptosis and inflammation. Their effects are highly context-dependent, varying with the cell type, the specific isomer, and the cellular metabolic state.
Modulation of Liver X Receptor (LXR) Signaling
5,6α-EC has been identified as a novel and potent endogenous modulator of Liver X Receptors (LXRα and LXRβ), which are critical nuclear receptors regulating cholesterol metabolism, lipid homeostasis, and inflammatory responses.[1][2][3] Unlike other LXR agonists, 5,6α-EC exhibits cell- and gene-specific agonist, antagonist, and even inverse agonist activities.[1] This complex modulatory role suggests that 5,6α-EC can fine-tune LXR-mediated gene expression, potentially influencing the development of metabolic disorders like atherosclerosis.[1][2]
A Double-Edged Sword in Cancer Biology
The metabolic fate of 5,6-EC is a critical determinant of its role in cancer.[4] In normal breast tissue, 5,6-ECs can be metabolized into dendrogenin A (DDA), a tumor suppressor.[4] Conversely, in breast cancer cells, the metabolic pathway is altered to produce oncosterone, a tumor promoter.[4] This metabolic switch presents novel pharmacological targets for cancer therapy.
Furthermore, 5,6-EC isomers have demonstrated direct anti-tumor activity in certain cancer types. In multiple myeloma cells, both 5,6α-EC and 5,6β-EC induce a form of cell death known as oxiapoptophagy, which involves a combination of oxidative stress, caspase-3-mediated apoptosis, and autophagy.[5][6]
Induction of Apoptosis and Oxidative Stress
A consistent theme in the cellular effects of 5,6-EC is the induction of apoptosis and the generation of reactive oxygen species (ROS).[5][6][7] In multiple myeloma cell lines, treatment with 5,6-EC isomers leads to a dose-dependent increase in apoptosis, activation of caspases 3 and 7, and a surge in intracellular ROS.[5][6] This pro-apoptotic activity is also observed in other cancer cell lines and is often linked to mitochondrial dysfunction.[5][6]
Role in Inflammation and Atherosclerosis
5,6-EC is found in atherosclerotic plaques and is considered a pro-inflammatory molecule.[2][8] It can induce the secretion of pro-inflammatory cytokines and contribute to the alteration of the intestinal barrier.[2][8] In vascular smooth muscle cells, 5,6α-EC promotes migration and proliferation, key events in the development of atherosclerotic lesions, through the activation of the EGFR/PI3K/Akt signaling pathway.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the cellular effects of 5,6-epoxycholesterol.
| Parameter | Cell Line | 5,6-EC Isomer | Value | Assay | Reference |
| IC₅₀ (48h) | JJN3 (Multiple Myeloma) | 5,6α-EC | 11 µg/mL | MTT Assay | [5] |
| 5,6β-EC | 14 µg/mL | ||||
| U266 (Multiple Myeloma) | 5,6α-EC | 31 µg/mL | |||
| 5,6β-EC | 21 µg/mL | ||||
| EC₅₀ | LXRα | 5,6α-EC | 76 nM | Radiolabeled Ligand Displacement | [1][2] |
| LXRα and LXRβ | 5,6α-EC | ~2 µM | LXR-Cofactor Peptide Interaction | [1][2] |
Table 1: Cytotoxicity and LXR Activity of 5,6-Epoxycholesterol Isomers.
| Cell Line | Treatment | Concentration | Duration | Effect | Assay | Reference |
| JJN3 & U266 | 5,6α-EC or 5,6β-EC | 20-80 µg/mL | 24-72h | Increased apoptosis | Annexin V/PI Staining | [5][6] |
| JJN3 & U266 | 5,6α-EC or 5,6β-EC | 20-80 µg/mL | 24-72h | Increased caspase 3/7 activity | Caspase 3/7 Activity Assay | [5][6] |
| JJN3 & U266 | 5,6α-EC or 5,6β-EC | 20-80 µg/mL | 24h | Increased ROS production | DHE Staining | [5] |
| Smooth Muscle Cells | 7-keto & α-epoxide | Not specified | Not specified | Promoted migration | Chemotactic Assay | [9] |
| Smooth Muscle Cells | 7-keto & α-epoxide | Not specified | Not specified | Induced proliferation | MTT & BrdU Assay | [9] |
Table 2: Cellular Effects of 5,6-Epoxycholesterol at Various Concentrations.
Signaling and Metabolic Pathways
The cellular effects of 5,6-epoxycholesterol are mediated through its interaction with and modulation of key signaling and metabolic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the cellular functions of 5,6-epoxycholesterol.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., JJN3, U266 multiple myeloma cells)
-
96-well culture plates
-
Complete culture medium
-
5,6-epoxycholesterol isomers (dissolved in a suitable solvent like ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/mL per well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of 5,6-EC isomers (e.g., 5-80 µg/mL) for the desired time periods (e.g., 24, 48, 72 hours).[10] Include vehicle-treated and untreated controls.
-
Following treatment, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan (B1609692) crystals.[11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Incubate the plate overnight in the incubator.[3]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
Cell Proliferation Assessment: BrdU Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
Culture plates
-
5,6-epoxycholesterol isomers
-
BrdU labeling solution (10 µM)
-
Fixing/denaturing solution (e.g., 2N HCl)
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate cells and treat with 5,6-EC as in the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.[4]
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[5]
-
Wash the cells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.[5]
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[5]
-
Wash and add TMB substrate. Incubate for 30 minutes at room temperature.[5]
-
Add stop solution and measure the absorbance at 450 nm.[5]
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
5,6-epoxycholesterol isomers
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with 5,6-EC as desired.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.[13]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The overproduction of intracellular ROS can be measured using fluorescent probes like dihydroethidium (B1670597) (DHE).
Materials:
-
Cells of interest
-
5,6-epoxycholesterol isomers
-
Dihydroethidium (DHE) solution (2 µM)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells with 5,6-EC.
-
Incubate the cells with 2 µM DHE for 15 minutes at 37°C.[1]
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescence of oxidized DHE.[1]
Conclusion and Future Directions
5,6-Epoxycholesterol is a biologically active oxysterol with a complex and context-dependent range of cellular functions. Its ability to modulate LXR signaling, its dual role in cancer progression, and its capacity to induce apoptosis and inflammation highlight its significance in both normal physiology and disease. The detailed experimental protocols provided in this guide offer a toolkit for researchers to further investigate the intricate biology of 5,6-EC.
For drug development professionals, the pathways modulated by 5,6-EC present a landscape of potential therapeutic targets. The differential metabolism of 5,6-EC in normal versus cancerous tissue is particularly promising for the development of novel anti-cancer strategies. Furthermore, the development of specific modulators of the 5,6-EC-LXR interaction could offer new avenues for treating metabolic and inflammatory diseases. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse effects of 5,6-EC isomers and on translating this knowledge into innovative therapeutic interventions.
References
- 1. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. mbl.edu [mbl.edu]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. promega.com [promega.com]
- 7. assaygenie.com [assaygenie.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchhub.com [researchhub.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Biological Activities of Epoxycholesterol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an essential component of mammalian cell membranes, can undergo oxidation to form a variety of oxysterols, which are implicated in numerous physiological and pathological processes. Among these are the 5,6-epoxycholesterol (B1239861) (EC) isomers, 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC). These isomers, generated through enzymatic action or reactive oxygen species, exhibit distinct and sometimes opposing biological activities, positioning them as critical modulators of cellular signaling and metabolism.[1][2] This technical guide provides an in-depth analysis of the biological activities of epoxycholesterol isomers, focusing on their roles in cancer biology and as ligands for nuclear receptors. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate further research and drug development efforts in this area.
I. Quantitative Analysis of Biological Activities
The biological effects of this compound isomers are often concentration-dependent and isomer-specific. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their potency and efficacy in different biological assays.
Table 1: Receptor Binding and Activity of 5,6α-Epoxycholesterol
| Parameter | Receptor | Value | Cell/Assay System | Reference |
| EC50 (Binding) | LXRα | 76 nM | Radiolabeled ligand displacement assay | [3][4][5] |
| EC50 (Cofactor Recruitment) | LXRα and LXRβ | ~2 µM | Multiplexed LXR-cofactor peptide interaction assay | [3][4][5] |
Table 2: Cytotoxic and Pro-Apoptotic Activities of 5,6-Epoxycholesterol Isomers in Multiple Myeloma Cells
| Isomer | Cell Line | Activity | Observation | Reference |
| 5,6α-EC & 5,6β-EC | JJN3, U266 | Anti-tumor activity | Exhibit significant anti-tumor effects in vitro.[6][7] | [6][7] |
| 5,6α-EC & 5,6β-EC | JJN3, U266 | Induction of Oxiapoptophagy | Concomitant induction of oxidative stress, caspase-3-mediated apoptosis, and autophagy.[7] | [7] |
| 5,6α-EC & 5,6β-EC | JJN3, U266 | Synergistic Cytotoxicity | Combination of both isomers shows a synergistic cytotoxic effect.[7] | [7] |
II. Key Signaling and Metabolic Pathways
The biological activities of 5,6-epoxycholesterol isomers are mediated through their interaction with specific signaling pathways and their metabolic conversion into other bioactive molecules.
A. Liver X Receptor (LXR) Modulation
5,6α-EC has been identified as a potent endogenous modulator of Liver X Receptors (LXRα and LXRβ), which are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammation.[3][4][5][8] Its activity is complex, exhibiting cell and gene context-dependent antagonist, agonist, and inverse agonist properties.[3][4][5] This modulation of LXR signaling suggests a role for 5,6α-EC in the pathophysiology of lipid-related disorders such as atherosclerosis.[3][4]
B. Metabolic Fate of 5,6-Epoxycholesterols
The biological effects of 5,6-ECs are also determined by their metabolic conversion. A key enzyme in this pathway is cholesterol-5,6-epoxide hydrolase (ChEH), which hydrates both 5,6α-EC and 5,6β-EC to cholestane-3β,5α,6β-triol (CT).[1][9][10] The fate of CT diverges depending on the cellular context. In cancer cells, CT can be further oxidized to the oncometabolite oncosterone, which promotes tumor proliferation.[9][11] In contrast, in normal tissues, 5,6α-EC can be converted to the tumor suppressor dendrogenin A.[9][11] This metabolic switch highlights the critical role of the 5,6-EC pathway in cancer pathogenesis.
C. Induction of Oxiapoptophagy in Cancer Cells
In multiple myeloma cells, both 5,6α-EC and 5,6β-EC have been shown to induce a form of cell death termed "oxiapoptophagy," which involves the simultaneous activation of oxidative stress, apoptosis, and autophagy.[7] This pro-death activity underscores their potential as anti-cancer agents.
III. Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound isomers.
A. Synthesis of 5,6α-Epoxycholesterol
Principle: This protocol describes the chemical synthesis of 5,6α-epoxycholesterol from cholesterol using an oxidizing agent.
Materials:
-
Cholesterol
-
m-Chloroperbenzoic acid (m-CPBA)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
10% Sodium sulfite (B76179) (Na₂SO₃) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
Procedure:
-
Dissolve cholesterol in methylene chloride.
-
Slowly add a solution of m-CPBA in methylene chloride to the cholesterol solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the excess peracid by adding 10% sodium sulfite solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 5,6α-epoxycholesterol.[12]
B. Cell Viability and Apoptosis Assays
Principle: To assess the cytotoxic and pro-apoptotic effects of this compound isomers on cancer cells.
Materials:
-
Cancer cell lines (e.g., JJN3, U266)
-
Cell culture medium and supplements
-
5,6α-EC and 5,6β-EC stock solutions
-
MTT or WST-1 reagent for viability assay
-
Annexin V-FITC and Propidium Iodide (PI) for apoptosis assay
-
Flow cytometer
Procedure (Viability Assay):
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5,6α-EC or 5,6β-EC for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Procedure (Apoptosis Assay):
-
Treat cells with this compound isomers as described above.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
C. Liver X Receptor (LXR) Ligand Binding Assay
Principle: To determine the binding affinity of this compound isomers to LXRα using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Purified LXRα ligand-binding domain (LBD)
-
Radiolabeled LXR agonist (e.g., [³H]T0901317)
-
5,6α-EC
-
Scintillation vials and cocktail
-
Filter plates
Procedure:
-
Incubate a constant concentration of purified LXRα LBD with a constant concentration of the radiolabeled LXR agonist.
-
Add increasing concentrations of unlabeled 5,6α-EC to compete for binding.
-
After incubation, separate the bound from unbound radioligand using filter plates.
-
Measure the radioactivity of the bound ligand in each sample using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the competitor (5,6α-EC) and calculate the EC50 value.[3][4][5]
IV. Conclusion
The this compound isomers, 5,6α-EC and 5,6β-EC, are emerging as pivotal players in a range of biological processes, from cholesterol metabolism to cancer cell fate. Their distinct interactions with nuclear receptors like LXR and their differential metabolism underscore the complexity of oxysterol signaling. The pro-apoptotic and anti-proliferative effects of these isomers in cancer cells, particularly the induction of oxiapoptophagy, present exciting opportunities for the development of novel therapeutic strategies. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further unravel the intricate biology of this compound isomers and harness their therapeutic potential. Further investigation into the in vivo relevance of these pathways and the development of specific modulators of this compound metabolism will be crucial for translating these fundamental discoveries into clinical applications.
References
- 1. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]
- 3. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identification of 5α,6α-Epoxycholesterol as a Novel Modulator of Liver X Receptor Activity | Semantic Scholar [semanticscholar.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crct-inserm.fr [crct-inserm.fr]
- 10. Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5,6-epoxycholesterol metabolic pathway in breast cancer: Emergence of new pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
The 24,25-Epoxycholesterol Biosynthetic Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxycholesterol (B1244222) (24,25-EC) is a bioactive oxysterol that plays a crucial role in cholesterol homeostasis and cellular signaling. Unlike many other oxysterols, which are products of cholesterol oxidation, 24,25-EC is primarily synthesized de novo through a shunt of the canonical cholesterol biosynthesis pathway. Its production is intrinsically linked to the rate of cholesterol synthesis, positioning it as a key sensor and regulator of this metabolic process.[1] This technical guide provides an in-depth exploration of the 24,25-epoxycholesterol biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies for its investigation.
Core Biosynthetic Pathways
There are two primary enzymatic routes for the biosynthesis of 24,25-epoxycholesterol: the shunt pathway, which diverges from the main cholesterol synthesis pathway, and a secondary pathway mediated by the enzyme CYP46A1.
The Shunt Pathway
The major route for 24,25-EC synthesis is a shunt of the post-squalene portion of the cholesterol biosynthetic pathway. This pathway utilizes the same enzymatic machinery as the Bloch pathway of cholesterol synthesis but acts on a modified substrate.
-
Formation of 2,3;22,23-Diepoxysqualene (DOS): The first committed step of the shunt involves the enzyme squalene (B77637) epoxidase (SQLE). In the canonical cholesterol pathway, SQLE catalyzes the mono-epoxidation of squalene to 2,3-oxidosqualene (B107256). However, SQLE can also further epoxidize 2,3-oxidosqualene to form 2,3;22,23-diepoxysqualene (DOS).[2][3] This second epoxidation reaction is the entry point into the 24,25-EC shunt. The conversion of 2,3-oxidosqualene to DOS by partially purified squalene epoxidase occurs with approximately half the efficiency of the epoxidation of squalene.[4][5]
-
Cyclization to 24,25-Epoxylanosterol: The diepoxide, 2,3;22,23-diepoxysqualene, is then cyclized by lanosterol (B1674476) synthase (LSS) to form 24,25-epoxylanosterol.[6][7] Kinetic studies have revealed that lanosterol synthase has a higher affinity for DOS compared to its canonical substrate, 2,3-oxidosqualene.[8][9] This preferential cyclization of DOS is a key factor in directing flux towards the 24,25-EC shunt, particularly when LSS activity is partially inhibited.[8][10]
-
Conversion to 24,25-Epoxycholesterol: Following its formation, 24,25-epoxylanosterol is metabolized to 24,25-epoxycholesterol by the same series of enzymes that convert lanosterol to cholesterol in the Bloch pathway.[6] These enzymes include sterol 14α-demethylase (CYP51A1), Δ14-sterol reductase (TM7SF2), and others.
The CYP46A1-Mediated Pathway
A secondary, tissue-specific pathway for 24,25-EC synthesis exists, primarily in the brain. This pathway involves the action of cholesterol 24-hydroxylase (CYP46A1).
-
Action on Desmosterol (B1670304): CYP46A1, an enzyme known for its role in converting cholesterol to 24S-hydroxycholesterol, can also act on desmosterol, the immediate precursor to cholesterol in the Bloch pathway.[8][11] This enzymatic reaction directly produces 24,25-epoxycholesterol.[8][11] The kcat and KM values for this reaction have been determined to be 33 ± 1 pmol·nmol−1·min−1 and 9.4 ± 1.0 μM, respectively.[6][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the 24,25-epoxycholesterol biosynthetic pathway.
| Enzyme | Substrate | Product | kcat (pmol·nmol⁻¹·min⁻¹) | KM (µM) | kcat/KM (mM⁻¹·min⁻¹) | Reference(s) |
| CYP46A1 | Desmosterol | 24S,25-Epoxycholesterol | 33 ± 1 | 9.4 ± 1.0 | 3.5 | [6][12][13] |
| CYP46A1 | 7-Dehydrocholesterol (B119134) | 24-hydroxy-7-dehydrocholesterol | 24 ± 1 | 2.8 ± 0.02 | 8.5 | [6] |
| CYP46A1 | Cholesterol | 24S-Hydroxycholesterol | - | - | 8.4 | [14] |
| Enzyme | Substrate 1 | Substrate 2 | V/Km Ratio (Substrate 2 / Substrate 1) | Enzyme Preparation | Reference(s) |
| Lanosterol Synthase | 2,3-Oxidosqualene | 2,3;22,23-Diepoxysqualene | ~5 | Microsomal fraction with supernatant protein factors | [9][10] |
| Lanosterol Synthase | 2,3-Oxidosqualene | 2,3;22,23-Diepoxysqualene | ~2 | Purified enzyme | [9][10] |
| Metabolite | Tissue/Cell Type | Concentration | Reference(s) |
| 24,25-Epoxycholesterol | Adult Mouse & Rat Brain | 0.4–1.4 µg/g wet weight | [15] |
| 24,25-Epoxycholesterol | Developing Mouse Ventral Midbrain (E11.5) | Significantly higher than 24S-hydroxycholesterol | [8][11] |
| 24,25-Epoxycholesterol | Human Liver | ~2 µg/g | [16] |
| 24,25-Epoxylanosterol | Human Liver | ~0.4 µg/g (approximately one-fifth the amount of 24,25-EC) | [17] |
| Desmosterol | CYP46A1 knockout mouse brain | 0.06 µg/mg | [18] |
| Desmosterol | Wild-type mouse brain | 0.1 µg/mg | [18] |
Signaling Pathways and Regulatory Mechanisms
24,25-Epoxycholesterol is a potent signaling molecule that regulates cholesterol homeostasis through multiple mechanisms.
Liver X Receptor (LXR) Activation
24,25-EC is a potent endogenous agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that act as master regulators of cholesterol, fatty acid, and glucose metabolism.[4][11] Upon binding 24,25-EC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[1] This leads to the transcriptional activation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, thereby promoting the removal of excess cholesterol from cells.[1][8]
Regulation of SREBP Processing
24,25-EC also plays a critical role in the feedback inhibition of cholesterol synthesis by suppressing the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are master transcriptional regulators of genes involved in cholesterol and fatty acid synthesis. In sterol-depleted cells, the SREBP Cleavage-Activating Protein (SCAP) escorts SREBPs from the endoplasmic reticulum (ER) to the Golgi for proteolytic activation. When sterol levels are high, cholesterol binds to SCAP, inducing a conformational change that promotes the binding of SCAP to Insulin-Induced Gene (INSIG) proteins, which retains the SCAP/SREBP complex in the ER.[7][19] Oxysterols, including 24,25-EC, are more potent than cholesterol at promoting the SCAP-INSIG interaction, although they are thought to bind directly to INSIG rather than SCAP.[19][20][21] This prevents SREBP processing and subsequent transcription of lipogenic genes.[1][22]
Inhibition of DHCR24
24,25-EC can directly inhibit the activity of 3β-hydroxysterol Δ24-reductase (DHCR24), the enzyme that catalyzes the final step in the Bloch pathway of cholesterol synthesis—the conversion of desmosterol to cholesterol.[13][23] This inhibition leads to an accumulation of desmosterol.[13][23] Since 24,25-EC is structurally similar to desmosterol, it is thought to act as a competitive inhibitor of DHCR24.[23] This represents a rapid, post-transcriptional mechanism for fine-tuning cholesterol synthesis.[24]
Experimental Protocols
Quantification of 24,25-Epoxycholesterol by GC-MS
This protocol is adapted from methodologies for sterol analysis.
1. Lipid Extraction:
-
Homogenize tissue or lyse cells in a suitable solvent, such as a mixture of hexane (B92381) and isopropanol.
-
Add an internal standard, such as a deuterated version of 24,25-epoxycholesterol, for accurate quantification.
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Saponification (Optional):
-
To measure total 24,25-EC (free and esterified), resuspend the lipid extract in an ethanolic potassium hydroxide (B78521) solution and heat to hydrolyze the sterol esters.
-
Re-extract the non-saponifiable lipids.
3. Derivatization:
-
To improve volatility and chromatographic properties for GC-MS analysis, derivatize the hydroxyl group of 24,25-EC. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
4. GC-MS Analysis:
-
Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature gradient to separate the different sterols.
-
Detect the eluted compounds using a mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Quantify 24,25-EC by comparing the peak area of its characteristic ions to that of the internal standard.
In Vitro Assay for Squalene Epoxidase Activity (DOS Formation)
This protocol is based on general squalene epoxidase assays, adapted for the detection of 2,3;22,23-diepoxysqualene.
1. Enzyme Preparation:
-
Isolate microsomes from a relevant cell or tissue source (e.g., liver) by differential centrifugation. Microsomes contain the membrane-bound squalene epoxidase.
-
Determine the protein concentration of the microsomal preparation.
2. Reaction Mixture:
-
In a reaction tube, combine the microsomal preparation with a buffer (e.g., Tris-HCl, pH 7.4), FAD, and a reducing agent such as NADPH or NADH.[25]
-
Add the substrate, radiolabeled or unlabeled 2,3-oxidosqualene.
3. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
4. Reaction Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) and an organic solvent (e.g., hexane).
-
Extract the lipids into the organic phase.
5. Analysis:
-
Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
If using a radiolabeled substrate, quantify the formation of 2,3;22,23-diepoxysqualene by autoradiography or scintillation counting of the corresponding spot/peak.
-
For unlabeled substrates, the product can be identified and quantified by GC-MS or LC-MS after derivatization.
In Vitro Assay for Lanosterol Synthase Activity (24,25-Epoxylanosterol Formation)
This protocol is based on established lanosterol synthase assays, adapted for the use of 2,3;22,23-diepoxysqualene as a substrate.
1. Enzyme Preparation:
-
Prepare a microsomal fraction containing lanosterol synthase as described for the squalene epoxidase assay.
2. Reaction Mixture:
-
Combine the microsomal preparation with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the substrate, radiolabeled or unlabeled 2,3;22,23-diepoxysqualene.
3. Incubation:
-
Incubate the reaction at 37°C for a specified time.
4. Reaction Termination and Extraction:
-
Stop the reaction and extract the lipids as described for the squalene epoxidase assay.
5. Analysis:
-
Separate the lipid extract by TLC or HPLC.
-
Identify and quantify the product, 24,25-epoxylanosterol, using appropriate analytical techniques (autoradiography, scintillation counting, GC-MS, or LC-MS).
In Vitro Assay for CYP46A1-Mediated 24,25-Epoxycholesterol Formation
This protocol is based on assays for cytochrome P450 enzymes.
1. Enzyme Source:
-
Use recombinant human CYP46A1 expressed in a suitable system (e.g., insect cells or E. coli) along with a P450 reductase.
-
Alternatively, use microsomes from cells or tissues known to express CYP46A1 (e.g., brain).
2. Reaction Mixture:
-
In a reaction tube, combine the enzyme source, a buffer (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Add the substrate, desmosterol, solubilized with a carrier such as cyclodextrin.
3. Incubation:
-
Initiate the reaction by adding the NADPH-generating system and incubate at 37°C with shaking.
4. Reaction Termination and Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Add an internal standard and extract the lipids.
5. Analysis:
-
Analyze the lipid extract by LC-MS/MS to separate and quantify the product, 24,25-epoxycholesterol.
Experimental Workflows
Conclusion
The 24,25-epoxycholesterol biosynthetic pathway represents a critical regulatory node in cellular lipid metabolism. Its dual origins from the cholesterol synthesis shunt and through the action of CYP46A1 underscore its importance in various physiological contexts. As a potent signaling molecule that modulates the activity of key transcription factors and enzymes, 24,25-EC is an attractive target for therapeutic intervention in diseases characterized by dysregulated cholesterol homeostasis. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the intricacies of this pathway and its role in health and disease.
References
- 1. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mammalian cholesterol synthesis enzyme squalene monooxygenase is proteasomally truncated to a constitutively active form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24(S),25-Epoxycholesterol, Endogenous cholesterol metabolite (CAS 77058-74-3) | Abcam [abcam.com]
- 5. Epoxidation of 2,3-oxidosqualene to 2,3;22,23-squalene dioxide by squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crucial step in cholesterol homeostasis: sterols promote binding of SCAP to INSIG-1, a membrane protein that facilitates retention of SREBPs in ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. 24,25-Epoxysterol metabolism in cultured mammalian cells and repression of 3-hydroxy-3-methylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxysterols in the brain of the cholesterol 24-hydroxylase knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual functions of Insig proteins in cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 22. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The endogenous regulator 24(S),25-epoxycholesterol inhibits cholesterol synthesis at DHCR24 (Seladin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Epoxycholesterols: Endogenous Signaling Molecules at the Crossroads of Metabolism and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols, a class of oxysterols derived from the epoxidation of cholesterol or its precursors, are emerging as critical endogenous signaling molecules. Far from being mere metabolic intermediates, these lipids actively participate in the regulation of complex signaling pathways, influencing cholesterol homeostasis, immune responses, and developmental processes. Their discovery and characterization have opened new avenues for understanding the intricate interplay between lipid metabolism and cellular signaling, offering novel therapeutic targets for a range of diseases, including metabolic disorders, atherosclerosis, and cancer.
This technical guide provides a comprehensive overview of the current knowledge on epoxycholesterols as signaling molecules. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their signaling mechanisms, quantitative biochemical data, and the experimental protocols essential for their study.
Key Epoxycholesterol Signaling Molecules
Two of the most extensively studied epoxycholesterols are 24(S),25-epoxycholesterol (24,25-EC) and 5α,6α-epoxycholesterol (5,6-EC). These molecules are not functionally redundant and exhibit distinct roles in cellular signaling, primarily through their interaction with nuclear receptors and components of developmental pathways.
Signaling Pathways Modulated by Epoxycholesterols
Liver X Receptor (LXR) Signaling
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors.[1] Upon activation by oxysterol ligands, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[1][2] This transcriptional activation plays a pivotal role in cholesterol efflux, transport, and metabolism.[1][2]
Both 24,25-EC and 5,6-EC are potent endogenous ligands for LXRs.[2][3] 24,25-EC, synthesized in a shunt of the mevalonate (B85504) pathway, acts as a key regulator of cholesterol homeostasis by activating LXR target genes involved in cholesterol export, such as ABCA1 and ABCG1, while simultaneously suppressing cholesterol synthesis by inhibiting the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[3][4]
5,6-EC has been identified as one of the most potent natural LXRα ligands.[5][6] Its interaction with LXR is complex, exhibiting cell- and gene-specific agonist, antagonist, and inverse agonist activities.[5][6] This context-dependent modulation suggests a nuanced role for 5,6-EC in regulating LXR-mediated gene expression.
Hedgehog (Hh) Signaling
The Hedgehog (Hh) signaling pathway is fundamental for embryonic development and tissue homeostasis.[7] The G protein-coupled receptor (GPCR)-like protein Smoothened (SMO) is a key component of this pathway.[8] In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits SMO activity.[9]
Recent studies have revealed a critical role for sterols in the activation of SMO. Oxysterols, and potentially cholesterol itself, can bind to the extracellular cysteine-rich domain (CRD) of SMO, leading to its activation.[1][4] While 20(S)-hydroxycholesterol has been identified as a potent SMO agonist, the precise endogenous sterol ligand that regulates SMO in all physiological contexts is still a subject of active research. The ability of epoxycholesterols to modulate SMO activity directly is an area requiring further investigation, but their structural similarity to other SMO-activating sterols suggests they may play a role.
G Protein-Coupled Receptors (GPCRs)
Cholesterol is a well-established modulator of GPCR structure and function, often binding to specific sites on the transmembrane helices of these receptors.[10][11] These interactions can influence receptor stability, conformation, and signaling.[10] While there is currently no direct evidence for specific high-affinity binding of epoxycholesterols to a particular GPCR in a manner analogous to a ligand, their structural similarity to cholesterol suggests they could also modulate GPCR function. This remains an exciting and underexplored area of research.
Quantitative Data on this compound-Receptor Interactions
The following table summarizes key quantitative data for the interaction of epoxycholesterols with LXRs.
| This compound | Receptor | Assay Type | Parameter | Value | Reference |
| 5α,6α-epoxycholesterol (5,6-EC) | LXRα | Radiolabeled Ligand Displacement | EC50 | 76 nM | [5][6] |
| 5α,6α-epoxycholesterol (5,6-EC) | LXRα & LXRβ | Multiplexed LXR-Cofactor Peptide Interaction | EC50 | ~2 µM | [5][12] |
Experimental Protocols
A diverse array of experimental techniques is employed to study the synthesis, quantification, and biological activity of epoxycholesterols.
Synthesis of Epoxycholesterols
The endogenous synthesis of 24(S),25-epoxycholesterol occurs as a shunt in the mevalonate pathway.[3] This pathway can be manipulated experimentally to study the effects of endogenous 24,25-EC.[4]
For in vitro studies, stereoselective chemical synthesis methods have been developed to produce gram quantities of epoxycholesterols.
Quantification of Epoxycholesterols
Accurate quantification of epoxycholesterols in biological samples is crucial. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method.[13]
GC-MS Protocol for this compound Quantification in Serum:
-
Sample Preparation:
-
Derivatization:
-
Dissolve the dried extract in pyridine (B92270) and add a silylating agent (e.g., MSTFA).[15]
-
Incubate at 80°C to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable for GC analysis.[15]
-
-
GC-MS Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound of interest and the internal standard.
-
Calculate the concentration of the endogenous this compound in the sample based on the peak area ratio relative to the internal standard.
-
Ligand Binding Assays
Radiolabeled Ligand Displacement Assay for LXR:
This assay determines the affinity of an unlabeled ligand (e.g., an this compound) by measuring its ability to compete with a radiolabeled LXR ligand.
-
Preparation:
-
Prepare membrane fractions or purified LXR protein.
-
Prepare a solution of a radiolabeled LXR agonist (e.g., [³H]T0901317) at a concentration near its Kd.
-
Prepare serial dilutions of the unlabeled test compound (this compound).
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Plot the percentage of specific binding against the concentration of the unlabeled ligand.
-
Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Reporter Gene Assays
Luciferase Reporter Assay for LXR Activation:
This cell-based assay measures the ability of a compound to activate LXR-mediated transcription.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a macrophage cell line).[5]
-
Co-transfect the cells with:
-
An expression vector for LXR.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an LXRE.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of the test this compound or a known LXR agonist (positive control).
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the fold induction of luciferase activity relative to a vehicle control against the concentration of the test compound to determine the EC50 for transcriptional activation.
-
Future Directions and Therapeutic Implications
The study of epoxycholesterols as signaling molecules is a rapidly evolving field. Key areas for future research include:
-
Deorphanizing this compound Receptors: While the interaction with LXRs is well-established, identifying other potential receptors, including specific GPCRs, will be crucial.
-
Elucidating Context-Dependent Activities: Understanding the molecular mechanisms that dictate the agonist versus antagonist activity of molecules like 5,6-EC is a high priority.
-
In Vivo Roles: Translating the findings from in vitro studies to in vivo physiological and pathophysiological models is essential to fully grasp their importance.
-
Therapeutic Targeting: The enzymes responsible for the synthesis and metabolism of epoxycholesterols, as well as their receptors, represent promising targets for the development of novel therapeutics for metabolic and inflammatory diseases. For example, partial inhibition of oxidosqualene cyclase to increase endogenous 24,25-EC levels has been proposed as a strategy to combat atherosclerosis.[16]
Conclusion
Epoxycholesterols are now recognized as integral players in the landscape of cellular signaling. Their ability to act as endogenous ligands for nuclear receptors and potentially other signaling proteins places them at a critical nexus between lipid metabolism and the control of gene expression. A thorough understanding of their biochemistry, signaling pathways, and the experimental tools used for their investigation, as outlined in this guide, is paramount for advancing our knowledge and harnessing their therapeutic potential. The continued exploration of this fascinating class of molecules promises to yield further insights into cellular regulation and new strategies for disease intervention.
References
- 1. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Cholesterol Directly Activates Smoothened in Hedgehog Signaling | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved thin-layer chromatographic method for the separation of cholesterol, egg phosphatidylcholine, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of G protein coupled receptors and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interplay of Patched, Smoothened and cholesterol in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predictable cholesterol binding sites in GPCRs lack consensus motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
- 16. Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response [escholarship.org]
The Discovery of Epoxycholesterols in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols are oxidized derivatives of cholesterol that have emerged as critical signaling molecules in a variety of physiological and pathophysiological processes. Unlike other oxysterols, which are often products of cholesterol catabolism, certain epoxycholesterols are synthesized through specific enzymatic pathways and have been identified as key regulators of lipid metabolism, inflammation, and cellular differentiation. This technical guide provides an in-depth overview of the initial discovery of two major epoxycholesterols, 24(S),25-epoxycholesterol and 5,6-epoxycholesterol (B1239861), in mammalian tissues. It details the seminal experimental protocols that led to their identification, presents quantitative data on their tissue distribution, and illustrates their primary signaling pathways.
The Discovery of 24(S),25-Epoxycholesterol
The first identification of 24(S),25-epoxycholesterol (24,25-EC) as a natural product of mammalian biosynthesis was a landmark discovery that opened new avenues in understanding cholesterol homeostasis.
Initial Discovery and Key Researchers:
In 1981, Nelson, Steckbeck, and Spencer reported the biosynthesis of 24,25-EC from a squalene-derived precursor in a rat liver homogenate system.[1][2][3][4] Their work demonstrated that 24,25-EC is not a random oxidation product but is formed in a specific shunt of the cholesterol biosynthesis pathway.[2]
Experimental Protocol for the Initial Discovery of 24(S),25-Epoxycholesterol:
The researchers utilized a cell-free system from rat liver to trace the metabolic fate of radiolabeled precursors. The key steps of their protocol were as follows:
-
Preparation of Radiolabeled Precursor: [3H]Squalene 2,3(S);22(S),23-dioxide was synthesized by incubating [3H]mevalonate with an S10 rat liver homogenate in the presence of an inhibitor of oxidosqualene cyclase. This allowed the accumulation of the radiolabeled squalene (B77637) dioxide.[1]
-
Incubation with Liver Homogenate: The prepared [3H]squalene 2,3(S);22(S),23-dioxide was then incubated aerobically with a fresh S10 rat liver homogenate, which contains the necessary enzymes for sterol synthesis.[1]
-
Lipid Extraction: After incubation, the total lipids were extracted from the homogenate using a solvent mixture, typically chloroform/methanol.
-
Chromatographic Separation: The lipid extract was subjected to thin-layer chromatography (TLC) to separate the different sterol fractions.
-
Identification and Confirmation: The band corresponding to the expected mobility of 24,25-EC was scraped from the TLC plate and the radioactivity was measured. To confirm its identity, the product was subjected to further chemical modifications:
-
Recrystallization to Constant Specific Activity: Both the reduced and benzoylated derivatives were mixed with authentic, non-radiolabeled standards and repeatedly recrystallized. The specific activity (radioactivity per unit mass) of the crystals was measured after each recrystallization. Constant specific activity after several crystallizations confirmed the identity of the biosynthesized product.[1]
The Discovery of 5,6-Epoxycholesterol
The discovery of 5,6-epoxycholesterol (5,6-EC) in mammalian tissues has a more complex history, as it is a major product of cholesterol autoxidation. Its presence in tissues was recognized by researchers including Leland L. Smith, who extensively studied cholesterol oxidation products.
Initial Identification:
Unlike the specific biosynthetic pathway of 24,25-EC, 5,6-EC (existing as α and β diastereomers) is formed through the reaction of cholesterol with reactive oxygen species.[5][6] Its presence in various tissues, particularly in those with high oxidative stress such as atherosclerotic plaques and breast fluid, has been documented.[7][8]
Experimental Protocol for the Identification and Quantification of 5,6-Epoxycholesterol:
The analytical methods developed for oxysterols, including 5,6-EC, have evolved over time. Early methods relied on a combination of chromatography and mass spectrometry.
-
Tissue Homogenization and Lipid Extraction: Tissues are homogenized, and total lipids are extracted, often using the Bligh and Dyer method.[9][10]
-
Saponification: To hydrolyze cholesterol esters and enrich for free sterols, the lipid extract is saponified using a strong base.
-
Solid-Phase Extraction (SPE): The non-saponifiable lipids are then passed through a solid-phase extraction column to separate the oxysterols from the much more abundant cholesterol.
-
Derivatization: To improve their volatility and chromatographic properties for gas chromatography (GC) analysis, the hydroxyl groups of the oxysterols are derivatized, typically by converting them to trimethylsilyl (B98337) (TMS) ethers.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized oxysterols are then separated and identified using GC-MS. Selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity for the target molecules.[8][11] The use of stable isotope-labeled internal standards (e.g., deuterium-labeled 5,6-EC) is crucial for accurate quantification.[8][11]
Quantitative Data on Epoxycholesterol Levels in Mammalian Tissues
The concentrations of epoxycholesterols vary significantly between different tissues and physiological states. The following tables summarize some of the reported quantitative data.
Table 1: Quantitative Levels of 24(S),25-Epoxycholesterol in Mammalian Tissues
| Tissue | Species | Concentration | Reference |
| Brain | Mouse (adult) | 0.4-1.4 µg/g wet weight | [12] |
| Brain | Rat (adult) | ~0.53 µg/g wet weight | [12] |
| Liver | Human | ~10-3 relative to cholesterol | [2] |
| Macrophages | Mouse | Synthesis significantly increased by OSC inhibitors | [13] |
Table 2: Quantitative Levels of 5,6-Epoxycholesterol in Mammalian Tissues
| Tissue/Fluid | Species | Condition | Concentration | Reference |
| Nipple Aspirates | Human | Normal | Variable | [8] |
| Atherosclerotic Lesions | Human | Advanced | Present | [14] |
| Breast Cancer Cells | Human | Tamoxifen-treated | Accumulates |
Signaling Pathways of Epoxycholesterols
Both 24,25-EC and 5,6-EC exert their biological effects primarily through the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis and lipid metabolism.[7][15][16]
24(S),25-Epoxycholesterol Signaling Pathway:
24,25-EC is a potent endogenous ligand for both LXRα and LXRβ.[15][16][17] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional activation of target genes.
5,6-Epoxycholesterol Signaling and Metabolism:
5,6-EC is also an endogenous ligand for LXRs, although its effects can be context-dependent, exhibiting agonist, antagonist, or inverse agonist activities.[7][18] A key metabolic pathway for 5,6-EC is its hydration to cholestane-3β,5α,6β-triol by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH).[5][6][19][20]
Experimental Workflows
The following diagrams illustrate the general workflows for the analysis of epoxycholesterols in mammalian tissues.
Workflow for 24(S),25-Epoxycholesterol Analysis:
Workflow for 5,6-Epoxycholesterol Analysis:
Conclusion
The discovery of epoxycholesterols in mammalian tissues has significantly advanced our understanding of cholesterol metabolism and its role in cellular signaling. The pioneering work of researchers in the late 20th century laid the foundation for the now burgeoning field of oxysterol biology. The detailed experimental protocols and analytical methods developed for their identification and quantification continue to be refined, enabling a deeper exploration of their physiological and pathological roles. For researchers and professionals in drug development, a thorough understanding of the biosynthesis, metabolism, and signaling of these potent molecules is essential for identifying novel therapeutic targets for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.
References
- 1. Biosynthesis of 24,25-epoxycholesterol from squalene 2,3;22,23-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases [pubmed.ncbi.nlm.nih.gov]
- 6. crct-inserm.fr [crct-inserm.fr]
- 7. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of cholesterol, cholesterol-5,6-epoxides and cholestane-3 beta,5 alpha,6 beta-triol in nipple aspirates of human breast fluid by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Research Portal [scholarship.miami.edu]
- 11. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 24S,25-Epoxycholesterol in mouse and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liver X Receptors, LXRs - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cholesterol-5,6-oxide hydrolase - Wikipedia [en.wikipedia.org]
- 20. Catalytic properties and inhibition of hepatic cholesterol-epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Epoxycholesterol Metabolism in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of epoxycholesterols, a class of cholesterol oxidation products, represents a critical and targetable axis in cancer biology. In normal mammalian tissues, cholesterol-5,6-epoxides (5,6-ECs) are converted into the tumor suppressor metabolite, dendrogenin A (DDA). Conversely, a metabolic shift in cancer cells redirects this pathway towards the production of the oncometabolite 6-oxo-cholestan-3β,5α-diol (oncosterone), which promotes tumor growth and progression. This guide provides an in-depth technical overview of the core metabolic pathways, key enzymatic players, and associated signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this promising area of cancer metabolism.
Core Metabolic Pathways of Epoxycholesterols
In mammalian cells, cholesterol can undergo epoxidation at the 5,6-double bond, either through enzymatic action by cytochrome P450 enzymes or via non-enzymatic auto-oxidation, to form 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC)[1]. The metabolic fate of these epoxides diverges significantly between normal and cancerous tissues, representing a key metabolic vulnerability in cancer[2].
In Normal Tissues:
In healthy cells, 5,6α-EC is conjugated with histamine (B1213489) by an yet to be fully characterized enzyme, to produce dendrogenin A (DDA)[3]. DDA functions as a tumor suppressor, promoting cell differentiation and maintaining tissue integrity[3][4].
In Cancer Cells:
Cancer cells exhibit a distinct metabolic reprogramming where 5,6-ECs are primarily metabolized into the oncometabolite oncosterone. This transformation occurs in a two-step enzymatic process:
-
Hydration by Cholesterol Epoxide Hydrolase (ChEH): The epoxide ring of both 5,6α-EC and 5,6β-EC is hydrolyzed by Cholesterol Epoxide Hydrolase (ChEH) to form cholestane-3β,5α,6β-triol (CT)[4][5]. ChEH itself is a hetero-oligomeric complex composed of 3β-hydroxysterol-Δ(8)-Δ(7)-isomerase (D8D7I) and 3β-hydroxysterol-Δ(7)-reductase (DHCR7)[5].
-
Oxidation by 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2): The resulting CT is then oxidized by 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2) to yield oncosterone[4][6]. Oncosterone has been shown to promote the proliferation and invasiveness of breast cancer cells both in vitro and in vivo[6].
This metabolic switch from the production of a tumor suppressor (DDA) to an oncometabolite (oncosterone) is a hallmark of epoxycholesterol metabolism in cancer[2].
Key Signaling Pathways
The biological effects of this compound metabolites are mediated through their interaction with specific nuclear receptors, primarily the Liver X Receptors (LXRs) and the Glucocorticoid Receptor (GR).
-
Liver X Receptors (LXRs): 5,6-ECs are known ligands for LXRs (LXRα and LXRβ), which are ligand-activated transcription factors that play a crucial role in cholesterol homeostasis and inflammation[4]. The activation of LXRs by 5,6-ECs can have context-dependent effects on cancer cells. For instance, tamoxifen (B1202), a breast cancer therapeutic, leads to the accumulation of 5,6-ECs, which in turn modulate LXRβ activity, contributing to the drug's anticancer effects[7][8]. Dendrogenin A also acts as a modulator of LXR, inducing lethal autophagy in cancer cells[9].
-
Glucocorticoid Receptor (GR): The oncometabolite oncosterone exerts its pro-tumorigenic effects by binding to and activating the Glucocorticoid Receptor[2][4]. This activation promotes cancer cell proliferation and tumor growth, independent of the estrogen receptor α (ERα) status in breast cancer[4].
The interplay between these metabolites and their respective nuclear receptors represents a key signaling hub that dictates the ultimate cellular response to this compound metabolism.
Quantitative Data
The following table summarizes key quantitative data related to this compound metabolism in cancer cells.
| Parameter | Value | Cell/Tissue Type | Reference |
| Dendrogenin A (DDA) Levels | |||
| Normal Human Breast Tissue | 5-fold higher than tumor | Human | |
| Mouse Brain | 46 ± 7 ng/g of tissue | Mouse | |
| Mouse Liver | 263 ± 49 ng/g of tissue | Mouse | |
| Human Spleen | 66 ± 9 ng/g of tissue | Human | |
| Cancer Cell Lines (various) | Undetectable | Human | |
| Oncosterone Activity | |||
| Proliferation of breast cancer cells | Promotes | Human | |
| Invasiveness of breast cancer cells | Promotes | Human | |
| Cholestane-3β,5α,6β-triol (CT) Activity | |||
| IC50 for Prostate Cancer Cells (LNCaP, DU-145, PC-3) | 10-40 µM (induces G1 arrest) | Human | |
| IC50 for Prostate Cancer Cells (LNCaP, DU-145, PC-3) | 20-40 µM (induces apoptosis) | Human |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound metabolites on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound metabolite (e.g., 5,6α-EC, 5,6β-EC, oncosterone, CT) dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound metabolite in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of Epoxycholesterols by GC/MS
This protocol outlines the general steps for the quantification of epoxycholesterols and their metabolites in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, plasma, tissue homogenate)
-
Internal standards (deuterated analogs of the oxysterols of interest)
-
Solvents for extraction (e.g., hexane, isopropanol, chloroform)
-
Solid Phase Extraction (SPE) cartridges for pre-purification
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Gas chromatograph coupled to a mass spectrometer (GC/MS)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize tissue samples or lyse cells.
-
Add a known amount of the deuterated internal standards to each sample.
-
Extract lipids using an appropriate solvent system (e.g., Folch extraction with chloroform/methanol).
-
-
Saponification (Optional):
-
To measure total (free and esterified) oxysterols, perform alkaline saponification to hydrolyze cholesteryl esters.
-
-
Solid Phase Extraction (SPE):
-
Purify the lipid extract using SPE to remove interfering substances.
-
-
Derivatization:
-
Evaporate the solvent and derivatize the oxysterols to their trimethylsilyl (B98337) (TMS) ethers. This step increases their volatility and stability for GC analysis.
-
-
GC/MS Analysis:
-
Inject the derivatized sample into the GC/MS system.
-
Separate the different oxysterols based on their retention times on the GC column.
-
Detect and quantify the oxysterols using the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of each compound and its deuterated internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known amounts of authentic standards and their corresponding deuterated internal standards.
-
Calculate the concentration of each oxysterol in the sample based on the ratio of the peak area of the endogenous compound to its deuterated internal standard.
-
LXR Luciferase Reporter Assay
This assay is used to determine if an this compound metabolite can activate or inhibit LXR-mediated transcription.
Materials:
-
A suitable cell line (e.g., HEK293T, HepG2)
-
LXR expression vector
-
RXR expression vector
-
An LXR-responsive element (LXRE)-luciferase reporter plasmid
-
A co-transfected control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compound (this compound metabolite)
-
Known LXR agonist (e.g., T0901317, GW3965) for antagonist assays
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells into a 96-well plate.
-
Co-transfect the cells with the LXR and RXR expression vectors, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the transfection medium with fresh medium containing the test compound at various concentrations.
-
For antagonist assays, treat the cells with a known LXR agonist in the presence or absence of the test compound.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly luciferase activity (from the LXRE reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the vehicle control to determine agonist activity.
-
For antagonist assays, calculate the percent inhibition of the agonist-induced luciferase activity to determine the IC50 value.
-
Visualizations
Diagram 1: this compound Metabolism in Cancer vs. Normal Cells
Caption: Divergent metabolic fates of epoxycholesterols in normal versus cancer cells.
Diagram 2: Signaling Pathways of this compound Metabolites in Cancer
Caption: Signaling cascades initiated by this compound metabolites in cancer cells.
Conclusion
The metabolic conversion of epoxycholesterols presents a fascinating example of metabolic reprogramming in cancer, with a clear switch from the production of a tumor-suppressive metabolite to an oncometabolite. This pathway and its associated signaling networks offer a rich landscape for the discovery of novel diagnostic biomarkers and the development of targeted therapeutic strategies. Further elucidation of the enzymes involved, particularly the DDA synthase, and a deeper understanding of the context-dependent roles of LXR and GR activation will be crucial in translating these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dendrogenin A: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dendrogenin A arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of tamoxifen in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physiological Relevance of Circulating Epoxycholesterols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epoxycholesterols are a class of oxysterols, which are oxidized derivatives of cholesterol, that play multifaceted roles in human physiology and pathophysiology. Unlike other oxysterols formed from the oxidation of mature cholesterol, some epoxycholesterols, such as 24(S),25-epoxycholesterol, are synthesized in a shunt of the mevalonate (B85504) pathway. Circulating epoxycholesterols, including 5α,6α-epoxycholesterol, 5β,6β-epoxycholesterol, and 24(S),25-epoxycholesterol, act as key signaling molecules. They are particularly recognized as modulators of the Liver X Receptor (LXR) and as regulators of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, both of which are central to maintaining cholesterol homeostasis. Dysregulation of epoxycholesterol levels has been implicated in a range of diseases, including cardiovascular disorders, various cancers, and inflammatory conditions, highlighting their potential as both biomarkers and therapeutic targets. This guide provides a comprehensive overview of the biosynthesis, signaling pathways, physiological relevance, and analytical methodologies related to circulating epoxycholesterols.
Biosynthesis and Metabolism
The formation and metabolic fate of epoxycholesterols are crucial to their biological activity. The two primary classes, 24(S),25-epoxycholesterol and 5,6-epoxycholesterols, have distinct origins and metabolic pathways.
24(S),25-Epoxycholesterol
24(S),25-epoxycholesterol is uniquely generated in a shunt of the cholesterol biosynthesis pathway.[1] This pathway is active in all cells capable of synthesizing cholesterol.[1] Its synthesis runs parallel to that of cholesterol, making it an intrinsic indicator of the activity of the mevalonate pathway.[2]
Biosynthesis of 24(S),25-Epoxycholesterol.
5,6-Epoxycholesterols
5,6α- and 5,6β-epoxycholesterols (5,6-ECs) are primarily formed through the oxidation of the double bond in the B-ring of cholesterol. This can occur via non-enzymatic auto-oxidation by reactive oxygen species or through enzymatic processes.[3][4] These epoxides are found in various foods and are also present in human circulation and tissues.[4][5]
The metabolism of 5,6-ECs is particularly relevant in the context of cancer. In normal tissues, they are metabolized by cholesterol-5,6-epoxide hydrolase (ChEH) to the tumor suppressor metabolite, dendrogenin A (DDA). However, in breast cancer cells, a different metabolic pathway leads to the formation of the oncometabolite oncosterone, which promotes tumor growth.[6]
Key Signaling Pathways
Epoxycholesterols exert their physiological effects by modulating key intracellular signaling pathways, primarily those involved in lipid metabolism and inflammation.
Liver X Receptor (LXR) Signaling
Both 24(S),25-epoxycholesterol and 5,6-epoxycholesterols are known ligands for the nuclear receptors LXRα and LXRβ.[5][7][8] LXRs are critical sensors of cellular cholesterol levels.[8] Upon activation by epoxycholesterols, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), thereby reducing cellular cholesterol levels.[9] 24(S),25-epoxycholesterol is considered one of the most potent endogenous LXR agonists.[8] Conversely, 5,6-ECs can act as modulators with both agonistic and antagonistic activities depending on the cellular context.[5][7]
LXR signaling pathway activation by epoxycholesterols.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
Epoxycholesterols, particularly 24(S),25-epoxycholesterol, also regulate cholesterol homeostasis by suppressing the activation of SREBPs.[1] SREBPs are master transcriptional regulators of cholesterol and fatty acid synthesis. By inhibiting the proteolytic cleavage and activation of SREBPs, epoxycholesterols reduce the expression of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[1][2]
Physiological and Pathophysiological Roles
The modulation of these key signaling pathways by circulating epoxycholesterols has significant implications for a variety of physiological and pathological processes.
Cardiovascular Disease
The role of epoxycholesterols in cardiovascular disease, particularly atherosclerosis, is complex. Their ability to activate LXR and promote cholesterol efflux from macrophages is anti-atherogenic.[9] However, 5,6-epoxycholesterols have been detected in atherosclerotic plaques and have been shown to induce atherosclerosis in animal models, suggesting a pro-atherogenic role in certain contexts.[5][7]
Cancer
Epoxycholesterols have dual roles in cancer. In breast cancer, the metabolic shift of 5,6-ECs from the production of the tumor suppressor DDA to the oncometabolite oncosterone highlights a pro-tumorigenic function.[6] Conversely, 5,6-EC isomers have been shown to induce a form of cell death called oxiapoptophagy in multiple myeloma cells, indicating a potential anti-cancer activity.[3]
Inflammation
Epoxycholesterols are also involved in inflammatory processes. They can be produced during inflammatory reactions and have been shown to induce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11] However, the activation of LXR by epoxycholesterols can also have anti-inflammatory effects by inhibiting the expression of inflammatory response genes in macrophages.[12]
Quantitative Data on Circulating Epoxycholesterols
The concentration of circulating epoxycholesterols can vary depending on the physiological or pathological state. Accurate quantification is essential for their evaluation as potential biomarkers.
| This compound Isomer | Condition | Matrix | Concentration Range | Reference |
| Cholesterol-5,6-epoxide (unesterified) | Healthy (23-35 years) | Serum | 67 - 293 ng/mL (mean: 131 ng/mL) | [13] |
| 24(S)-hydroxycholesterol (free) | Healthy | Serum | 12.3 ± 4.79 ng/mL | [14][15] |
| 27-hydroxycholesterol (B1664032) (free) | Healthy | Serum | 17.7 ± 8.5 ng/mL | [14][15] |
| 5,6-epoxycholestanols | Atherosclerotic lesions | Aortic tissue | Present | [16] |
| 5,6-epoxycholestanols | Normal | Aortic tissue | Not present | [16] |
| 5α,6α-epoxycholestanol | Alzheimer's disease | Brain cortex | Increased | [17] |
Key Experimental Protocols
Quantification of Epoxycholesterols in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of epoxycholesterols from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
-
To 200 µL of human plasma, add deuterated internal standards for each this compound isomer to be quantified.[7]
-
Perform a liquid-liquid extraction using a methanol:dichloromethane solvent system to extract bulk lipids.[7]
-
The sample is then hydrolyzed to release esterified epoxycholesterols.[7]
-
Isolate the sterol fraction using solid-phase extraction (SPE) with a C18 cartridge.[7]
2. LC-MS/MS Analysis:
-
Resuspend the dried extract in the mobile phase.
-
Separate the this compound isomers using a C18 reverse-phase HPLC column.[18]
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.[18] Atmospheric pressure chemical ionization (APCI) is often used as the ionization source.[2]
Workflow for this compound quantification.
LXR Activation Luciferase Reporter Assay
This assay is used to determine if a compound, such as an this compound, can activate LXR-mediated transcription.
1. Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HepG2) in a multi-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing LXREs upstream of the luciferase gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
2. Treatment and Lysis:
-
After transfection, treat the cells with the this compound of interest at various concentrations. Include a known LXR agonist as a positive control and a vehicle control.
-
Incubate for 24-48 hours.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
3. Luciferase Activity Measurement:
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates LXR activation.[8][19]
SREBP Activity Luciferase Reporter Assay
This assay measures the effect of epoxycholesterols on SREBP-mediated transcription.
1. Cell Culture and Transfection:
-
Plate cells (e.g., CHO, HEK293) and co-transfect with a luciferase reporter plasmid containing sterol response elements (SREs) and a control Renilla plasmid.[4]
2. Treatment and Lysis:
-
Treat the cells with the this compound being tested. A known SREBP inhibitor (like 25-hydroxycholesterol) can be used as a positive control.
-
Incubate for 24 hours.
-
Lyse the cells as described for the LXR assay.
3. Luciferase Activity Measurement:
-
Measure and normalize luciferase activity. A decrease in normalized luciferase activity suggests inhibition of the SREBP pathway.[4]
Measurement of Cholesterol Biosynthesis using [1-¹⁴C]-Acetate
This metabolic labeling assay quantifies the rate of de novo cholesterol synthesis.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with [1-¹⁴C]-acetate in the culture medium for a defined period (e.g., 2-24 hours).[9]
2. Lipid Extraction and Separation:
-
Wash the cells and harvest them.
-
Saponify the cell pellet to hydrolyze cholesterol esters.[9]
-
Extract the neutral lipids (including cholesterol) using an organic solvent like hexane.
-
Separate the lipids by thin-layer chromatography (TLC).[9]
3. Quantification:
-
Visualize the cholesterol and this compound bands on the TLC plate (e.g., using a phosphorimager).
-
Scrape the bands corresponding to cholesterol and this compound and quantify the radioactivity using a scintillation counter. The amount of incorporated [1-¹⁴C]-acetate is proportional to the rate of synthesis.
Conclusion and Future Directions
Circulating epoxycholesterols are emerging as critical regulators of lipid metabolism and inflammatory signaling. Their diverse roles in health and disease, from maintaining cholesterol homeostasis to influencing the progression of atherosclerosis and cancer, make them a compelling area of research for drug development. Future studies should focus on elucidating the precise mechanisms of action of different this compound isomers in various cell types, further validating their potential as clinical biomarkers, and exploring the therapeutic utility of modulating their metabolic pathways. The development of more sensitive and high-throughput analytical methods will be crucial for advancing our understanding of these potent signaling lipids.
References
- 1. The biosynthesis from acetate-1-C14 of fatty acids and cholesterol in formed blood elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of oxysterols in human plasma and red blood cells by liquid chromatography high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LXR reporter luciferase assay [bio-protocol.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. The use of C14-labeled acetate to study cholesterol metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Assay of unesterified cholesterol-5,6-epoxide in human serum by isotope dilution mass spectrometry. Levels in the healthy state and in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Epoxycholesterol and Liver X Receptor (LXR) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the interaction between epoxycholesterols and the Liver X Receptor (LXR), a critical regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses. This document details the molecular mechanisms of action, key experimental protocols for characterization, and quantitative data on the binding and activation of LXR by specific epoxycholesterol ligands.
Introduction to Liver X Receptors and this compound Ligands
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role as "cholesterol sensors" within the cell.[1] They form obligate heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes.[2][3] In the absence of a ligand, the LXR/RXR heterodimer is bound to LXREs and recruits corepressor proteins like the Nuclear Receptor Corepressor (N-CoR) and Silencing Mediator of Retinoid and Thyroid hormone Receptors (SMRT), leading to the repression of gene transcription.[1] The binding of an agonist ligand induces a conformational change in the LXR protein, causing the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes.[2]
Epoxycholesterols, which are oxidized derivatives of cholesterol, have been identified as potent endogenous ligands for LXRs.[4] Two of the most well-characterized this compound ligands are:
-
24(S),25-Epoxycholesterol (24,25-EC): An important regulator of cholesterol homeostasis.[5]
-
5α,6α-Epoxycholesterol (5,6-EC): A naturally occurring metabolite of cholesterol found in various foods.[6][7]
The activation of LXRs by these epoxycholesterols leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and apolipoprotein E (ApoE).[3][8] This process promotes the efflux of excess cholesterol from peripheral tissues to the liver for metabolism and excretion, thereby playing a crucial role in preventing the development of atherosclerosis.[8]
Quantitative Analysis of this compound-LXR Interaction
The binding affinity and activation potency of epoxycholesterols for LXRα and LXRβ can be quantified using various biochemical and cell-based assays. The following tables summarize the available quantitative data for the interaction of 24(S),25-epoxycholesterol and 5α,6α-epoxycholesterol with LXRs.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| 5α,6α-Epoxycholesterol | LXRα | Radioligand Displacement | EC50 | 76 nM | [7] |
| LXRα & LXRβ | Cofactor Peptide Recruitment | EC50 | ~2 µM | [7] | |
| 24(S),25-Epoxycholesterol | LXRα | Not Specified | EC50 | Not Specified | |
| LXRβ | Not Specified | EC50 | Not Specified | ||
| T0901317 (Synthetic Agonist) | LXRα | Not Specified | EC50 | 20 nM | [9] |
| FXR | Not Specified | EC50 | 5 µM | [9] |
Note: Data for 24(S),25-epoxycholesterol EC50 values were not explicitly found in the search results and are marked as "Not Specified." Further literature review is recommended to obtain these specific values.
LXR Signaling Pathway upon this compound Binding
The binding of an this compound agonist to the LXR ligand-binding domain (LBD) initiates a cascade of molecular events leading to the transcriptional activation of target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between epoxycholesterols and LXRs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) or inhibitory constant (Ki) of a test compound for a receptor. A common method is the filtration binding assay.[10]
Objective: To quantify the direct binding of an this compound to the LXR LBD.
Materials:
-
Purified LXRα or LXRβ Ligand Binding Domain (LBD) protein
-
Radiolabeled LXR agonist (e.g., [3H]-T0901317)
-
Test this compound compound
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the purified LXR LBD protein, a fixed concentration of the radiolabeled LXR agonist, and varying concentrations of the unlabeled test this compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters in the 96-well filter plate. This separates the protein-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]
-
Drying: Dry the filters.
-
Scintillation Counting: Add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Objective: To determine the functional activity of an this compound as an LXR agonist.
Materials:
-
HEK293 cells (or other suitable cell line)[11]
-
Expression plasmid for full-length LXRα or LXRβ
-
Luciferase reporter plasmid containing an LXR response element (LXRE) upstream of the luciferase gene (e.g., pGL3-LXRE-tk-luc)
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test this compound compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate medium. Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
LXR-Cofactor Interaction Assay (AlphaScreen)
This is a bead-based proximity assay used to measure the interaction between LXR and a cofactor peptide in the presence of a ligand.
Objective: To assess the ability of an this compound to promote the recruitment of coactivator peptides to the LXR LBD.
Materials:
-
Purified, tagged LXR LBD (e.g., GST-LXR LBD)
-
Biotinylated coactivator peptide containing an LXXLL motif (e.g., from SRC-1)
-
AlphaScreen Donor and Acceptor beads (e.g., Glutathione Donor beads and Streptavidin Acceptor beads)
-
Test this compound compound
-
Assay buffer
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Reaction Setup: In a microplate, combine the tagged LXR LBD, the biotinylated coactivator peptide, and varying concentrations of the test this compound in the assay buffer.
-
Incubation: Incubate the mixture to allow for ligand binding and protein-peptide interaction.
-
Bead Addition: Add the AlphaScreen Donor and Acceptor beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark to allow the beads to bind to their respective targets.
-
Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the extent of the LXR-cofactor interaction. Plot the signal against the concentration of the test compound to determine the EC50 for cofactor recruitment.
Conclusion
The interaction between epoxycholesterols and Liver X Receptors is a critical component of cellular lipid homeostasis. Understanding the nuances of this interaction, including the specific binding affinities, activation potencies, and downstream signaling consequences, is essential for the development of novel therapeutics targeting metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate and characterize the effects of epoxycholesterols and other potential LXR modulators. The continued exploration of this signaling pathway holds significant promise for the discovery of new treatments for a range of human diseases.
References
- 1. Liver X receptors as integrators of metabolic and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. msesupplies.com [msesupplies.com]
- 7. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Epoxycholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of key epoxycholesterol isomers. It is designed to serve as a foundational resource for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development. This document delves into the synthesis, analytical methods, and significant signaling pathways associated with these important oxysterols.
Chemical Structure and Physicochemical Properties
Epoxycholesterols are a class of oxysterols, which are oxidized derivatives of cholesterol. The introduction of an epoxide ring into the cholesterol structure gives rise to various isomers with distinct chemical and biological properties. The most extensively studied isomers are 24(S),25-epoxycholesterol and the diastereomers 5,6α-epoxycholesterol and 5,6β-epoxycholesterol.
1.1. Isomer Structures
The fundamental structure of cholesterol is modified by the presence of an epoxide ring at different positions, leading to the primary isomers of interest:
-
24(S),25-Epoxycholesterol (24(S),25-EC): The epoxide is located on the side chain of the cholesterol molecule.
-
5,6α-Epoxycholesterol (5,6α-EC): The epoxide is on the B-ring of the sterol nucleus, with the oxygen atom positioned on the alpha-face (below the plane of the ring).
-
5,6β-Epoxycholesterol (5,6β-EC): The epoxide is also on the B-ring, but the oxygen atom is on the beta-face (above the plane of the ring).
1.2. Physicochemical Data
The following tables summarize the key physicochemical properties of the main this compound isomers.
| Property | 24(S),25-Epoxycholesterol | 5,6α-Epoxycholesterol | 5,6β-Epoxycholesterol |
| Molecular Formula | C₂₇H₄₄O₂[1][2][3] | C₂₇H₄₆O₂[4] | C₂₇H₄₆O₂[5] |
| Molecular Weight | 400.6 g/mol [1][2][3] | 402.7 g/mol [6] | 402.7 g/mol [7] |
| CAS Number | 77058-74-3[1][3] | 1250-95-9[8] | 4025-59-6 |
| Melting Point | Not specified | 142-143 °C[8], 147 °C[9] | 131-132 °C[10] |
| Appearance | Solid[3] | White to off-white solid | White to off-white solid[5] |
| Solubility | Soluble in ethanol (B145695) (to 25 mM)[2][3] | Soluble in DMSO (up to 10 mg/ml) and ethanol (up to 10 mg/ml)[4][9] | Soluble in chloroform (B151607) and methanol (B129727); limited solubility in water[5][7]. Soluble in ethanol (~20 mg/ml), DMSO (~0.1 mg/ml), and dimethyl formamide (B127407) (~2 mg/ml)[11] |
Biological Activities and Signaling Pathways
Epoxycholesterols are potent signaling molecules that play crucial roles in cholesterol homeostasis and inflammation, primarily through their interaction with Liver X Receptors (LXRs).
2.1. Liver X Receptor (LXR) Agonism
LXRs (LXRα and LXRβ) are nuclear receptors that function as cholesterol sensors.[12] Upon activation by oxysterol ligands, they form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription.[13][14]
Table 2: LXR Binding and Activation Data for this compound Isomers
| Isomer | Receptor | Assay | Value |
| 5,6α-Epoxycholesterol | LXRα | Radiolabeled ligand displacement | EC₅₀ = 76 nM[15] |
| LXRα and LXRβ | Cofactor peptide recruitment | EC₅₀ ≈ 2 µM[15] | |
| 24(S),25-Epoxycholesterol | LXRα | Binding affinity (Ki) | 200 nM[16] |
| LXRβ | Binding affinity (Ki) | Not specified | |
| 5,6-24(S),25-dithis compound | LXRα | Binding affinity (Ki) | 390 nM[16] |
| LXRβ | Binding affinity (Ki) | 1700 nM[16] |
2.2. Key Signaling Pathways
Epoxycholesterols modulate two critical pathways involved in lipid metabolism: the LXR signaling pathway and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
LXR Signaling Pathway
Activation of LXR by epoxycholesterols leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, and apolipoprotein E (ApoE).[12][14] This promotes the efflux of cholesterol from cells to HDL particles for transport back to the liver.
SREBP-2 Pathway Regulation
24(S),25-epoxycholesterol can suppress the activation of SREBP-2, a master transcriptional regulator of cholesterol biosynthesis.[17][18] By inhibiting the processing of SREBP-2, epoxycholesterols reduce the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase.
Experimental Protocols
This section outlines standardized methodologies for the synthesis and analysis of epoxycholesterols, crucial for their study in a research setting.
3.1. Synthesis of 5,6α-Epoxycholesterol
This protocol describes a common method for the epoxidation of cholesterol using m-chloroperbenzoic acid (m-CPBA).
Materials:
-
Cholesterol
-
m-Chloroperbenzoic acid (m-CPBA)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
10% Sodium sulfite (B76179) (Na₂SO₃) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
88% Aqueous acetone (B3395972) or silica (B1680970) gel for chromatography
Procedure:
-
Dissolve cholesterol (50 mmol) in methylene chloride (75 ml).[8]
-
In a separate flask, dissolve m-CPBA (54 mmol) in methylene chloride (120 ml).[8]
-
Slowly add the m-CPBA solution to the cholesterol solution at 25°C over a period of 30 minutes with stirring.[8]
-
After the addition is complete, destroy the excess peracid by adding 10% sodium sulfite solution until the reaction is quenched.[8]
-
Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous sodium bicarbonate, water, and finally with saturated aqueous sodium chloride.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by recrystallization from 88% aqueous acetone or by silica gel chromatography to yield cholesterol 5α,6α-epoxide with >95% purity.[8]
3.2. Analysis of Epoxycholesterols by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of epoxycholesterols in biological samples.[19][20] This protocol provides a general workflow.
Materials:
-
Biological sample (e.g., serum, tissue)
-
Internal standard (e.g., deuterated this compound)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Derivatization agent (e.g., trimethylsilylating agent)
-
GC-MS system with a suitable column (e.g., Agilent CP-Sil 8 CB)
Procedure:
-
Sample Preparation and Lipid Extraction: a. Homogenize the tissue sample in a mixture of methanol and chloroform.[21] b. Add the internal standard to the sample for quantification.[21] c. Perform a lipid extraction, for example, using a modified Bligh and Dyer method.[22] d. Separate the organic (lipid-containing) and aqueous phases by centrifugation.[21] e. Collect the organic phase and dry it under a stream of nitrogen or in a speed vacuum.[21]
-
Derivatization: a. Resuspend the dried lipid extract in a suitable solvent. b. Add a trimethylsilylating agent to convert the hydroxyl group of the this compound to a less polar and more volatile TMS ether, which is more amenable to GC analysis.
-
GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a temperature program to separate the different sterols on the GC column. An example program: initial temperature of 100°C for 4 min, ramped to 318°C at 10°C/min, and held for 6 min.[21] c. The mass spectrometer is used to detect and quantify the this compound and the internal standard based on their specific mass-to-charge ratios.
3.3. Analysis of Epoxycholesterols by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative to GC-MS, particularly for the analysis of less volatile or thermally labile compounds, and can often be performed without derivatization.[23]
Materials:
-
Biological sample
-
Internal standards (e.g., deuterated epoxycholesterols)
-
Solvents for extraction (e.g., acetone, isopropanol, n-hexane) and LC mobile phase
-
Solid-phase extraction (SPE) column (e.g., silica)
-
LC-MS/MS system with a suitable column (e.g., reversed-phase C18)
Procedure:
-
Sample Preparation and Extraction: a. Precipitate proteins from the sample (e.g., plasma) using a solvent like cold acetone.[24] b. Add internal standards.[24] c. Vortex and sonicate the sample, followed by centrifugation to pellet the precipitated protein.[24] d. Evaporate the supernatant to dryness.[24]
-
Purification (Optional but Recommended): a. Resuspend the dried extract in a non-polar solvent and apply it to a conditioned silica SPE column.[24] b. Wash the column with a non-polar solvent (e.g., n-hexane) to remove cholesterol and other hydrophobic compounds.[24] c. Elute the oxysterols with a more polar solvent mixture (e.g., dichloromethane-methanol).[24] d. Dry the eluate.[24]
-
LC-MS/MS Analysis: a. Reconstitute the purified sample in the mobile phase. b. Inject the sample into the LC-MS/MS system. c. Separate the this compound isomers using a reversed-phase gradient. d. Use tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.
Conclusion
Epoxycholesterols are a class of bioactive lipids with significant roles in cellular signaling and metabolic regulation. Their ability to modulate the LXR and SREBP pathways makes them important targets for research in cardiovascular disease, metabolic disorders, and cancer. A thorough understanding of their chemical structures, properties, and the experimental methods for their study is essential for advancing our knowledge in these areas and for the development of novel therapeutic strategies. This guide provides a foundational reference for researchers and professionals working with these compelling molecules.
References
- 1. scbt.com [scbt.com]
- 2. 24(S),25-Epoxycholesterol, Endogenous cholesterol metabolite (CAS 77058-74-3) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]
- 5. CAS 4025-59-6: 5β,6β-Epoxycholesterol | CymitQuimica [cymitquimica.com]
- 6. 5alpha,6alpha-Epoxycholesterol | C27H46O2 | CID 227037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. prepchem.com [prepchem.com]
- 9. 1250-95-9 CAS MSDS (CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Liver X receptor - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 22. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Epoxycholesterol from Cholesterol Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of epoxycholesterol from cholesterol oxidation, detailing the underlying mechanisms, experimental protocols for synthesis and analysis, and the biological implications of these oxysterols. The information is tailored for professionals in research and drug development who require a deep, practical understanding of this critical biochemical process.
Introduction to this compound Formation
Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is susceptible to oxidation, leading to the formation of a diverse group of molecules known as oxysterols. Among these, epoxycholesterols, particularly the 5,6α- and 5,6β-isomers, are of significant interest due to their biological activities and implications in various physiological and pathological processes. The formation of these epoxides can occur through both non-enzymatic and enzymatic pathways.
Non-enzymatic oxidation is a primary route for this compound formation, driven by reactive oxygen species (ROS) in processes such as free radical oxidation and autoxidation.[1][2] This can be initiated by various factors, including heat, light, and the presence of metal ions.[3] In these reactions, the double bond between carbons 5 and 6 of the cholesterol B-ring is a key target for oxidative attack.
Enzymatic oxidation , while also contributing to the pool of oxysterols, can lead to the formation of specific this compound isomers. For instance, cytochrome P450 enzymes have been implicated in the stereoselective production of 5,6α-epoxycholesterol.[4]
This guide will delve into the chemical mechanisms of these pathways, provide detailed experimental procedures for the controlled generation and analysis of epoxycholesterols, and explore their roles in cellular signaling.
Mechanisms of this compound Formation
The oxidation of cholesterol to this compound can proceed through several distinct chemical mechanisms. Understanding these pathways is crucial for controlling the synthesis of specific isomers and for interpreting experimental results.
Free Radical-Mediated Oxidation
Free radical chain reactions are a major contributor to the non-enzymatic formation of epoxycholesterols. The process is typically initiated by the abstraction of a hydrogen atom from cholesterol, often at the allylic C-7 position, by a reactive oxygen species.[5] The resulting cholesterol radical can then react with molecular oxygen to form a peroxyl radical. This peroxyl radical can subsequently attack the C5-C6 double bond of another cholesterol molecule, leading to the formation of an epoxide ring and propagating the radical chain. This process can yield both 5,6α- and 5,6β-epoxycholesterol isomers.[6]
Peroxyacid-Mediated Epoxidation
A common and efficient method for the controlled chemical synthesis of epoxycholesterols involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8] This reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the C5-C6 double bond of cholesterol. The stereochemistry of the resulting epoxide is influenced by the accessibility of the double bond, with the attack generally occurring from the less sterically hindered α-face, leading predominantly to the formation of 5,6α-epoxycholesterol.[8]
Formation via Cholesterol Hydroperoxide Intermediates
Cholesterol hydroperoxides are primary products of cholesterol oxidation and can serve as intermediates in the formation of epoxycholesterols.[9] For example, cholesterol 5α-hydroperoxide, a major product of singlet oxygen-mediated photooxidation, can be subsequently converted to other oxysterols, including epoxides, through various decomposition pathways.[1][9]
Quantitative Data on this compound Formation
The yield and ratio of different this compound isomers are highly dependent on the oxidative conditions. The following tables summarize quantitative data from various studies.
| Oxidative Condition | Cholesterol Derivative | Product(s) | Yield/Ratio | Reference(s) |
| m-CPBA in methylene (B1212753) chloride | Cholesterol | 5,6α-epoxycholesterol | >90% | [7] |
| Nonspecific tissue oxidation (rat liver subcellular fractions) | Cholesterol | 5,6α- and 5,6β-epoxycholesterol | β-epoxide formed in 3-4 fold excess over α-epoxide | [10] |
| Heating at 180°C for 2 hours | Cholesterol | 5,6α- and 5,6β-epoxycholesterol, 7-ketocholesterol, 7α-hydroxycholesterol, 7β-hydroxycholesterol | Major products | [6] |
| Heating at 100°C for 1 hour | Cholesterol | 25-hydroxycholesterol, α-epoxide, 7-ketocholesterol | - | [11] |
| Heating at 100°C for 1 hour with linoleic acid | Cholesterol | Increased amounts of COPs | - | [11] |
| Heating at 200°C for 1 hour | Cholesterol | Increased amounts of COPs | - | [11] |
Table 1: Yields and Ratios of this compound Isomers under Various Oxidative Conditions. This table provides a comparative summary of the outcomes of different methods used to induce cholesterol oxidation.
| Food Product | 5,6α-epoxycholesterol (µg/g fat) | 5,6β-epoxycholesterol (µg/g fat) | Reference(s) |
| Pastry Products | Not Determined | Not Determined | [7] |
| Meat Products | Not Determined | Not Determined | [7] |
| Dairy Products (Cheese with internal mold) | - | - | [12] |
| Dairy Products (Cheddar) | - | - | [12] |
| Dairy Products (Yoghurt) | - | - | [12] |
| Dairy Products (Kefir) | - | - | [12] |
Table 2: Levels of this compound Isomers in Various Food Products. This table highlights the prevalence of epoxycholesterols in common dietary sources. Note: Specific values for α- and β-epoxides were not always reported individually in the cited literature for food products.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of epoxycholesterols, as well as for studying their biological effects.
Synthesis of 5,6α-Epoxycholesterol using m-CPBA
This protocol describes a reliable method for the chemical synthesis of 5,6α-epoxycholesterol.[7][13][14]
Materials:
-
Cholesterol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
10% Sodium sulfite (B76179) solution
-
5% aqueous Sodium bicarbonate solution
-
Saturated aqueous Sodium chloride solution
-
Anhydrous sodium sulfate
-
88% aqueous acetone (B3395972) or silica (B1680970) gel for chromatography
-
Round bottom flask, condenser, stirrer, hotplate, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 50 mmol of cholesterol in 75 ml of dichloromethane in a round bottom flask.
-
In a separate beaker, dissolve 54 mmol of m-CPBA in 120 ml of dichloromethane.
-
Slowly add the m-CPBA solution to the cholesterol solution over a period of 30 minutes at 25°C with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 40°C for 30 minutes.
-
To quench the excess peracid, add 10% sodium sulfite solution and stir until a test with starch-iodide paper is negative.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and finally with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from 88% aqueous acetone or by silica gel column chromatography to yield 5,6α-epoxycholesterol with >95% purity.
In Vitro Oxidation of Cholesterol in a Model System
This protocol outlines a method for studying cholesterol oxidation under controlled heating conditions.[15]
Materials:
-
Cholesterol
-
Linoleic acid or oleic acid (optional)
-
Test tubes
-
Oil bath
-
Nitrogen gas supply
-
BHT (butylated hydroxytoluene) solution (7.2%)
Procedure:
-
Dissolve 50 mg of cholesterol in 1 ml of chloroform and place it in a 10 ml test tube.
-
Evaporate the solvent under a stream of nitrogen to form a thin film of cholesterol.
-
(Optional) To study the effect of unsaturated fatty acids, add linoleic acid or oleic acid to the cholesterol film in desired ratios (e.g., 1:20 or 1:100).
-
Heat the test tubes in an oil bath at the desired temperature (e.g., 100°C, 150°C, or 200°C) for specific time intervals (e.g., 1, 3, 5, 7, or 10 hours).
-
After the heat treatment, add 50 µL of 7.2% BHT solution to inhibit further oxidation.
-
The resulting samples can then be analyzed for cholesterol oxidation products using GC-MS or LC-MS/MS.
Analysis of Epoxycholesterols by GC-MS
This protocol provides a general workflow for the quantification of epoxycholesterols using Gas Chromatography-Mass Spectrometry.[7][16][17]
Materials:
-
Sample containing epoxycholesterols
-
Internal standard (e.g., α-cholestane)
-
Saponification reagent (e.g., ethanolic KOH)
-
Extraction solvent (e.g., hexane)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., RTX-5)
Procedure:
-
Sample Preparation:
-
To an aliquot of the sample, add a known amount of the internal standard.
-
Perform saponification to hydrolyze any esterified oxysterols.
-
Extract the unsaponifiable fraction containing the oxysterols with hexane.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Re-dissolve the dried extract in a suitable solvent (e.g., pyridine).
-
Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and heat at a specific temperature (e.g., 80°C) for a defined time (e.g., 40 minutes) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This improves volatility and chromatographic performance.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature program to separate the different oxysterol derivatives on the capillary column. For example: start at 65°C for 2 min, increase to 250°C at 15°C/min, then to 310°C at 5°C/min and hold for 6 min.[7]
-
The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quantification:
-
Identify the this compound peaks based on their retention times and mass spectra compared to authentic standards.
-
Quantify the amount of each this compound isomer by comparing its peak area to that of the internal standard.
-
Biological Signaling Pathways Modulated by Epoxycholesterols
Epoxycholesterols are not merely byproducts of oxidative stress; they are bioactive molecules that can modulate key cellular signaling pathways, particularly those involved in lipid metabolism and inflammation.
Liver X Receptor (LXR) Signaling
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors.[18] Upon activation by specific oxysterols, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[3][19] This leads to the transcriptional activation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), transport, and conversion to bile acids.[20] 24(S),25-epoxycholesterol is a known potent endogenous ligand for LXRs.[18][19] 5,6α-epoxycholesterol has also been identified as a modulator of LXR activity.[10]
Sterol Regulatory Element-Binding Protein (SREBP) Signaling
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol biosynthesis and uptake.[21] SREBP-2 is the primary transcription factor that controls the expression of genes involved in cholesterol synthesis.[14] In sterol-replete cells, the SREBP-2 precursor is retained in the endoplasmic reticulum (ER) through its interaction with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig). When cellular sterol levels are low, the SCAP-SREBP-2 complex moves to the Golgi apparatus, where SREBP-2 is proteolytically cleaved. The mature, N-terminal domain of SREBP-2 then translocates to the nucleus and activates the transcription of target genes.[22] Certain oxysterols, including 24(S),25-epoxycholesterol, can suppress the processing of SREBP-2, thereby inhibiting cholesterol synthesis.[23][24]
Experimental Workflow for Studying LXR Activation
A luciferase reporter assay is a standard and robust method to quantify the activation of LXR by potential ligands like epoxycholesterols.[18][19]
Conclusion
The formation of epoxycholesterols from cholesterol oxidation is a multifaceted process with significant biological consequences. This guide has provided an in-depth overview of the chemical mechanisms, detailed experimental protocols for their synthesis and analysis, and their roles in modulating key cellular signaling pathways. For researchers and professionals in drug development, a thorough understanding of these aspects is essential for investigating the roles of oxysterols in health and disease and for the development of novel therapeutic strategies targeting these pathways. The provided protocols and data serve as a valuable resource for designing and executing experiments in this important area of research.
References
- 1. Cholesterol Peroxidation as a Special Type of Lipid Oxidation in Photodynamic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. prepchem.com [prepchem.com]
- 8. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol hydroperoxides and their degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation and metabolism in vitro of 5,6-epoxides of cholesterol and beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. scribd.com [scribd.com]
- 13. Solved Epoxidation of Cholesterol with MCPBA Introduction 1. | Chegg.com [chegg.com]
- 14. Monitoring the formation of cholesterol oxidation products in model systems using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidation of lipid membrane cholesterol by cholesterol oxidase and its effects on raft model membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices | MDPI [mdpi.com]
- 21. SREBP2 regulates the endothelial response to cytokines via direct transcriptional activation of KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
natural occurrence of epoxycholesterol in foods
An In-depth Technical Guide to the Natural Occurrence of Epoxycholesterol in Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols, specifically the diastereoisomers 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC), are oxidized derivatives of cholesterol. These compounds, collectively known as cholesterol oxidation products (COPs) or oxysterols, are formed when cholesterol-rich foods are exposed to heat, light, and oxygen during processing, cooking, or storage.[1][2] Their presence in the diet is of significant interest to the scientific community due to their diverse biological activities. Evidence suggests that certain oxysterols may contribute to the development of chronic diseases, while also playing roles in regulating lipid metabolism and cellular signaling pathways.[3][4] 5,6α-EC, for instance, has been identified as a potent modulator of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis.[5] This guide provides a comprehensive overview of the natural occurrence of epoxycholesterols in various food products, details the analytical methodologies for their quantification, and illustrates their involvement in key biological signaling pathways.
Quantitative Occurrence of this compound in Foods
The concentration of epoxycholesterols varies significantly across different food categories, influenced by factors such as cholesterol content, processing methods (e.g., spray-drying, heating), and storage conditions.[6][7] Dehydrated and heat-treated products, such as powdered eggs and milk, tend to contain higher levels of these compounds.[8][9] The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Dairy Products
| Food Product | 5,6α-Epoxycholesterol (mg/kg) | 5,6β-Epoxycholesterol (mg/kg) | Reference(s) |
| Milk (for cheese manufacture) | 9.0 | 1.0 | [10] |
| Whole Milk (commercial) | 7.0 | Not Detected | [10] |
| Cheese with Internal Mold | Not Reported | 2.5 (± 0.9) | [11][12] |
| Cheddar Cheese | Not Reported | 2.6 (± 0.9) | [11][12] |
| Cheese Powders (various) | \multicolumn{2}{c | }{Up to 17.0 (total epoxides)} | [6][8] |
| Yogurt | Not Reported | 0.22 (± 0.08) | [11][12] |
| Kefir | Not Reported | 0.12 (± 0.02) | [11][12] |
Table 2: this compound Content in Egg, Meat, and Marine Products
| Food Product | 5,6α-Epoxycholesterol (mg/kg) | 5,6β-Epoxycholesterol (mg/kg) | Reference(s) |
| Powdered Egg Products | 2.0 - 46.0 | 0.0 - 111.0 | [6][8][9] |
| Dehydrated Meats (Chicken, Turkey, Beef) | \multicolumn{2}{c | }{Up to 43.0 (total epoxides)} | [6][8] |
| Processed Marine Products (dried, canned) | 2.0 - 58.0 | 7.0 - 49.0 | [13] |
Note: Concentrations reported in ppm have been converted to mg/kg (1 ppm ≈ 1 mg/kg). Ranges are compiled from multiple sources.
Experimental Protocols for this compound Analysis
The accurate quantification of epoxycholesterols in complex food matrices requires a multi-step analytical approach to isolate these compounds from interfering substances like triglycerides and unoxidized cholesterol.[14][15]
Key Experimental Workflow
Caption: Generalized workflow for the analysis of epoxycholesterols in food matrices.
Detailed Methodologies
-
Lipid Extraction : The total lipids are extracted from the homogenized food sample. A common procedure involves solvents like hexane and isopropanol (B130326) or the Folch/Bligh & Dyer methods using chloroform (B151607) and methanol. The goal is to efficiently extract all lipid components, including cholesterol and its oxides, into an organic phase.[15]
-
Saponification : This step is crucial for hydrolyzing triglycerides and cholesteryl esters, which constitute the bulk of the lipid fraction.[16]
-
Protocol : The lipid extract is treated with a methanolic or ethanolic solution of potassium hydroxide (B78521) (KOH).
-
Cold Saponification : To minimize the risk of creating artificial oxidation products (artifacts), cold saponification is preferred. This involves incubating the sample with the alkaline solution at room temperature for 18-22 hours.[15][16]
-
Post-Saponification : After saponification, water is added, and the unsaponifiable fraction containing free sterols and oxysterols is extracted into an organic solvent like diethyl ether or hexane.
-
-
Solid Phase Extraction (SPE) Cleanup : The unsaponifiable fraction is further purified using SPE to isolate the oxysterols from the much more abundant cholesterol.[14]
-
Stationary Phase : A silica (B1680970) gel cartridge is typically used.
-
Elution Protocol : A sequence of solvents with increasing polarity is used for elution.
-
A non-polar solvent (e.g., hexane-ethyl acetate (B1210297), 95:5) is first used to elute cholesterol.
-
A more polar solvent mixture (e.g., acetone, diethyl ether, or more polar hexane-ethyl acetate mixtures) is then used to elute the more polar oxysterol fraction, which includes epoxycholesterols.[17]
-
-
-
Derivatization (for GC-MS) : For analysis by Gas Chromatography (GC), the hydroxyl groups of the oxysterols must be derivatized to increase their volatility and thermal stability.
-
Protocol : The purified oxysterol fraction is evaporated to dryness under nitrogen and treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers.
-
-
Instrumental Analysis :
-
GC-MS : This is the most common technique for separating and quantifying COPs.[18] A capillary column (e.g., DB-5MS) is used for separation.[17] Mass spectrometry detection in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity for identifying specific this compound isomers based on their characteristic fragmentation patterns.
-
HPLC-MS : High-Performance Liquid Chromatography coupled with Mass Spectrometry, often with Atmospheric Pressure Chemical Ionization (APCI), can also be used.[19] This method may not require derivatization but requires careful optimization of chromatographic conditions to separate the isomers.[19]
-
Biological Significance and Signaling Pathways
Epoxycholesterols, and oxysterols in general, are not merely products of cholesterol degradation but are active signaling molecules that can influence cellular function.[20][21] They are known to be endogenous ligands for nuclear receptors, thereby regulating gene expression.[22]
Liver X Receptor (LXR) Signaling
The Liver X Receptors (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[23] Certain oxysterols, including 24(S),25-epoxycholesterol and 5,6α-epoxycholesterol, can activate or modulate these receptors.[5][24] Activation of LXR leads to the transcription of genes that promote reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.
Caption: LXR signaling pathway modulated by this compound.
Pathway Description:
-
Basal State : In the absence of a ligand, the LXR-RXR (Retinoid X Receptor) heterodimer is bound to specific DNA sequences called LXR Response Elements (LXREs) in the promoter region of target genes. This complex is associated with co-repressor proteins, which inhibit gene transcription.
-
Ligand Binding : When an LXR agonist like an this compound enters the nucleus, it binds to the ligand-binding domain of LXR.[5]
-
Conformational Change : Ligand binding induces a conformational change in the LXR-RXR complex, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.[22]
-
Gene Transcription : The complex with co-activators then promotes the transcription of target genes, such as ABCA1 and ABCG1, which are transporters responsible for effluxing cholesterol and phospholipids (B1166683) from cells to HDL particles.[24]
-
Physiological Outcome : By promoting cholesterol efflux, LXR activation plays a crucial role in preventing cholesterol accumulation in cells, particularly in macrophages within atherosclerotic plaques.[25]
Conclusion
Epoxycholesterols are naturally occurring contaminants in many cholesterol-containing foods, especially those subjected to processing and heating. Their quantification requires sophisticated analytical techniques to ensure accuracy and avoid artifact formation. As bioactive molecules, epoxycholesterols can modulate key cellular signaling pathways, such as the LXR pathway, which has significant implications for lipid metabolism and diseases like atherosclerosis. Further research into the dietary intake of specific this compound isomers and their precise effects on human health is essential for drug development professionals and for establishing dietary guidelines.
References
- 1. Cholesterol oxides: their occurrence and methods to prevent their generation in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sources of Oxidized Cholesterol [nutritionfacts.org]
- 5. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Cholesterol Oxidation Products in a Variety of Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agroscope.admin.ch [agroscope.admin.ch]
- 11. Cholesterol and Its Oxidation Derivatives Content in Market Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Levels and formation of oxidized cholesterols in processed marine foods [agris.fao.org]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods [mdpi.com]
- 19. Determination of cholesterol oxides in processed food using high-performance liquid chromatography-mass spectrometry with atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. Oxysterols and Their Cellular Effectors [mdpi.com]
- 22. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Sterols, Oxysterols, and Accessible Cholesterol: Signalling for Homeostasis, in Immunity and During Development [frontiersin.org]
- 24. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. "The Signaling Pathway of Oxysterol-Induced Apoptosis in Macrophages." by Natalie Elaine Freeman [dc.etsu.edu]
The Dual Faces of Cholesterol Oxidation: An In-depth Technical Guide to Enzymatic and Non-Enzymatic Epoxycholesterol Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic and non-enzymatic pathways leading to the formation of epoxycholesterols, critical signaling molecules implicated in a myriad of physiological and pathological processes. This document delves into the core mechanisms, presents quantitative data for comparative analysis, details experimental protocols for investigation, and visualizes the complex signaling networks influenced by these cholesterol metabolites.
Introduction: The Significance of Epoxycholesterols
Epoxycholesterols are oxidized derivatives of cholesterol characterized by an epoxide ring. These molecules are not merely byproducts of oxidative stress but are now recognized as potent signaling lipids that modulate key cellular pathways. Their formation can occur through tightly regulated enzymatic reactions or via non-specific chemical oxidation. Understanding the distinct origins and downstream effects of these molecules is crucial for elucidating their roles in health and disease, and for the development of novel therapeutic interventions.
Enzymatic Formation of Epoxycholesterols
The enzymatic synthesis of epoxycholesterols is primarily carried out by members of the cytochrome P450 (CYP) superfamily of enzymes. These monooxygenases introduce an oxygen atom across a double bond in the cholesterol molecule or its precursors, leading to the formation of specific epoxycholesterol isomers.
Key Cytochrome P450 Enzymes
Several CYP enzymes have been implicated in the epoxidation of cholesterol and its precursors. The primary enzymes involved include:
-
CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): Traditionally known for its role in steroidogenesis, CYP11A1 can also catalyze the epoxidation of alternative substrates, such as ergosterol, at the C22-C23 double bond. While its direct epoxidation of the cholesterol ring is less characterized, its promiscuity suggests a potential role under specific physiological conditions.
-
CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is a key player in the alternative bile acid synthesis pathway. While its primary function is hydroxylation, it contributes to the overall pool of oxidized sterols. Its involvement in epoxidation is an area of ongoing research.
-
CYP46A1 (Cholesterol 24-hydroxylase): Predominantly expressed in the brain, CYP46A1 is crucial for cholesterol homeostasis in neural tissues. It can act as an epoxidase, converting desmosterol (B1670304) into 24(S),25-epoxycholesterol.
Quantitative Analysis of Enzymatic Reactions
The efficiency and substrate specificity of CYP-mediated epoxidation can be characterized by their kinetic parameters. While comprehensive kinetic data for the epoxidation of cholesterol by all relevant CYPs is an active area of research, available data for related reactions provide valuable insights.
| Enzyme | Substrate | Product(s) | K_m_ (μM) | k_cat_ (min⁻¹) | Reference |
| CYP11A1 | Ergosterol | 20-hydroxy-22,23-epoxy-22,23-dihydroergosterol | 0.18 (mol ergosterol/mol phospholipid) | 53 | [1] |
| CYP27A1 | Cholesterol | 27-hydroxycholesterol | 150 - 400 | - | [2] |
| CYP46A1 | Cholesterol | 24S-hydroxycholesterol | - | - | [3][4] |
Note: The provided K_m_ and k_cat_ values are for hydroxylation reactions, which are the primary and more extensively studied activities of these enzymes. Kinetic parameters for the specific epoxidation of the cholesterol ring by these enzymes are not yet fully elucidated. The k_cat_ for CYP46A1-mediated cholesterol hydroxylation can be significantly increased by allosteric activators[3][4].
Non-Enzymatic Formation of Epoxycholesterols
In contrast to the specific and regulated nature of enzymatic reactions, non-enzymatic formation of epoxycholesterols occurs through the direct chemical attack of reactive oxygen species (ROS) on the cholesterol molecule. This process, often termed autoxidation or lipid peroxidation, is a hallmark of oxidative stress.
Mechanisms of Non-Enzymatic Oxidation
Two primary mechanisms contribute to the non-enzymatic formation of epoxycholesterols:
-
Autoxidation: This involves a free radical chain reaction initiated by ROS such as the hydroxyl radical (•OH). The Δ5 double bond of cholesterol is a susceptible site for radical attack, leading to the formation of cholesterol hydroperoxides which can then be converted to epoxides. This process typically yields a mixture of 5,6α- and 5,6β-epoxycholesterol isomers.
-
Lipid Peroxidation: In biological membranes, cholesterol is embedded within a matrix of polyunsaturated fatty acids (PUFAs). The peroxidation of these PUFAs generates lipid peroxyl radicals (LOO•) that can then react with cholesterol, leading to its oxidation and the formation of epoxycholesterols.
Product Distribution in Non-Enzymatic Oxidation
Non-enzymatic oxidation of cholesterol results in a variety of oxidized products, including epoxycholesterols. The ratio of the α- and β-isomers of 5,6-epoxycholesterol (B1239861) can vary depending on the specific oxidative conditions. In lipid peroxidation mediated by NADPH and FeSO4 in bovine liver microsomes, the ratio of 5,6α-epoxide to 5,6β-epoxide was found to be approximately 1.0:4.3[5]. Overall, epoxides can constitute a significant portion of the total cholesterol oxidation products, with some studies reporting that 5,6-epoxides account for about 12% of the total products of cholesterol autoxidation[6].
| Oxidation Condition | Major this compound Isomers | Relative Yields/Ratios | Reference(s) |
| Autoxidation (General) | 5,6α- and 5,6β-epoxycholesterol | Mixture of isomers, relative amounts can vary. | [7] |
| NADPH/FeSO₄-mediated lipid peroxidation (in vitro) | 5,6α- and 5,6β-epoxycholesterol | β-epoxide is the major isomer (α:β ratio ≈ 1:4.3) | [5] |
| Photodynamic Oxidation (Singlet Oxygen) | 5α-OOH, 6α-OOH, 6β-OOH | 5α-OOH is the major product. | [8] |
Signaling Pathways Modulated by Epoxycholesterols
Epoxycholesterols are potent signaling molecules that can modulate the activity of several key regulatory pathways, thereby influencing cellular cholesterol homeostasis, inflammation, and development.
Liver X Receptor (LXR) Signaling
Liver X receptors (LXRs) are nuclear receptors that act as cellular cholesterol sensors. Certain epoxycholesterols, particularly 24(S),25-epoxycholesterol, are endogenous ligands for LXRs. Upon binding, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, activating their transcription. This leads to the upregulation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), and bile acid synthesis, thereby promoting the removal of excess cholesterol from the cell.
Hedgehog (Hh) Signaling
The Hedgehog signaling pathway is critical for embryonic development and tissue homeostasis. The G protein-coupled receptor Smoothened (SMO) is a key component of this pathway. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. Certain oxysterols, including epoxycholesterols, can directly bind to and activate SMO, thereby initiating the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.
Experimental Protocols
Accurate measurement and characterization of epoxycholesterols require meticulous experimental procedures to prevent artefactual oxidation and ensure reliable quantification. Below are detailed methodologies for key experiments.
In Vitro CYP450-Mediated Cholesterol Oxidation Assay
This protocol outlines a general procedure for assessing the ability of a recombinant CYP450 enzyme to oxidize cholesterol.
Materials:
-
Recombinant human CYP450 enzyme (e.g., CYP11A1, CYP27A1, CYP46A1)
-
Cytochrome P450 reductase (CPR) and cytochrome b5 (if required for optimal activity)
-
Liposomes (e.g., L-α-phosphatidylcholine)
-
Cholesterol
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Internal standards (e.g., deuterated epoxycholesterols)
-
Organic solvents (e.g., methanol (B129727), chloroform, hexane, isopropanol)
Procedure:
-
Reconstitution of the Enzyme System:
-
Prepare liposomes by sonication or extrusion.
-
Incorporate the CYP450 enzyme, CPR, and cytochrome b5 (if used) into the liposomes by incubation. The molar ratio of the components should be optimized for the specific CYP enzyme.
-
-
Reaction Setup:
-
In a glass tube, combine the reconstituted enzyme system, cholesterol (solubilized in a suitable vehicle like cyclodextrin (B1172386) or incorporated into the liposomes), and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Add internal standards for quantification.
-
-
Extraction and Analysis:
-
Perform a lipid extraction (e.g., Folch or Bligh-Dyer method).
-
Dry the organic phase under a stream of nitrogen.
-
Derivatize the samples if necessary for GC-MS analysis (e.g., silylation).
-
Analyze the samples by LC-MS/MS or GC-MS.
-
Induction and Measurement of Cholesterol Autoxidation
This protocol describes a method to induce the non-enzymatic oxidation of cholesterol and subsequently analyze the products.
Materials:
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS-generating system (e.g., FeSO₄ and H₂O₂)
-
Antioxidant (e.g., butylated hydroxytoluene - BHT)
-
Internal standards (e.g., deuterated epoxycholesterols)
-
Organic solvents (e.g., methanol, chloroform, hexane, isopropanol)
Procedure:
-
Preparation of Cholesterol Suspension:
-
Disperse cholesterol in PBS to form a suspension. Sonication may be required to achieve a uniform dispersion.
-
-
Induction of Oxidation:
-
Initiate the oxidation by adding the ROS-generating system (e.g., freshly prepared solutions of FeSO₄ and H₂O₂ to final concentrations of 100 µM each).
-
Incubate the mixture at 37°C for a specified time (e.g., 1-4 hours) with constant agitation, protected from light.
-
-
Termination of Oxidation:
-
Stop the reaction by adding a solution of BHT in methanol to a final concentration of 0.01%.
-
Add internal standards for quantification.
-
-
Extraction and Analysis:
-
Perform a lipid extraction as described in section 5.1.
-
Dry, derivatize (if necessary), and analyze the samples by LC-MS/MS or GC-MS.
-
LC-MS/MS Analysis of Epoxycholesterols
This protocol provides a general framework for the quantification of epoxycholesterols using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).
-
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the analytes using a gradient of mobile phases. A typical gradient might involve a water/methanol mixture with a volatile additive (e.g., formic acid or ammonium (B1175870) acetate) as mobile phase A, and an isopropanol/methanol mixture as mobile phase B.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each this compound isomer and internal standard. This provides high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using authentic standards of the epoxycholesterols of interest.
-
Calculate the concentration of each analyte in the sample by comparing its peak area to that of the corresponding internal standard and interpolating from the calibration curve.
-
Conclusion
The formation of epoxycholesterols, through both enzymatic and non-enzymatic pathways, represents a critical nexus in lipid metabolism and signaling. The specific isomers produced and their downstream effects on pathways such as LXR and Hedgehog signaling have profound implications for cellular function and disease pathogenesis. A thorough understanding of these processes, facilitated by robust experimental methodologies, is essential for the development of targeted therapeutic strategies for a range of disorders, from cardiovascular disease to cancer and neurodegenerative conditions. This guide provides a foundational framework for researchers to explore this complex and rapidly evolving field.
References
- 1. Assay Procedure for Cholesterol Oxidase [sigmaaldrich.com]
- 2. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol alpha- and beta-epoxides as obligatory intermediates in the hepatic microsomal metabolism of cholesterol to cholestanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Peroxidation as a Special Type of Lipid Oxidation in Photodynamic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Study of 5α,6α-Epoxycholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α,6α-epoxycholesterol is an oxidized derivative of cholesterol implicated in a variety of cellular processes. As a naturally occurring oxysterol, it has garnered significant interest in research fields ranging from cancer biology to cardiovascular disease. These application notes provide detailed protocols for the synthesis of 5α,6α-epoxycholesterol and its use in various in vitro assays to probe its biological functions, including its role as a signaling molecule and its cytotoxic effects.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and in vitro biological activities of 5α,6α-epoxycholesterol.
Table 1: Synthesis and Physicochemical Properties of 5α,6α-Epoxycholesterol
| Parameter | Value | Reference |
| Synthesis Yield | >90% | [1] |
| Purity | >95% | [1] |
| Melting Point | 142-143 °C | [1] |
| Molecular Formula | C₂₇H₄₆O₂ | |
| Molecular Weight | 402.65 g/mol |
Table 2: In Vitro Bioactivity of 5α,6α-Epoxycholesterol
| Assay | Cell Line/System | Key Finding | Quantitative Data | Reference |
| LXRα Binding | Radiolabeled ligand displacement assay | Potent natural LXRα ligand | EC₅₀ = 76 nM | [2][3] |
| LXR Cofactor Recruitment | Multiplexed LXR-cofactor peptide interaction assay | Induces recruitment of cofactor peptides to LXRα and LXRβ | EC₅₀ ≈ 2 µM | [2][3] |
| Cytotoxicity | JJN3 and U266 (Multiple Myeloma) | Induces cell death | IC₅₀ values vary by cell line and exposure time (5-80 µg/mL range) | [4] |
| Cardiomyocyte Effects | Neonatal Rat Cardiomyocytes | Incorporation into cellular lipids and conversion to cholestane-3β,5α,6β-triol | Dose-dependent incorporation (1-100 µM) | [5] |
| Smooth Muscle Cell Migration | Vascular Smooth Muscle Cells | Promotes cell migration | - | [6] |
| Smooth Muscle Cell Proliferation | Vascular Smooth Muscle Cells | Induces mitogenic effects | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5α,6α-Epoxycholesterol
This protocol is adapted from the procedure described by Fieser & Fieser.[1]
Materials:
-
Cholesterol (analytical grade)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
10% Sodium sulfite (B76179) (Na₂SO₃) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
88% Aqueous acetone (B3395972) or silica (B1680970) gel for chromatography
-
Round bottom flasks
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization or chromatography column
Procedure:
-
Dissolve cholesterol (50 mmol) in 75 mL of methylene chloride in a round bottom flask.
-
In a separate flask, prepare a solution of m-chloroperbenzoic acid (54 mmol) in 120 mL of methylene chloride.
-
While stirring the cholesterol solution at 25°C, add the m-CPBA solution dropwise over a 30-minute interval.
-
After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, destroy the excess peracid by adding 10% sodium sulfite solution until a negative starch-iodide paper test is obtained.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and finally with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from 88% aqueous acetone or by silica gel column chromatography to yield pure 5α,6α-epoxycholesterol.
Workflow for Synthesis of 5α,6α-Epoxycholesterol
Caption: Workflow for the chemical synthesis of 5α,6α-epoxycholesterol.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of 5α,6α-epoxycholesterol on adherent cell lines.
Materials:
-
Target cell line (e.g., JJN3, U266)
-
Complete cell culture medium
-
96-well tissue culture plates
-
5α,6α-epoxycholesterol stock solution (in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of 5α,6α-epoxycholesterol in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted 5α,6α-epoxycholesterol solutions (including a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol outlines the procedure for quantifying apoptosis induced by 5α,6α-epoxycholesterol using flow cytometry.
Materials:
-
Target cell line
-
6-well tissue culture plates
-
5α,6α-epoxycholesterol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 5α,6α-epoxycholesterol for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways
5α,6α-epoxycholesterol has been shown to modulate several key signaling pathways. The following diagrams illustrate these pathways.
LXR Signaling Pathway Modulation
Caption: Modulation of the Liver X Receptor (LXR) signaling pathway by 5α,6α-epoxycholesterol.
EGFR/PI3K/Akt Signaling in Smooth Muscle Cells
Caption: 5α,6α-epoxycholesterol-induced smooth muscle cell proliferation and migration via the EGFR/PI3K/Akt pathway.
Induction of Apoptosis and Autophagy in Myeloma Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy Induction Protects Against 7-Oxysterol-induced Cell Death via Lysosomal Pathway and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Epoxycholesterol in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols, specifically the 5,6α- and 5,6β-isomers, are oxysterols formed from the oxidation of cholesterol. These molecules have been implicated in various physiological and pathological processes, including cholesterol homeostasis, apoptosis, and the pharmacology of certain drugs like tamoxifen.[1][2] Accurate quantification of epoxycholesterols in plasma is crucial for understanding their role in disease and for biomarker discovery. This document provides a detailed protocol for the quantification of 5,6α-epoxycholesterol and 5,6β-epoxycholesterol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5]
Signaling Pathway of Epoxycholesterol Metabolism
Caption: Metabolic pathway of 5,6-epoxycholesterols.[1]
Experimental Workflow
Caption: General workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
5,6α-epoxycholesterol and 5,6β-epoxycholesterol standards
-
Deuterated internal standards (e.g., d7-4β-hydroxycholesterol, as specific this compound standards may be commercially limited)
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (K2EDTA)
Sample Preparation
-
Thawing and Aliquoting: Thaw plasma samples on ice. Aliquot 80-100 µL of plasma into a clean glass test tube.[6][7]
-
Internal Standard Spiking: Add the internal standard solution to each plasma sample, except for the blank. Vortex briefly.
-
Protein Precipitation: Add ice-cold acetone (1:5 v/v) to precipitate proteins.[8] Vortex and sonicate in an ice-cold water bath for 10 minutes.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) at 4°C for 30 minutes to pellet the precipitated proteins.[9]
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether, vortex for 10 minutes, and centrifuge to separate the phases.[3]
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.[3]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., methanol/water mixture).[3]
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18) is suitable for separation.[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 1:4 v/v) with 0.1% formic acid[10]
-
Gradient: A gradient elution is typically used to separate the this compound isomers from other plasma components.
-
Flow Rate: 0.5 - 0.6 mL/min
-
Column Temperature: 30°C[8]
-
Injection Volume: 5 - 20 µL
-
-
Mass Spectrometry:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for nonpolar sterols as it provides good sensitivity without derivatization.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Method Validation Parameters
A summary of typical method validation parameters from published literature is provided in the table below.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 2000 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [3][6] |
| Recovery | 80.9 - 107.9% | [6][7] |
| Between-run Imprecision | 7.9 - 11.7% | [6][7] |
Quantitative Data Summary
The following table summarizes the reported concentrations of epoxycholesterols in human plasma from various studies. A large inter-individual variability is often observed.[6][7]
| Analyte | Concentration Range (ng/mL) | Subject Population | Reference |
| 7-ketocholesterol (as an example of oxysterol variability) | 2.63 - 30.47 ng/mL | Middle-aged volunteers | [6][7] |
Note: Specific concentration ranges for 5,6α- and 5,6β-epoxycholesterol can vary significantly between studies and depend on the cohort and analytical methodology.
Discussion
The quantification of epoxycholesterols in plasma presents several analytical challenges. Due to their structural similarity to cholesterol and other sterols, chromatographic separation is crucial, especially for isomeric compounds that cannot be differentiated by mass spectrometry alone.[4] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, ensuring accurate and precise quantification.[11]
In vitro autoxidation of cholesterol during sample preparation can artificially inflate oxysterol levels. Therefore, rapid sample processing, the use of antioxidants like butylated hydroxytoluene (BHT), and minimizing exposure to air and light are important considerations.[8]
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the quantification of 5,6α- and 5,6β-epoxycholesterol in human plasma by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for researchers in various fields. Adherence to proper method validation and quality control procedures is essential for obtaining reliable quantitative data.
References
- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Epoxycholesterol Trimethylsilyl Ethers by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxycholesterols are a class of oxysterols formed by the epoxidation of the cholesterol double bond. These compounds are involved in various physiological and pathological processes, making their accurate quantification in biological matrices crucial for research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific determination of epoxycholesterols. This application note provides a detailed protocol for the analysis of epoxycholesterol trimethylsilyl (B98337) (TMS) ethers by GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound TMS ethers is depicted below.
Caption: Experimental workflow for GC-MS analysis of this compound TMS ethers.
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of oxysterols, including epoxycholesterols, as their TMS ethers. These values are compiled from various validated methods and may vary depending on the specific instrumentation and matrix.[1][2]
| Parameter | 5α,6α-epoxycholesterol | 5β,6β-epoxycholesterol | Other Oxysterols (Range) | Reference |
| Limit of Detection (LOD) | - | - | 8.0 - 202.0 pg/mL | [2] |
| Limit of Quantification (LOQ) | - | - | 28.0 - 674.0 pg/mL | [2] |
| Recovery | 77.65% - 110.29% | - | 91.9% - 118.1% | [1][2] |
| Within-day Precision (CV) | < 10% | - | 2.1% - 10.8% | [1][2] |
| Between-day Precision (CV) | < 10% | - | 2.3% - 12.1% | [2] |
| Calibration Curve (R²) | ~1.0 | - | ~1.0 | [1] |
Note: Specific quantitative data for individual this compound isomers can be highly dependent on the study and matrix. The provided ranges for "Other Oxysterols" are indicative of the performance of validated GC-MS methods for a variety of cholesterol oxidation products.
Experimental Protocols
1. Lipid Extraction
This protocol is a general procedure for the extraction of lipids from serum or plasma.
-
Materials:
-
Chloroform
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Internal standard (e.g., deuterated this compound)
-
-
Procedure:
-
To 1 mL of serum or plasma, add an appropriate amount of internal standard.
-
Add 2 mL of methanol and vortex for 30 seconds.
-
Add 4 mL of chloroform and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Collect the lower chloroform layer containing the lipids.
-
Repeat the extraction of the aqueous layer with 2 mL of chloroform.
-
Combine the chloroform extracts and evaporate to dryness under a stream of nitrogen.
-
2. Cold Saponification
This step hydrolyzes cholesterol esters to release free oxysterols.
-
Materials:
-
1 M methanolic potassium hydroxide (B78521) (KOH)
-
Deionized water
-
-
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 1 M methanolic KOH.
-
Incubate at room temperature for 18 hours in the dark.
-
Add 1 mL of deionized water and 3 mL of hexane.
-
Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes.
-
Collect the upper hexane layer containing the non-saponifiable lipids (including oxysterols).
-
Repeat the extraction with hexane twice.
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
-
3. Solid Phase Extraction (SPE)
SPE is used to purify and enrich the oxysterol fraction.
-
Materials:
-
Silica (B1680970) SPE cartridges
-
Hexane
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Condition a silica SPE cartridge with 5 mL of hexane.
-
Dissolve the dried extract from the saponification step in a small volume of hexane and load it onto the cartridge.
-
Wash the cartridge with hexane to elute less polar compounds.
-
Elute the oxysterol fraction with a mixture of hexane and ethyl acetate (e.g., 85:15 v/v).
-
Evaporate the collected fraction to dryness under nitrogen.
-
4. Trimethylsilylation (TMS Derivatization)
Derivatization is essential to increase the volatility and thermal stability of the oxysterols for GC analysis.[3][4][5]
-
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
-
Procedure:
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of this compound TMS ethers.[7]
-
Gas Chromatograph (GC) Parameters:
-
Column: A medium polarity capillary column, such as a 35%-diphenyl/65%-dimethyl polysiloxane phase (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of oxysterol isomers.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 65°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Ramp 2: Increase to 310°C at 5°C/min, hold for 6 minutes.[7]
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230-250°C.[7]
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.
-
Key Diagnostic Ions for this compound-TMS: The mass spectrum of this compound TMS ether will show characteristic fragments. For cholesterol-7,8-epoxide TMS ether, dominant ions are observed at m/z 364 (M-90-18), m/z 349 (M-90-18-15), and m/z 251.[9] For cholesterol TMS ether, key ions include m/z 458 (M+), 368 ([M-90]+), and 129.[10]
Signaling Pathway and Logical Relationships
The formation of epoxycholesterols can occur through enzymatic pathways or non-enzymatic oxidation. The diagram below illustrates a simplified relationship.
Caption: Simplified pathways of this compound formation and action.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound TMS ethers in biological samples. Careful sample preparation, including efficient extraction, saponification, and purification, followed by optimized derivatization and GC-MS analysis, is critical for obtaining accurate and reproducible results. This methodology is a valuable tool for researchers and scientists in various fields, including drug development, to investigate the roles of epoxycholesterols in health and disease.
References
- 1. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. researchgate.net [researchgate.net]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
protocol for epoxycholesterol extraction from cell lysates
Application Notes and Protocols:
Protocol for the Extraction of Epoxycholesterol from Cell Lysates for Mass Spectrometry Analysis
These application notes provide a detailed protocol for the extraction and purification of epoxycholesterols from cultured cell lysates. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust method for the sample preparation of epoxycholesterols for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodology described herein is a synthesis of established lipid extraction techniques, including a modified Bligh-Dyer liquid-liquid extraction, optional saponification for the release of esterified epoxycholesterols, and a final purification step using solid-phase extraction (SPE).
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction from Cell Lysates.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the extraction of sterols, including epoxycholesterols, from cellular samples as reported in the literature. These values can serve as a reference for expected yields and sample requirements.
| Parameter | Typical Value(s) | Notes | Source(s) |
| Starting Cell Number | 2 x 10⁶ to 10 x 10⁶ cells | The number of cells can be adjusted based on the expected abundance of the target this compound and the sensitivity of the analytical instrument. | [1] |
| Extraction Recovery | 70% to 80% | This range was reported for a Bligh/Dyer extraction procedure using d6-27-hydroxycholesterol as an internal standard. Recovery can vary depending on the specific oxysterol and the complexity of the matrix. | [1] |
| Internal Standard | Deuterated surrogate standards (e.g., d6 or d7 labeled sterols) | The use of stable isotope-labeled internal standards is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during analysis. | [1][2][3][4] |
| Saponification Conditions | 1 N ethanolic KOH, heated to 90°C for 2 hours | Saponification is performed to hydrolyze steryl esters, thereby releasing esterified epoxycholesterols for total this compound measurement. | [1][5] |
| SPE Elution Solvent | 30% Isopropanol in Hexane | This solvent composition is effective for eluting sterols, including oxysterols, from a silica-based SPE cartridge while retaining more nonpolar lipids like cholesteryl esters. | [1][2] |
Detailed Experimental Protocol
This protocol is designed for the extraction of epoxycholesterols from a pellet of approximately 2-10 million cultured cells. All steps involving organic solvents should be performed in a chemical fume hood. It is recommended to use glass tubes with Teflon-lined caps (B75204) to prevent lipid contamination and solvent evaporation.
Materials and Reagents
-
Cultured cells in a 6-cm or 10-cm dish
-
Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethanol (EtOH), 95-100%
-
Toluene, HPLC grade
-
Hexane, HPLC grade
-
Isopropanol, HPLC grade
-
Potassium Hydroxide (KOH)
-
Deuterated this compound internal standard (e.g., d7-24,25-epoxycholesterol)
-
14-mL screw-cap glass culture tubes with Teflon-lined caps
-
4-mL glass vials with Teflon-lined caps
-
Cell lifter/scraper
-
Centrifuge with a swinging bucket rotor
-
Nitrogen gas evaporator
-
Vortex mixer
-
Heating block or water bath
-
100-mg Silica Solid-Phase Extraction (SPE) cartridges
-
SPE vacuum manifold
Procedure
Part 1: Cell Harvesting and Initial Lipid Extraction
-
Place the cell culture dishes on ice.
-
Aspirate the culture medium.
-
Gently wash the cells twice with 3 mL of ice-cold DPBS, aspirating the buffer each time.[1]
-
Add 1.6 mL of cold DPBS to the dish and gently scrape the cells from the surface using a cell lifter.[1]
-
Transfer the cell suspension to a 14-mL screw-cap glass culture tube.
-
Add 6 mL of a chloroform:methanol (1:2, v/v) solution to the cell suspension.[1]
-
At this stage, add the deuterated internal standard for quantitative analysis.
-
Vortex the mixture at high speed for 10-15 seconds.
-
Centrifuge at approximately 1,400 x g (e.g., 2,600 rpm) for 5 minutes to pellet insoluble material.[1]
-
Carefully decant the supernatant into a new 14-mL glass tube.
-
To the supernatant, add 2 mL of chloroform and 2 mL of DPBS to induce phase separation.[1]
-
Vortex the tube for 10 seconds and centrifuge again at 1,400 x g for 5 minutes.
-
Two distinct phases will be visible. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a fresh 4-mL glass vial.[1][2]
-
Dry the organic phase under a gentle stream of nitrogen gas at approximately 35-37°C.[1][3]
Part 2: Saponification (Optional - for total this compound)
This step is necessary to hydrolyze cholesteryl esters and measure the total amount of a specific this compound (free and esterified). If only the free form is of interest, proceed directly to Part 3.
-
Prepare a 1 N ethanolic KOH hydrolysis solution immediately before use.
-
To the dried lipid extract from Part 1, add 1 mL of the hydrolysis solution.
-
Cap the vial, vortex for 10 seconds, and heat at 90°C for 2 hours.[1]
-
Allow the vial to cool to room temperature.
-
Transfer the hydrolyzed solution to a new 14-mL glass tube.
-
Perform a modified Bligh-Dyer extraction by adding 2 mL of chloroform and 1.8 mL of DPBS to the ethanolic solution.[1]
-
Vortex for 10 seconds and centrifuge at 1,400 x g for 5 minutes.
-
Collect the lower organic phase and transfer it to a new 4-mL glass vial.
-
Dry the organic phase under a gentle stream of nitrogen gas.
Part 3: Solid-Phase Extraction (SPE) Purification
This step purifies the epoxycholesterols from other lipid classes that could interfere with LC-MS analysis.
-
Reconstitute the dried lipid extract (from Part 1 or Part 2) in 1 mL of toluene.[1][2]
-
Set up a 100-mg silica SPE cartridge on a vacuum manifold.
-
Pre-condition the cartridge by passing 2 mL of hexane through it.[1][2]
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of hexane to elute nonpolar compounds like cholesteryl esters.[1][2]
-
Elute the desired sterols, including epoxycholesterols, with 8 mL of 30% isopropanol in hexane into a clean glass tube.[1][2]
-
Dry the eluate under a gentle stream of nitrogen gas at approximately 35-37°C.
Part 4: Final Sample Preparation for LC-MS/MS
-
Reconstitute the final dried and purified extract in an appropriate volume (e.g., 100-500 µL) of a suitable solvent for your LC-MS/MS analysis, such as 95% methanol or the initial mobile phase of your chromatography gradient.[1]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
References
Application Notes and Protocols for Studying LXR Activation by Epoxycholesterol In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver X receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1] These ligand-activated transcription factors form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[2] Natural ligands for LXRs include various oxidized derivatives of cholesterol, known as oxysterols.[3] Among these, epoxycholesterols have emerged as significant modulators of LXR activity.
This document provides detailed application notes and protocols for studying the in vitro activation of LXRs by two key epoxycholesterol isomers: 5α,6α-epoxycholesterol (5,6-EC) and 24(S),25-epoxycholesterol (24,25-EC).[3][4] These compounds are of interest due to their presence in the diet and their endogenous production, respectively, and their potential roles in physiological and pathological processes.[3][4]
Key Concepts and Signaling Pathway
Upon binding to an agonist, such as an this compound, the LXR-RXR heterodimer undergoes a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, initiating the transcription of target genes.[2] Key LXR target genes involved in cholesterol homeostasis include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which promote cholesterol efflux, and sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of fatty acid synthesis.[4][5]
LXR Signaling Pathway Diagram
Caption: LXR activation by this compound.
Data Presentation
The following tables summarize quantitative data on the interaction of epoxycholesterols with LXRs and their effect on target gene expression.
Table 1: Binding Affinity of Epoxycholesterols to LXRα
| Compound | Assay Type | EC50 / Ki (nM) | Reference |
| 5α,6α-Epoxycholesterol | Radiolabeled Ligand Displacement | 76 | [3] |
| 24(S),25-Epoxycholesterol | Scintillation Proximity Assay (Competition) | 26 (Ki) | [6] |
Table 2: Functional Activity of Epoxycholesterols on LXR
| Compound | Assay Type | LXR Isoform | EC50 (µM) | Reference |
| 5α,6α-Epoxycholesterol | LXR-Cofactor Peptide Interaction | LXRα and LXRβ | ~2 | [3] |
Table 3: Regulation of LXR Target Genes by this compound
| Cell Line | Treatment | Target Gene | Regulation | Reference |
| CHO-7 | 24(S),25-Epoxycholesterol | ABCA1 | Upregulation | [4] |
| CHO-7 | 24(S),25-Epoxycholesterol | SREBP-mediated transcription | Downregulation | [4] |
| Keratinocytes | 5α,6α-Epoxycholesterol | LXR-responsive genes | Upregulation | [3] |
| Various Cell-Based Systems | 5α,6α-Epoxycholesterol | LXR-mediated gene expression | Antagonism (context-dependent) | [3] |
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for in vitro LXR activation studies.
Protocol 1: LXR Luciferase Reporter Assay in HEK293 Cells
This protocol is adapted from generic luciferase reporter assay protocols and is suitable for assessing the functional activation of LXR by this compound.[7][8][9]
1. Materials:
-
HEK293 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
LXR expression vector (e.g., pCMX-hLXRα)
-
LXR-responsive luciferase reporter vector (e.g., pGL3-LXRE-luc)
-
Control vector for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound stock solution (in DMSO or ethanol)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
2. Cell Culture and Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.
3. Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing the LXR expression vector, the LXRE-luciferase reporter vector, and the control vector.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA mixture and the diluted transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex to each well and gently mix.
-
Incubate the cells for 4-6 hours at 37°C.
4. Treatment with this compound:
-
After the transfection period, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO or ethanol).
-
Incubate the cells for 24 hours at 37°C.
5. Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity using a luminometer.
6. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Protocol 2: LXRα Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This protocol is based on the principles of scintillation proximity assays and can be adapted for LXRα.[6]
1. Materials:
-
His-tagged human LXRα ligand-binding domain (LBD)
-
[³H]-labeled 24(S),25-epoxycholesterol (Radioligand)
-
Unlabeled this compound isomers (competitors)
-
SPA beads coupled with a capture molecule for His-tags (e.g., Nickel chelate or anti-His antibody)
-
Binding Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO4, pH 7.4[10]
-
96-well microplates suitable for SPA
-
Microplate scintillation counter
2. Assay Procedure:
-
In each well of the 96-well plate, combine the His-tagged LXRα-LBD with the SPA beads in the binding buffer. Incubate to allow the LXRα-LBD to bind to the beads.
-
Add a fixed concentration of [³H]-24(S),25-epoxycholesterol to each well.
-
Add varying concentrations of unlabeled this compound (competitor) to the wells. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of a known LXR agonist to determine non-specific binding.
-
Incubate the plate with gentle agitation at room temperature for 1-2 hours to reach equilibrium.
-
Measure the light emission from each well using a microplate scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression in HepG2 Cells
This protocol is for measuring the expression of LXR target genes in response to this compound treatment in the human hepatoma cell line HepG2.[5]
1. Materials:
-
HepG2 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
6-well tissue culture plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
2. Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
3. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
4. qPCR Analysis:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for a target gene or housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
5. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
Logical Relationships Diagram
Caption: Logical flow of LXR activation by this compound.
References
- 1. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptor agonists exert antitumor effects against hepatocellular carcinoma via inducing REPS2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 7. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of 5α,6α-Epoxycholesterol as a Novel Modulator of Liver X Receptor Activity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Enhancing Mass Spectrometry Sensitivity of Epoxycholesterol Through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols (ECs) are a class of oxysterols that play significant roles in various physiological and pathological processes, including cholesterol homeostasis, cell signaling, and the development of atherosclerosis. Accurate and sensitive quantification of ECs in biological matrices is crucial for understanding their biological functions and for the development of novel therapeutics. However, due to their low abundance and poor ionization efficiency in mass spectrometry (MS), the analysis of ECs presents a significant analytical challenge.
Chemical derivatization is a powerful strategy to overcome these limitations by introducing a functional group that enhances the analyte's ionization efficiency, thereby improving the sensitivity and specificity of MS detection. This document provides detailed application notes and protocols for two effective derivatization methods for the analysis of 5,6-epoxycholesterol (B1239861) (a common EC isomer):
-
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This method targets the 3β-hydroxyl group, increasing the volatility and thermal stability of the molecule for GC analysis.
-
Two-Step Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: This novel approach involves the acid-catalyzed ring-opening of the epoxide to form a triol, followed by picolinoyl esterification of the hydroxyl groups to significantly enhance electrospray ionization (ESI) efficiency.
Signaling Pathways and Derivatization Logic
The derivatization strategies are designed to modify specific functional groups on the epoxycholesterol molecule to make it more amenable to mass spectrometric analysis. The following diagram illustrates the logical flow of the derivatization processes.
Caption: Logical flow of derivatization strategies for this compound.
Quantitative Data Summary
Derivatization significantly enhances the signal intensity of this compound in mass spectrometry. The following table summarizes the expected improvements in sensitivity based on data from structurally similar sterols.
| Derivatization Method | Analytical Platform | Target Functional Group | Derivatized Product | Expected Sensitivity Improvement | Reference |
| Silylation | GC-MS | 3β-Hydroxyl | Trimethylsilyl (B98337) (TMS) Ether | Enables high-sensitivity analysis by improving volatility and thermal stability. | [1] |
| Picolinoyl Esterification | LC-MS/MS | 3β, 5α, 6β-Hydroxyls (post-ring opening) | Picolinoyl Ester | 5-10 fold increase in ESI response compared to underivatized molecules. | [2] |
Application Note 1: Silylation of this compound for GC-MS Analysis
Workflow
Caption: Workflow for silylation of this compound for GC-MS analysis.
Experimental Protocol
1. Sample Preparation:
-
Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Transfer the lipid extract to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.
2. Silylation Derivatization: [3][4]
-
To the dried lipid extract, add 50 µL of a silylating reagent mixture. A common mixture is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TSIM) (9:1, v/v).
-
Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like hexane.
3. GC-MS Analysis:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.
-
Injector: Splitless injection at 280°C.
-
Oven Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600. The trimethylsilyl derivative of 5,6-epoxycholesterol will show a characteristic mass spectrum.
Application Note 2: Two-Step Derivatization of this compound for LC-MS/MS Analysis
Workflow
Caption: Two-step derivatization workflow for LC-MS/MS analysis.
Experimental Protocol
1. Sample Preparation:
-
Extract lipids from the biological sample and evaporate the extract to dryness in a reaction vial.
2. Step 1: Acid-Catalyzed Epoxide Ring Opening: [5]
-
Reconstitute the dried lipid extract in 200 µL of a mildly acidic solvent, such as methanol (B129727) containing 0.1% formic acid.
-
Incubate at room temperature for 30 minutes to facilitate the opening of the epoxide ring to form cholestane-3β,5α,6β-triol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Step 2: Picolinoyl Esterification: [6][7]
-
Prepare the picolinic acid derivatization reagent fresh. A common formulation is a mixture of picolinic acid (80 mg), 4-dimethylaminopyridine (B28879) (30 mg), and 2-methyl-6-nitrobenzoic anhydride (B1165640) (100 mg) dissolved in 1.5 mL of pyridine (B92270) and 250 µL of triethylamine.
-
To the dried triol residue, add 200 µL of the freshly prepared picolinoyl derivatization reagent.
-
Seal the vial and incubate at 60°C for 20 minutes.
-
After incubation, cool the reaction mixture to room temperature.
4. Reaction Quenching and Cleanup: [8]
-
Add 1 mL of methanol to quench the reaction.
-
Evaporate the solvent to dryness under nitrogen.
-
For cleanup, use a C18 Solid Phase Extraction (SPE) cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Reconstitute the sample in a small volume of the initial mobile phase and load it onto the cartridge.
-
Wash with 1 mL of water to remove polar impurities.
-
Elute the picolinoyl-derivatized triol with 1 mL of methanol.
-
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial LC mobile phase.
5. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve the derivatized triol from other lipid species.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for the picolinoyl derivative of cholestane-3β,5α,6β-triol. The precursor ion will be the protonated molecule [M+H]+, and a characteristic product ion often results from the neutral loss of picolinic acid.
References
- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction for Epoxycholesterol Purification
Introduction
Epoxycholesterols, also known as cholesterol epoxides, are oxidized derivatives of cholesterol that play significant roles in various physiological and pathological processes. They are formed either through enzymatic reactions or by non-enzymatic autooxidation. As their presence and concentration in biological and food samples can be indicative of oxidative stress and may have health implications, accurate and reliable methods for their isolation and quantification are crucial.[1][2] Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of epoxycholesterols from complex matrices prior to downstream analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] This application note provides a detailed protocol for the solid-phase extraction of epoxycholesterols.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a solid adsorbent (the stationary phase), and different components are retained to varying degrees based on their physical and chemical properties. By washing the stationary phase with solvents of different polarities, the desired analytes can be selectively eluted while interferences are removed. For epoxycholesterol purification, normal-phase SPE with silica-based sorbents is commonly employed, where separation is based on the polarity of the analytes.[5]
Experimental Protocol
This protocol outlines a general procedure for the purification of epoxycholesterols from a lipid extract using a silica-based SPE cartridge.
Materials and Reagents
-
SPE Cartridges: Silica (B1680970), 100 mg, 1 mL (or similar)
-
Solvents (HPLC grade or equivalent):
-
Diethyl ether
-
Methanol
-
Chloroform
-
Sample: Lipid extract containing epoxycholesterols, dissolved in a non-polar solvent like hexane or toluene.
-
SPE Vacuum Manifold
-
Collection Vials (glass)
-
Nitrogen Evaporation System
Procedure
-
Sample Preparation:
-
The initial step involves the extraction of total lipids from the sample matrix (e.g., food, biological tissue) using a standard method like a modified Bligh-Dyer extraction.[6][7]
-
For samples where epoxycholesterols may be esterified, a saponification or transesterification step can be performed to release the free sterols.[4][5]
-
After extraction, the lipid residue is dried down under a stream of nitrogen and reconstituted in a small volume of a non-polar solvent such as hexane or toluene for loading onto the SPE cartridge.[8]
-
-
SPE Cartridge Conditioning:
-
Place the silica SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 2 mL of hexane through it.[8] This step solvates the stationary phase, ensuring reproducible interactions with the sample.
-
-
Sample Loading:
-
Apply the reconstituted lipid extract slowly and evenly to the top of the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent bed under gravity or with a gentle vacuum.
-
To ensure complete transfer of the sample, rinse the sample vial with a small volume of the loading solvent (e.g., 1 mL of toluene) and apply the wash to the cartridge.[8]
-
-
Washing (Interference Elution):
-
Elution of Epoxycholesterols:
-
Elute the epoxycholesterols with a solvent of intermediate polarity.
-
A common elution solvent is a mixture of isopropanol in hexane. For example, use 8 mL of 30% isopropanol in hexane.[8]
-
Collect the eluate in a clean glass vial. This fraction will contain the epoxycholesterols and other oxysterols of similar polarity.
-
-
Post-Elution Processing:
Data Presentation
The following table summarizes representative recovery data for epoxycholesterols and other cholesterol oxidation products using silica-based SPE methods as reported in the literature.
| Compound | SPE Sorbent | Recovery Rate (%) | Reference |
| 5α,6α-epoxycholestan-3β-ol | Silica | 88-90% | [9] |
| 5β,6β-epoxycholestan-3β-ol | Silica | 94-96% | [9] |
| Cholestane-3β,5α,6β-triol | Silica | 88-91% | [9] |
| 7-Ketocholesterol | Silica | 94% | [9] |
| Cholesterol Oxidation Products (general) | Silica followed by NH2 | ≥90% (except for cholestanetriol at 52%) | [1][10] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound purification using SPE.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sample preparation: a critical step in the analysis of cholesterol oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Solid-Phase Extraction Methods for the Cleanup of Cholesterol Oxidation Products | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of Epoxycholesterol Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols, particularly the 5,6α- and 5,6β-isomers (5,6α-EC and 5,6β-EC), are oxysterols generated from the oxidation of cholesterol. These molecules are not merely byproducts of oxidative stress but are bioactive lipids involved in various physiological and pathological processes. They have been implicated in cholesterol homeostasis, atherosclerosis, and cancer progression. Accurate quantification of epoxycholesterols in biological matrices is crucial for understanding their roles in disease and for the development of novel therapeutics. This document provides detailed protocols for the preparation of epoxycholesterol standards for accurate quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Physicochemical and Stability Data of this compound Standards
Proper handling and storage of this compound standards are critical for accurate quantification. The following table summarizes key physicochemical and stability information for commercially available standards.
| Parameter | 5α,6α-Epoxycholesterol | 5β,6β-Epoxycholesterol |
| Synonyms | Cholesterol 5α,6α-epoxide, 5α,6α-Epoxycholestan-3β-ol | Cholesterol β-Epoxide, 5β,6β-Epoxycholestan-3β-ol |
| CAS Number | 1250-95-9[1] | 4025-59-6 |
| Molecular Formula | C₂₇H₄₆O₂[1] | C₂₇H₄₆O₂ |
| Molecular Weight | 402.7 g/mol [1] | 402.7 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Purity | ≥95% | ≥95% |
| Storage | -20°C[1] | -20°C |
| Stability of Solid | ≥ 4 years at -20°C | ≥ 4 years at -20°C |
| Stock Solution Stability | Solutions in DMSO or ethanol (B145695) may be stored at -20°C for up to 2 months.[2] | Information not readily available, but similar stability to the α-isomer is expected. |
| Solubility | Soluble in ethanol (~20 mg/mL), DMSO (~0.1 mg/mL), and dimethyl formamide (B127407) (~2 mg/mL). Sparingly soluble in aqueous buffers. | Soluble in ethanol (~20 mg/mL), DMSO (~0.1 mg/mL), and dimethyl formamide (~2 mg/mL). Sparingly soluble in aqueous buffers. |
II. Experimental Protocols
A. Synthesis of 5α,6α-Epoxycholesterol Standard
For laboratories requiring in-house synthesis, the following protocol, adapted from established methods, can be used.[3]
Materials:
-
Cholesterol (analytical grade)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
10% Sodium sulfite (B76179) (Na₂SO₃) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve 50 mmol of cholesterol in 75 mL of methylene chloride in a round-bottom flask.
-
Separately, dissolve 54 mmol of m-CPBA in 120 mL of methylene chloride.
-
Over a period of 30 minutes at 25°C, add the m-CPBA solution to the cholesterol solution with stirring.
-
After the addition is complete, destroy the excess peracid by adding 10% sodium sulfite solution until the reaction is quenched (test with starch-iodide paper).
-
Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous sodium bicarbonate, water, and finally with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from 88% aqueous acetone or by silica gel chromatography to yield cholesterol 5α,6α-epoxide with >95% purity.
B. Preparation of Stock and Working Standards for LC-MS/MS
Materials:
-
5α,6α-Epoxycholesterol and 5β,6β-epoxycholesterol standards
-
Deuterated internal standards (e.g., d7-epoxycholesterol), if available
-
LC-MS grade ethanol or methanol
-
LC-MS grade acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Protocol for Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of the this compound standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a 1 mL amber glass volumetric flask.
-
Add a small amount of ethanol to dissolve the solid.
-
Bring the volume up to 1 mL with ethanol and mix thoroughly by inversion.
-
Store the stock solution at -20°C. This solution should be stable for at least 2 months.[2]
Protocol for Working Solutions and Calibration Curve:
-
Prepare an intermediate stock solution of 10 µg/mL by diluting 10 µL of the 1 mg/mL stock solution into 990 µL of acetonitrile.
-
Perform serial dilutions of the intermediate stock solution to prepare a series of calibration standards. The concentration range should bracket the expected concentrations in the samples. A typical calibration curve might include the following points:
| Standard Level | Concentration (ng/mL) | Volume of 10 µg/mL Stock (µL) | Final Volume (µL) with Acetonitrile |
| 1 | 1 | 1 | 1000 |
| 2 | 5 | 5 | 1000 |
| 3 | 10 | 10 | 1000 |
| 4 | 50 | 50 | 1000 |
| 5 | 100 | 100 | 1000 |
| 6 | 250 | 250 | 1000 |
| 7 | 500 | 500 | 1000 |
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL deuterated this compound) in acetonitrile.
-
For analysis, a fixed volume of the internal standard working solution is added to each calibration standard and sample.
III. Quantitative Analysis Data
The following tables provide representative quantitative data for the LC-MS/MS analysis of epoxycholesterols and related oxysterols. These values can serve as a benchmark for method development and validation.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Typical Value | Reference |
| Chromatographic Column | C18 reversed-phase | [4] |
| Mobile Phase | Acetonitrile/Water with 0.1% formic acid | [4] |
| Ionization Mode | ESI+ or APCI+ | |
| Linearity (R²) | > 0.995 | [5] |
| Linear Range | 0.5 - 2000 ng/mL | [6] |
| Limit of Detection (LOD) | 0.1 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [6] |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85-115% |
Table 2: Example of a Calibration Curve for an this compound Isomer
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 250 | 2.95 |
| 500 | 5.91 |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of epoxycholesterols from standard preparation to data analysis.
Caption: Workflow for this compound quantification.
B. Signaling Pathway of 5,6α-Epoxycholesterol
5,6α-Epoxycholesterol is a known modulator of the Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol homeostasis.[6][7] The following diagram depicts the simplified signaling pathway.
References
- 1. 5alpha,6alpha-Epoxycholesterol | C27H46O2 | CID 227037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Identification of 5α,6α-Epoxycholesterol as a Novel Modulator of Liver X Receptor Activity | Semantic Scholar [semanticscholar.org]
- 7. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Treatment of Cultured Macrophages with Epoxycholesterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxycholesterols, a class of oxysterols, are oxidized derivatives of cholesterol that play crucial roles in various biological processes, including lipid metabolism and immune regulation. In macrophages, these molecules can modulate inflammatory responses, cholesterol homeostasis, and cell differentiation. Understanding the effects of epoxycholesterols on macrophages is vital for research in atherosclerosis, infectious diseases, and cancer. These application notes provide detailed protocols for the treatment of cultured macrophages with epoxycholesterols, focusing on 25-hydroxycholesterol (B127956) (25-HC) as a primary example.
Data Presentation
The following tables summarize quantitative data regarding the treatment of macrophages with epoxycholesterols, providing a reference for expected outcomes and experimental design.
Table 1: Effective Concentrations of 25-Hydroxycholesterol (25-HC) in Macrophage and Immune Cell Assays
| Parameter | Cell Type | Concentration | Effect | Reference |
| IC50 | Naïve B cells | ~50 nM | Inhibition of IgA class switching | [1] |
| EC50 | Vero cells | 3.675 µM | Inhibition of SARS-CoV-2 replication | [2] |
| Treatment Concentration | THP-1 Macrophages | 5 µM | Induction of integrated stress response genes | [3] |
| Treatment Concentration | Bone Marrow-Derived Macrophages (BMDMs) | 5 µM | Alteration of cholesterol ester and sphingolipid formation | [3] |
Table 2: Effects of 25-Hydroxycholesterol on Gene Expression in Lipid-Loaded Macrophages
| Gene | Treatment | Fold Change | Regulation | Reference |
| Ch25h | LPS (100 ng/mL) for 4h | >1.5 | Up-regulated | [4] |
| SREBP2 target genes | LPS (100 ng/mL) for 12h | Elevated | Up-regulated | [4] |
| Pro-inflammatory genes | 25-HC presence | Amplified response | Up-regulated | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of 25-Hydroxycholesterol Stock Solution
This protocol describes the preparation of a stock solution of 25-hydroxycholesterol for use in cell culture.
Materials:
-
25-hydroxycholesterol (crystalline solid)
-
Ethanol (B145695) (anhydrous) or Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 10 mM.
-
Calculate the mass of 25-hydroxycholesterol needed. The molecular weight of 25-HC is 402.65 g/mol .
-
In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of 25-hydroxycholesterol and transfer it to a sterile conical tube.
-
Add the appropriate volume of ethanol or DMSO to the tube. 25-HC is soluble in ethanol at approximately 20 mg/mL and in DMSO at approximately 100 µg/mL.[2]
-
Purge the tube with an inert gas to prevent oxidation.
-
Vortex the solution until the 25-hydroxycholesterol is completely dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Aqueous solutions are not recommended for storage for more than one day.[2]
Protocol 2: Differentiation of Macrophages from Cell Lines and Primary Cells
This section provides protocols for differentiating commonly used macrophage models.
2.1: Differentiation of THP-1 Monocytes into Macrophages
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To initiate differentiation, seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/mL in complete RPMI-1640 medium.[5]
-
Add PMA to the culture medium to a final concentration of 30-100 ng/mL.[5][6]
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator. During this time, the monocytes will adhere to the plate and differentiate into macrophages.[5]
-
After the incubation period, aspirate the PMA-containing medium and wash the adherent macrophages gently with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete RPMI-1640 medium (without PMA) to the wells.
-
The differentiated macrophages are now ready for epoxycholesterol treatment.
2.2: Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Mice (e.g., C57BL/6)
-
70% Ethanol
-
Sterile PBS
-
RPMI-1640 medium
-
FBS
-
Pen-Strep
-
L-glutamine
-
β-mercaptoethanol
-
Recombinant mouse Macrophage Colony-Stimulating Factor (M-CSF)
-
Sterile dissection tools
-
Syringes (10 mL) and needles (25G)
-
70 µm cell strainer
-
Petri dishes (100 mm)
Procedure:
-
Euthanize a mouse according to approved institutional protocols.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Aseptically dissect the femur and tibia from both hind legs and place them in a petri dish containing ice-cold sterile PBS.
-
In a biological safety cabinet, remove the muscle tissue from the bones.
-
Cut the ends of the bones and flush the bone marrow out with a 25G needle and a syringe filled with RPMI-1640 medium into a 50 mL conical tube.[7]
-
Disperse the bone marrow clumps by pipetting up and down, then pass the cell suspension through a 70 µm cell strainer.[7]
-
Centrifuge the cells at 500 x g for 10 minutes at 4°C.[7]
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Pen-Strep, 1% L-glutamine, and 50 µM β-mercaptoethanol) containing 25 ng/mL of M-CSF.[8]
-
Plate the cells in 100 mm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, add fresh M-CSF-supplemented media.[8]
-
On day 6 or 7, the cells will be fully differentiated into BMDMs and are ready for experiments.[7][8]
Protocol 3: this compound Treatment of Cultured Macrophages
Materials:
-
Differentiated macrophages (from Protocol 2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 25-HC from Protocol 1)
-
Vehicle control (e.g., ethanol or DMSO)
Procedure:
-
Plate the differentiated macrophages in the desired culture vessel (e.g., 6-well plates, 24-well plates) at an appropriate density. Allow the cells to adhere and rest for 24 hours.
-
Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration in complete cell culture medium. Typical concentrations for 25-HC range from nanomolar to low micromolar.
-
Also prepare a vehicle control medium containing the same final concentration of the solvent (ethanol or DMSO) used for the this compound stock. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Aspirate the old medium from the macrophages and replace it with the treatment or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation, the cells or culture supernatant can be harvested for downstream analysis.
Protocol 4: Downstream Analysis
4.1: Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
Treated macrophages
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers
-
Real-time PCR detection system
Procedure:
-
Lyse the treated macrophages and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
4.2: ELISA for Cytokine Measurement
Materials:
-
Culture supernatant from treated macrophages
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Collect the culture supernatant from the this compound-treated and control macrophages.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, a substrate, and a stop solution.[9][10][11]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treatment of macrophages.
Signaling Pathways
Caption: Key signaling pathways in macrophages modulated by epoxycholesterols.
References
- 1. 25-Hydroxycholesterol secreted by macrophages in response to Toll-like receptor activation suppresses immunoglobulin A production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 25-Hydroxycholesterol Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage derived 25-hydroxycholesterol promotes vascular inflammation, atherogenesis and lesion remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 6. echemi.com [echemi.com]
- 7. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone marrow-derived macrophage (BMDM) isolation and culture [bio-protocol.org]
- 9. 3.4. Measurement of Cytokine Secretion by ELISA [bio-protocol.org]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Radiolabeled Epoxycholesterol in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols are oxidized derivatives of cholesterol that play significant roles in various physiological and pathological processes. As signaling molecules, they are implicated in the regulation of cholesterol homeostasis, inflammation, and cell proliferation. The study of their metabolic fate and distribution is crucial for understanding their biological functions and for the development of novel therapeutics targeting metabolic diseases, neurodegenerative disorders, and cancer. Radiolabeled epoxycholesterols serve as powerful tools for these investigations, enabling sensitive and quantitative analysis of their uptake, distribution, and metabolism in both in vitro and in vivo models.
This document provides detailed application notes and protocols for the use of radiolabeled epoxycholesterols in metabolic studies, including in vitro cell-based assays and in vivo biodistribution and imaging studies.
I. In Vitro Metabolic Studies of Radiolabeled Epoxycholesterols
Application Note:
Radiolabeled epoxycholesterols, such as [¹⁴C]5,6α-epoxycholesterol ([¹⁴C]5,6α-EC) and [¹⁴C]5,6β-epoxycholesterol ([¹⁴C]5,6β-EC), are invaluable for tracing the metabolic conversion of these oxysterols in cultured cells. These studies can elucidate the activity of key enzymes like cholesterol-5,6-epoxide hydrolase (ChEH), which converts 5,6-epoxycholesterols to cholestane-3β,5α,6β-triol. By incubating cells with the radiolabeled compound, researchers can track the appearance of metabolites over time, providing insights into metabolic pathways and the effects of potential therapeutic agents that modulate these pathways.
Experimental Protocol: In Vitro Metabolism of [¹⁴C]5,6-Epoxycholesterol
This protocol is adapted from studies on the metabolism of epoxycholesterols in cell culture.
Materials:
-
[¹⁴C]5,6α-epoxycholesterol or [¹⁴C]5,6β-epoxycholesterol (specific activity ~50-60 mCi/mmol)
-
Cell line of interest (e.g., MCF-7 breast cancer cells, hepatocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal calf serum (FCS)
-
Ethanol (B145695) (for dissolving radiolabeled compounds)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
Developing solvent for TLC (e.g., ethyl acetate)
-
Phosphorimager or scintillation counter
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Preparation of Radiolabeled Epoxycholesterol Stock Solution:
-
Dissolve the [¹⁴C]this compound in ethanol to a stock concentration of 1-10 mM. Store at -20°C.
-
-
Cell Seeding:
-
Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Incubation with Radiolabeled this compound:
-
Prepare the treatment medium by diluting the [¹⁴C]this compound stock solution in cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and replace it with the treatment medium.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
-
Extraction of Lipids:
-
At each time point, collect the cell culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable cell lysis buffer.
-
Extract the lipids from both the cell lysate and the collected medium using a method such as the Bligh-Dyer extraction (chloroform:methanol:water).
-
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., ethyl acetate) to separate the this compound from its metabolites.
-
Air dry the TLC plate.
-
-
Quantification of Radioactivity:
-
Expose the TLC plate to a phosphor screen and visualize the radioactive spots using a phosphorimager.
-
Alternatively, scrape the silica gel from the areas corresponding to the parent compound and its metabolites into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Quantify the percentage of conversion of the radiolabeled this compound to its metabolites at each time point.
-
Data Presentation:
| Time (hours) | % [¹⁴C]this compound Remaining | % [¹⁴C]Metabolite 1 | % [¹⁴C]Metabolite 2 |
| 1 | 95 ± 3 | 4 ± 1 | 1 ± 0.5 |
| 4 | 78 ± 5 | 18 ± 3 | 4 ± 1 |
| 8 | 55 ± 6 | 35 ± 4 | 10 ± 2 |
| 24 | 20 ± 4 | 65 ± 7 | 15 ± 3 |
| Data are representative and should be determined experimentally. |
II. In Vivo Biodistribution of Radiolabeled Epoxycholesterols
Application Note:
Understanding the tissue distribution and clearance of epoxycholesterols is essential for evaluating their systemic effects and identifying potential target organs. In vivo biodistribution studies using radiolabeled epoxycholesterols, such as [¹⁴C]5,6α-epoxycholesterol, provide quantitative data on the amount of the compound and its metabolites in various tissues and organs over time. This information is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling and for assessing the safety and efficacy of drugs that target this compound metabolism.
Experimental Protocol: Biodistribution of [¹⁴C]5,6α-Epoxycholesterol in Rodents
This protocol is a proposed adaptation based on biodistribution studies of other radiolabeled lipids.
Materials:
-
[¹⁴C]5,6α-epoxycholesterol
-
Experimental animals (e.g., mice or rats)
-
Administration vehicle (e.g., corn oil for oral gavage, saline with a solubilizing agent for intravenous injection)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Scintillation vials
-
Tissue solubilizer (e.g., Solvable™)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the [¹⁴C]5,6α-epoxycholesterol in the chosen vehicle to achieve the desired dose in a specific volume (e.g., 100 µL for mice).
-
-
Animal Dosing:
-
Administer the radiolabeled compound to the animals via the desired route (e.g., oral gavage, intravenous injection). A typical dose might be 1-10 µCi per animal.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-administration, anesthetize the animals.
-
Collect blood via cardiac puncture.
-
Perform a whole-body perfusion with saline to remove blood from the organs.
-
Dissect and collect major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, adipose tissue, muscle, and tumor if applicable).
-
Rinse the tissues with saline, blot dry, and weigh them.
-
-
Sample Processing:
-
Place each tissue sample in a pre-weighed scintillation vial.
-
Add an appropriate volume of tissue solubilizer to each vial and incubate at 50-60°C until the tissue is completely dissolved.
-
Allow the samples to cool to room temperature and decolorize if necessary (e.g., with hydrogen peroxide for blood and liver samples).
-
-
Radioactivity Measurement:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
Include standards of the dosing solution to calculate the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
%ID/g = (DPM in tissue / Total DPM injected) / Tissue weight (g) * 100
-
DPM = Disintegrations per minute
-
Data Presentation:
| Tissue | % Injected Dose per Gram (Mean ± SD) at 4 hours | % Injected Dose per Gram (Mean ± SD) at 24 hours |
| Blood | 1.5 ± 0.3 | 0.2 ± 0.1 |
| Liver | 15.2 ± 2.1 | 5.6 ± 1.2 |
| Spleen | 8.9 ± 1.5 | 3.1 ± 0.7 |
| Kidneys | 4.3 ± 0.8 | 1.5 ± 0.4 |
| Lungs | 2.1 ± 0.5 | 0.8 ± 0.2 |
| Heart | 1.2 ± 0.2 | 0.4 ± 0.1 |
| Brain | 0.1 ± 0.05 | < 0.1 |
| Adipose Tissue | 3.5 ± 0.9 | 4.2 ± 1.1 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Data are representative and should be determined experimentally. |
III. Positron Emission Tomography (PET) Imaging with Radiolabeled Epoxycholesterols
Application Note:
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo. The development of an ¹⁸F-labeled this compound analog would enable the real-time tracking of its distribution and accumulation in various tissues, providing valuable insights into its role in diseases such as atherosclerosis, where cholesterol metabolism is dysregulated. While a specific ¹⁸F-labeled this compound for routine PET imaging is not yet widely established, this section provides a proposed protocol based on the principles of PET imaging with other ¹⁸F-labeled tracers used in metabolic and cardiovascular research.
Proposed Experimental Protocol: PET/CT Imaging with an ¹⁸F-Labeled this compound Analog
This protocol is a hypothetical adaptation based on existing PET imaging protocols for other ¹⁸F-labeled tracers.
Materials:
-
¹⁸F-labeled this compound analog (synthesized and purified)
-
Experimental animals (e.g., atherosclerosis-prone mice like ApoE-/- or LDLR-/-)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Saline for injection
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to the injection of the radiotracer to reduce background signal.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance) and position it on the scanner bed.
-
-
Radiotracer Administration:
-
Administer a bolus injection of the ¹⁸F-labeled this compound analog (e.g., 100-200 µCi) via the tail vein.
-
-
PET/CT Imaging:
-
Perform a dynamic PET scan for the first 60 minutes post-injection to assess the initial distribution and clearance of the tracer.
-
Acquire static PET images at later time points (e.g., 2, 4, and 24 hours) to visualize the accumulation in target tissues.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.
-
Quantify the tracer uptake in each ROI and express it as the standardized uptake value (SUV).
-
SUV = (Radioactivity concentration in ROI (mCi/mL) / Injected dose (mCi)) x Body weight (g)
-
Data Presentation:
| Tissue | Standardized Uptake Value (SUV) at 4 hours (Mean ± SD) |
| Aortic Arch (Atherosclerotic Plaque) | 2.5 ± 0.5 |
| Liver | 4.1 ± 0.8 |
| Spleen | 3.2 ± 0.6 |
| Myocardium | 1.8 ± 0.4 |
| Muscle | 0.5 ± 0.1 |
| Data are representative and should be determined experimentally. |
IV. Signaling Pathways and Experimental Workflows
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of radiolabeled epoxycholesterols.
Caption: Metabolic pathway of 5,6-epoxycholesterol.
Caption: Workflow for in vitro metabolic studies.
Application Notes and Protocols for the Analytical Separation of Epoxycholesterol Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of epoxycholesterol isomers, critical analytes in various physiological and pathological processes. The protocols focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering robust and reliable approaches for researchers in academia and the pharmaceutical industry.
Introduction
Epoxycholesterols are oxidized derivatives of cholesterol that play significant roles in cellular signaling and have been implicated in the pharmacology of drugs like tamoxifen (B1202). The accurate separation and quantification of their isomers, such as 5,6α-epoxycholesterol and 5,6β-epoxycholesterol, are crucial for understanding their distinct biological activities. These isomers can act as signaling molecules, for instance, by modulating the activity of Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis and inflammation.[1][2][3][4]
Application Note 1: GC-MS Analysis of 5,6-Epoxycholesterol Isomers in Human Plasma
This protocol details the quantitative analysis of 5,6α- and 5,6β-epoxycholesterol in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with selected ion monitoring (SIM). The method involves liquid-liquid extraction, saponification to release esterified epoxycholesterols, and derivatization to improve volatility and ionization efficiency.
Experimental Protocol
1. Sample Preparation:
-
Internal Standards: To 200 µL of human plasma, add deuterated internal standards (e.g., d7-5,6α-epoxycholesterol and d7-5,6β-epoxycholesterol) to account for analytical variability.
-
Lipid Extraction: Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[5] Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.
-
Saponification: Dry the organic extract under a stream of nitrogen. Reconstitute in 1 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze any esterified epoxycholesterols.[5]
-
Extraction of Non-saponifiable Lipids: After cooling, add distilled water and perform a liquid-liquid extraction with n-hexane.[6] Collect the upper hexane (B92381) layer.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For cleaner samples, the hexane extract can be further purified using a silica (B1680970) SPE cartridge.
-
Derivatization: Evaporate the hexane extract to dryness. Add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.[7]
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Quantitative Data
| Analyte | Derivatization | Retention Time (min) | Monitored Ions (m/z) |
| 5,6α-epoxycholesterol-TMS | TMS | ~18.5 | 474 (M+), 384, 129 |
| 5,6β-epoxycholesterol-TMS | TMS | ~18.8 | 474 (M+), 384, 129 |
| d7-5,6α-epoxycholesterol-TMS | TMS | ~18.4 | 481 (M+), 391 |
| d7-5,6β-epoxycholesterol-TMS | TMS | ~18.7 | 481 (M+), 391 |
Note: Retention times are approximate and should be confirmed with standards on the specific instrument.
Mass Fragmentation
The TMS derivatives of this compound isomers exhibit characteristic fragmentation patterns under electron ionization. The molecular ion (M+) is observed at m/z 474. A characteristic fragment at m/z 384 corresponds to the loss of the trimethylsilanol (B90980) group ([M-90]+). Another significant ion is observed at m/z 129.
Experimental Workflow
Application Note 2: HPLC Separation of this compound Diastereomers
This protocol describes the separation of 5,6α- and 5,6β-epoxycholesterol diastereomers using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for the analysis of these isomers without the need for derivatization. For enhanced sensitivity and selectivity, coupling with mass spectrometry (LC-MS) is recommended.
Experimental Protocol
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the sample matrix (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the lipid extract onto the cartridge.
-
Wash with a non-polar solvent like hexane to remove neutral lipids.
-
Elute the epoxycholesterols with a more polar solvent mixture, such as isopropanol (B130326) in hexane.
-
2. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 205 nm.
Quantitative Data
| Analyte | Column | Mobile Phase | Retention Time (min) |
| 5,6β-epoxycholesterol | C18 (4.6 x 150 mm) | Acetonitrile/Water (95:5) | ~6.8 |
| 5,6α-epoxycholesterol | C18 (4.6 x 150 mm) | Acetonitrile/Water (95:5) | ~7.5 |
Note: Retention times are approximate and will vary depending on the specific column, mobile phase composition, and HPLC system.
Experimental Workflow
Application Note 3: Chiral HPLC Separation of this compound Enantiomers
For the resolution of enantiomers of epoxycholesterols, chiral chromatography is necessary. This protocol outlines a method using a chiral stationary phase (CSP) for the separation of (+) and (-) enantiomers of a specific this compound isomer.
Experimental Protocol
1. Sample Preparation:
-
Prepare a purified sample of the this compound isomer of interest using the methods described in the previous application notes.
2. Chiral HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or chiral detector.
-
Column: A chiral stationary phase column, such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific enantiomers and column.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled temperature.
-
Detector: UV detector at a low wavelength (e.g., 205 nm) or a circular dichroism (CD) detector for enhanced chiral detection.
Expected Results
The use of a chiral stationary phase will result in different retention times for the two enantiomers, allowing for their baseline separation and individual quantification. The elution order will depend on the specific chiral stationary phase and mobile phase used.
Signaling Pathways Involving this compound Isomers
Modulation of Liver X Receptor (LXR) Activity
5,6α-epoxycholesterol has been identified as a modulator of Liver X Receptors (LXRα and LXRβ).[1] LXRs are nuclear receptors that play a critical role in cholesterol homeostasis, lipid metabolism, and inflammation.[2][3][4] The interaction of 5,6α-epoxycholesterol with LXRs can lead to the regulation of target genes involved in these pathways.
Role in Tamoxifen's Anticancer Activity
The anticancer drug tamoxifen can inhibit the enzyme cholesterol-5,6-epoxide hydrolase (ChEH).[8] This inhibition leads to the accumulation of 5,6-epoxycholesterols (both α and β isomers).[9] These accumulated epoxycholesterols can then exert anticancer effects through various mechanisms, including the modulation of LXRβ and other signaling pathways, ultimately leading to cytotoxicity in breast cancer cells.[9]
References
- 1. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Liver X receptors as integrators of metabolic and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of tamoxifen in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Epoxycholesterol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of oxysterols, such as 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC), in biological matrices is of growing importance due to their roles in various physiological and pathological processes. These molecules are implicated in the anticancer pharmacology of drugs like tamoxifen (B1202) and are involved in the regulation of cholesterol homeostasis.[1] However, their analysis is challenging due to their low endogenous concentrations and significant losses during sample preparation.[2]
The use of a stable isotope-labeled internal standard, specifically deuterated epoxycholesterol, is paramount for achieving accurate and reliable quantification.[2] Isotope dilution mass spectrometry, where a known amount of the deuterated analog is spiked into the sample at the earliest stage of preparation, is the gold standard methodology. The deuterated internal standard co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects, thus providing a reliable means of correction and ensuring high precision and accuracy in the final measurement.[3] Studies have shown that without the use of a corresponding deuterated internal standard, losses of 40% to 60% of the this compound analyte can occur during sample work-up, making accurate quantification impossible.[2]
These application notes provide a comprehensive overview, detailed experimental protocols, and method validation data for the use of deuterated this compound as an internal standard in mass spectrometry-based analyses.
Application Notes
Key Applications:
-
Therapeutic Drug Monitoring: 5,6-Epoxycholesterols may serve as surrogate markers for the activity of drugs like tamoxifen in breast cancer patients.[1] Accurate quantification is essential for monitoring treatment efficacy and patient response.
-
Biomarker Discovery: Altered levels of epoxycholesterols have been associated with various diseases. Their precise measurement can aid in the discovery and validation of new disease biomarkers.
-
Lipid Metabolism Research: As modulators of key regulatory pathways, including the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways, the accurate measurement of epoxycholesterols is crucial for understanding cholesterol homeostasis and related metabolic disorders.[4][5]
-
Drug Development: In preclinical and clinical studies, deuterated this compound internal standards are essential for the robust bioanalysis of new chemical entities that may interact with or be metabolized through oxysterol pathways.
Advantages of Using Deuterated this compound as an Internal Standard:
-
Compensates for Analyte Loss: It effectively corrects for the significant and variable loss of native this compound during sample extraction, purification, and derivatization steps.[2]
-
Corrects for Matrix Effects: Co-elution with the analyte allows for the correction of ion suppression or enhancement in the mass spectrometer, a common issue in complex biological matrices like plasma or serum.
-
Improves Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method, making the data more reliable and reproducible.
-
Enables Absolute Quantification: Isotope dilution is a definitive method that allows for the absolute quantification of analyte concentrations.
Quantitative Data
Table 1: Method Validation Parameters for Oxysterol Analysis by GC-MS-SIM
| Parameter | 7α-hydroxycholesterol | 7β-hydroxycholesterol | 7-ketocholesterol | 24S-hydroxycholesterol | 25-hydroxycholesterol | 27-hydroxycholesterol |
| Limit of Detection (LOD) (pg/mL) | 27.0 | 8.0 | 202.0 | 18.0 | 18.0 | 12.0 |
| Limit of Quantification (LOQ) (pg/mL) | 91.0 | 28.0 | 674.0 | 60.0 | 60.0 | 41.0 |
| Within-day Precision (CV%) | 2.1 - 7.5 | 3.2 - 10.8 | 3.5 - 9.9 | 2.5 - 6.9 | 3.1 - 8.2 | 2.9 - 7.8 |
| Between-day Precision (CV%) | 2.3 - 8.1 | 3.8 - 12.1 | 4.1 - 11.2 | 2.9 - 7.5 | 3.6 - 9.1 | 3.3 - 8.5 |
| Recovery in Serum (%) | 93.1 - 110.2 | 95.4 - 112.1 | 98.9 - 118.1 | 94.5 - 109.8 | 96.2 - 111.5 | 95.8 - 110.9 |
| (Data synthesized from a study on the validation of an isotope dilution GC-MS method for oxysterol analysis)[6] |
Experimental Protocols
Protocol 1: Quantification of 5,6-Epoxycholesterols in Human Serum by GC-MS
This protocol is adapted from a method focused on improving the recovery of 5,6-epoxycholesterols and their metabolites.[2]
1. Materials and Reagents:
-
Deuterated internal standards: [d7]-5,6α-epoxycholesterol and [d7]-5,6β-epoxycholesterol
-
Human serum
-
Butylated hydroxytoluene (BHT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Potassium hydroxide (B78521) (KOH)
-
Ethyl acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2. Sample Preparation:
-
To 1 mL of human serum, add the deuterated internal standards ([d7]-5,6α-EC and [d7]-5,6β-EC) at a known concentration.
-
Add antioxidants (e.g., BHT and EDTA) to prevent auto-oxidation.
-
Perform alkaline hydrolysis (saponification) by adding ethanolic KOH and incubating to release esterified oxysterols.
-
Neutralize the solution and extract the lipids using a mixture of hexane and ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
3. Solid-Phase Extraction (SPE) for Purification:
-
Reconstitute the dried lipid extract in a small volume of hexane.
-
Condition a silica SPE cartridge with hexane.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove nonpolar lipids like cholesterol.
-
Elute the oxysterol fraction with a more polar solvent mixture (e.g., hexane:ethyl acetate).
-
Evaporate the eluate to dryness.
4. Derivatization:
-
To the dried oxysterol fraction, add pyridine and BSTFA with 1% TMCS.
-
Incubate at an elevated temperature (e.g., 60°C) to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable for GC analysis.
5. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-5MS) for separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for both the native and deuterated epoxycholesterols.
-
Quantify the native epoxycholesterols by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing it to a calibration curve.
Visualizations
Signaling Pathway
Caption: Signaling pathway of 5,6-Epoxycholesterol in cholesterol homeostasis.
Experimental Workflow
Caption: Experimental workflow for this compound analysis by GC-MS.
Conclusion
The accurate quantification of 5,6-epoxycholesterols is essential for advancing research in various fields, from cancer pharmacology to metabolic diseases. Due to the inherent challenges in the analysis of these low-abundance and labile compounds, the use of deuterated this compound as an internal standard is not merely beneficial but an absolute requirement for obtaining reliable data.[2] The protocols and data presented herein provide a framework for researchers to develop and validate robust analytical methods, ensuring the integrity and reproducibility of their findings. As research into the biological roles of epoxycholesterols continues to expand, the application of these rigorous analytical techniques will be fundamental to future discoveries.
References
- 1. DSpace [dspace.sunyconnect.suny.edu]
- 2. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of unesterified cholesterol-5,6-epoxide in human serum by isotope dilution mass spectrometry. Levels in the healthy state and in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epoxycholesterol Analysis in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols are a class of oxysterols, which are oxidized derivatives of cholesterol. These molecules are formed through both enzymatic and non-enzymatic pathways and play crucial roles in various physiological and pathological processes.[1][2] Unlike cholesterol, the addition of an oxygen-containing group (epoxy, hydroxyl, or ketone) makes oxysterols more polar, allowing them to traverse lipophilic membranes more readily.[3] This characteristic enables them to act as important signaling molecules in cholesterol homeostasis, inflammation, and cell proliferation.[3][4][5]
Epoxycholesterols, such as 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC), are of particular interest due to their involvement in the anticancer mechanisms of drugs like tamoxifen (B1202) and their potential as biomarkers for various diseases, including Niemann-Pick type C and certain cancers.[6][7] Given their low abundance and structural similarity to other sterols, the accurate quantification of epoxycholesterols in biological matrices presents analytical challenges.[8][9]
This document provides detailed protocols for the sample preparation and analysis of epoxycholesterols from plasma, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which offer high sensitivity and selectivity.[10]
Biological Significance and Signaling Pathways
Epoxycholesterols are not merely byproducts of cholesterol metabolism but are active signaling molecules. They are known to be ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating cholesterol efflux and transport.[5][11] For instance, 24(S),25-epoxycholesterol can activate LXR, leading to the increased expression of genes like ABCA1 and ABCG1, which are involved in reverse cholesterol transport.[12]
Furthermore, some epoxycholesterols can suppress the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of cholesterol synthesis and uptake.[11] By modulating these two key pathways, epoxycholesterols contribute to maintaining cellular cholesterol homeostasis.
Below is a simplified representation of the role of epoxycholesterol in cellular cholesterol regulation.
This compound Signaling Pathways
Experimental Protocols
Accurate quantification of epoxycholesterols requires meticulous sample preparation to minimize analyte loss and prevent auto-oxidation of cholesterol.[6][13] The following protocols outline a robust workflow for the extraction and analysis of epoxycholesterols from human plasma.
Protocol 1: Plasma Preparation
This protocol should be performed within one hour of blood collection.
Materials:
-
Whole blood collected in EDTA or sodium citrate (B86180) tubes.
-
Refrigerated centrifuge.
-
Sterile polypropylene (B1209903) tubes and pipettes.
Procedure:
-
Gently invert the blood collection tube 8-10 times.
-
Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C.[14]
-
Carefully aspirate the upper plasma layer, avoiding the buffy coat.
-
Transfer the plasma to a clean polypropylene tube.
-
For immediate use, proceed to lipid extraction. For long-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.[14][15]
Protocol 2: Lipid Extraction from Plasma
This protocol utilizes a modified Folch method for lipid extraction.
Materials:
-
Human plasma (e.g., 200 µL).
-
Internal standards (e.g., deuterated this compound analogs).
-
Methanol (B129727) (LC-MS grade) with 1 mM Butylated hydroxytoluene (BHT) as an antioxidant.[16]
-
Chloroform (B151607) (LC-MS grade).
-
Ice-cold water (LC-MS grade).
-
Nitrogen gas evaporator.
-
Isopropanol (B130326) (LC-MS grade).
Procedure:
-
Spike the plasma sample with the internal standard mix.
-
Add ice-cold methanol with BHT and chloroform (1:2, v/v).[16]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Add ice-cold water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v) and incubate on ice for another 10 minutes.[16]
-
Centrifuge at 311 x g for 5 minutes at 4°C to separate the phases.[16]
-
Carefully collect the lower organic layer and transfer it to a new tube.
-
Re-extract the remaining aqueous layer with the extraction solvent, vortex, and centrifuge again.
-
Pool the organic layers and dry under a gentle stream of nitrogen at 30°C.[16]
-
Reconstitute the dried lipid extract in isopropanol for LC-MS/MS analysis.[16]
Protocol 3: Solid-Phase Extraction (SPE) for Cleanup (Optional)
SPE can be used for further purification of the lipid extract to remove interfering substances.
Materials:
-
C18 SPE cartridge.
-
Methanol, water, hexane (B92381), chloroform (all LC-MS grade).
-
Dried lipid extract from Protocol 2.
-
Toluene (B28343) (LC-MS grade).
Procedure:
-
Condition the C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of water.[17]
-
Reconstitute the dried lipid extract in 1 mL of toluene and load it onto the cartridge.[17]
-
Wash the cartridge with 3 mL of hexane to remove neutral lipids.[14]
-
Wash with 4 mL of chloroform to elute other non-sulfated lipids.[14]
-
Elute the epoxycholesterols with 4 mL of methanol.[14]
-
Evaporate the methanol fraction to dryness under nitrogen and reconstitute for analysis.
Protocol 4: Derivatization for Enhanced Detection (for GC-MS or specific LC-MS applications)
Derivatization can improve the ionization efficiency and chromatographic behavior of epoxycholesterols. Trimethylsilylation is a common method for GC-MS analysis.[6] For LC-MS, derivatization with reagents like acetyl chloride can be employed.[18]
Materials for Trimethylsilylation:
-
Dried lipid extract.
-
Pyridine.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Procedure:
-
Dissolve the dried sterol extract in 50 µL of pyridine.[19]
-
Add 50 µL of MSTFA.[19]
-
Incubate at a specified temperature and time (e.g., 60°C for 30 minutes) to complete the reaction.
-
The derivatized sample is then ready for GC-MS analysis.
Protocol 5: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of epoxycholesterols using a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8][13]
-
C18 reversed-phase column.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the this compound isomers from other sterols.
-
Flow Rate: e.g., 0.4 mL/min.
-
Column Temperature: e.g., 40°C.
MS/MS Conditions:
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound and internal standard need to be optimized.
The overall workflow for this compound analysis is depicted in the following diagram.
This compound Sample Preparation Workflow
Data Presentation
The following tables summarize key quantitative data from validated analytical methods for this compound analysis.
Table 1: Performance Characteristics of an LC-MS/MS Method for Oxysterol Quantification [20]
| Parameter | 5,6α-Epoxycholesterol | 5,6β-Epoxycholesterol |
| Linearity Range (ng/mL) | 0.5 - 2000 | 0.75 - 2000 |
| Limit of Detection (ng/mL) | 0.1 | 0.1 |
| Recovery (%) | 80.9 - 107.9 | 80.9 - 107.9 |
| Between-Run Imprecision (%) | 7.9 - 11.7 | 7.9 - 11.7 |
Table 2: Typical Concentrations of Epoxycholesterols in Human Plasma [21]
| This compound | Average Concentration (ng/mL) |
| 24,25-Epoxycholesterol | 1.5 - 1.8 |
Method Validation
For reliable and reproducible results, the analytical method for this compound quantification should be thoroughly validated. Key validation parameters include:
-
Linearity and Range: Establishing the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Selectivity and Specificity: Ensuring the method can unequivocally measure the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: Evaluating the efficiency of the extraction procedure.
-
Matrix Effects: Assessing the influence of the sample matrix on the ionization of the analyte.
-
Stability: Investigating the stability of the analyte in the biological matrix and during the analytical process.[22][23]
Troubleshooting
Issue: Low Recovery of Epoxycholesterols
-
Possible Cause: Inefficient extraction or degradation during sample preparation. Epoxycholesterols can be sensitive to acidic conditions.[24]
-
Solution: Optimize the extraction solvent system. Ensure the use of antioxidants like BHT.[16] Consider using a milder extraction method.
Issue: High Variability in Results
-
Possible Cause: Inconsistent sample handling, auto-oxidation of cholesterol, or matrix effects.
-
Solution: Standardize all sample preparation steps. Flush samples with inert gas (argon or nitrogen) to prevent oxidation.[15][25] Use isotopically labeled internal standards to correct for matrix effects and procedural losses.[6]
Issue: Poor Chromatographic Peak Shape
-
Possible Cause: Inappropriate mobile phase, column degradation, or sample overload.
-
Solution: Optimize the mobile phase composition and gradient. Use a new column or a guard column. Ensure the reconstituted sample is fully dissolved and within the linear range of the detector.
By following these detailed protocols and considering the key aspects of method validation and troubleshooting, researchers can achieve accurate and reliable quantification of epoxycholesterols, enabling further insights into their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. actamedica.org [actamedica.org]
- 4. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tsapps.nist.gov [tsapps.nist.gov]
- 24. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
Measuring Epoxycholesterol Levels in Atherosclerotic Plaques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols (ECs), particularly the 5,6α and 5,6β isomers, are oxysterols formed from the oxidation of cholesterol. These molecules are gaining increasing attention in the field of atherosclerosis research due to their presence in atherosclerotic plaques and their potential roles in modulating key cellular processes involved in disease progression.[1][2] Accurate and robust methods for the quantification of epoxycholesterol levels within the complex microenvironment of the atherosclerotic plaque are crucial for understanding their pathophysiological significance and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the measurement of this compound levels in atherosclerotic plaques, targeting researchers, scientists, and drug development professionals. It covers sample preparation, analytical methodologies, and data interpretation, with a focus on mass spectrometry-based techniques.
Biological Significance of Epoxycholesterols in Atherosclerosis
Epoxycholesterols have been identified as endogenous ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol homeostasis, lipid metabolism, and the inflammatory response.[3][4] The activation of LXR in macrophages, a key cell type in atherosclerotic lesions, can promote cholesterol efflux and inhibit inflammatory signaling, suggesting a protective role against atherosclerosis.[5] However, the precise effects of specific this compound isomers on LXR activity can be complex, with some studies suggesting they can act as modulators with both agonist and antagonist properties.[3] Furthermore, there is evidence of LXR-independent signaling pathways for oxysterols in endothelial cells, which can induce the expression of inflammatory markers.[6]
The accumulation of foam cells, which are lipid-laden macrophages and smooth muscle cells, is a hallmark of atherosclerosis.[7][8] Epoxycholesterols may influence foam cell formation by modulating cholesterol transport and inflammatory responses within these cells.[9][10] Understanding the concentration of different this compound isomers in various plaque types (e.g., stable vs. vulnerable) is therefore of significant interest for elucidating their contribution to plaque stability and the risk of rupture.[11]
Quantitative Data on this compound Levels
The concentration of epoxycholesterols in atherosclerotic plaques is significantly higher than in circulation, indicating local production or accumulation within the plaque. The following table summarizes representative quantitative data for 5,6α-epoxycholesterol and 5,6β-epoxycholesterol in human carotid plaques compared to plasma.
| Analyte | Matrix | Concentration (ng/mg tissue or ng/mL plasma) | Method | Reference |
| 5,6α-Epoxycholesterol | Human Carotid Plaque | 1.2 ± 0.5 | LC-MS/MS | [1] |
| Human Plasma | 0.03 ± 0.01 | LC-MS/MS | [1] | |
| 5,6β-Epoxycholesterol | Human Carotid Plaque | 2.1 ± 0.9 | LC-MS/MS | [1] |
| Human Plasma | 0.05 ± 0.02 | LC-MS/MS | [1] |
Experimental Protocols
The accurate quantification of epoxycholesterols in atherosclerotic plaques requires meticulous sample handling and sophisticated analytical techniques to overcome challenges such as low abundance and the potential for auto-oxidation. The two most common and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
Caption: Overall workflow for the analysis of epoxycholesterols in atherosclerotic plaques.
Protocol 1: Quantification of Epoxycholesterols by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the analysis of oxysterols without the need for derivatization.
1. Sample Preparation
-
Tissue Homogenization:
-
Weigh the frozen atherosclerotic plaque tissue (typically 10-50 mg).
-
Add ice-cold phosphate-buffered saline (PBS) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) on ice.
-
-
Lipid Extraction (modified Bligh-Dyer method):
-
To the tissue homogenate, add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) and vortex thoroughly.
-
Add chloroform and water, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Cholesterol Removal:
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).
-
Apply the sample to a silica-based SPE cartridge pre-conditioned with the same solvent.
-
Wash the cartridge with a non-polar solvent to elute the bulk of the cholesterol.
-
Elute the more polar oxysterols, including epoxycholesterols, with a solvent of higher polarity (e.g., a mixture of hexane (B92381) and isopropanol).
-
Dry the oxysterol fraction under nitrogen.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5,6α- and 5,6β-epoxycholesterol and their deuterated internal standards are monitored.
-
3. Quantification
-
Construct a calibration curve using a series of known concentrations of authentic this compound standards spiked with a fixed concentration of a deuterated internal standard.
-
The concentration of epoxycholesterols in the plaque samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
LC-MS/MS Workflow Diagram
Caption: Detailed workflow for LC-MS/MS analysis of epoxycholesterols.
Protocol 2: Quantification of Epoxycholesterols by GC-MS
GC-MS is a classic and robust technique for sterol analysis, offering high chromatographic resolution. It requires derivatization to increase the volatility of the analytes.[12]
1. Sample Preparation
-
Tissue Homogenization and Lipid Extraction: Follow the same procedure as for LC-MS/MS.
-
Saponification (optional, for total epoxycholesterols):
-
To the lipid extract, add an ethanolic solution of potassium hydroxide.
-
Heat the mixture to hydrolyze cholesteryl esters, releasing free epoxycholesterols.
-
Neutralize the solution and extract the non-saponifiable lipids (including epoxycholesterols) with a non-polar solvent.
-
-
Solid-Phase Extraction (SPE): Follow the same procedure as for LC-MS/MS to remove cholesterol.
-
Derivatization (Silylation):
-
Dry the oxysterol fraction thoroughly.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This step is crucial for making the epoxycholesterols volatile for GC analysis.[12]
-
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the different oxysterols.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of 5,6α- and 5,6β-epoxycholesterol and their internal standards.
-
3. Quantification
-
Similar to LC-MS/MS, quantification is performed using a calibration curve prepared with derivatized standards and an internal standard.
GC-MS Workflow Diagram
Caption: Detailed workflow for GC-MS analysis of epoxycholesterols.
Signaling Pathways
This compound-LXR Signaling in Atherosclerosis
Epoxycholesterols can activate LXR, leading to the transcription of genes involved in cholesterol efflux and inflammation resolution in macrophages and smooth muscle cells within the atherosclerotic plaque.
Caption: LXR-mediated signaling by epoxycholesterols in vascular cells.
Conclusion
The quantification of this compound levels in atherosclerotic plaques is a challenging but essential task for advancing our understanding of atherosclerosis. Both LC-MS/MS and GC-MS offer the required sensitivity and selectivity for this purpose, with the choice of method often depending on available instrumentation and expertise. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers to accurately measure these important signaling molecules and further investigate their role in cardiovascular disease.
References
- 1. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR-activating oxysterols induce the expression of inflammatory markers in endothelial cells through LXR-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smooth Muscle Cell—Macrophage Interactions Leading to Foam Cell Formation in Atherosclerosis: Location, Location, Location - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthresearchbc.ca [healthresearchbc.ca]
- 9. mdpi.com [mdpi.com]
- 10. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Epoxycholesterol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycholesterols are a class of oxysterols, which are oxidized derivatives of cholesterol. Unlike many other oxysterols that are products of cholesterol catabolism, certain epoxycholesterols, such as 24(S),25-epoxycholesterol (24,25-EC), are synthesized in a shunt of the mevalonate (B85504) pathway, the same pathway that produces cholesterol itself.[1][2] This unique origin positions 24,25-EC as an important endogenous regulator of cholesterol homeostasis.[1][3]
Epoxycholesterols exert their effects by modulating key transcriptional regulators that govern lipid metabolism.[2][4] They are potent agonists of Liver X Receptors (LXRs) and inhibitors of Sterol Regulatory Element-Binding Protein-2 (SREBP-2) processing.[1][5][6] By activating LXR, they promote the expression of genes involved in cholesterol efflux, such as ABCA1.[1] Concurrently, by inhibiting SREBP-2, they suppress the expression of genes required for cholesterol synthesis and uptake.[1][5] This dual action allows epoxycholesterols to fine-tune cellular cholesterol levels, protecting cells against the accumulation of newly synthesized cholesterol.[1][3]
Given their central role in lipid metabolism, screening for and characterizing the activity of epoxycholesterols and their analogues is critical for understanding metabolic diseases and for the development of novel therapeutics. These application notes provide detailed protocols for key cell-based assays to screen and quantify the biological activity of epoxycholesterols.
Key Signaling Pathways
The primary mechanisms of action for epoxycholesterols involve the modulation of the LXR and SREBP-2 signaling pathways.
Liver X Receptor (LXR) Activation Pathway
24(S),25-epoxycholesterol is a potent endogenous ligand for LXRs (LXRα and LXRβ), which are nuclear receptors that act as cholesterol sensors.[6][7][8] Upon binding to an agonist like 24,25-EC, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, activating their transcription.[5] Key LXR target genes include ABCA1 and ABCG1, which encode transporters responsible for cholesterol efflux from the cell.[1][5]
Sterol Regulatory Element-Binding Protein-2 (SREBP-2) Inhibition Pathway
When cellular sterol levels are high, the SREBP-2 protein is retained in the endoplasmic reticulum (ER) membrane through its interaction with SCAP (SREBP-cleavage activating protein) and INSIG (Insulin-induced gene). Oxysterols, including 24,25-EC, reinforce this retention by binding to INSIG, preventing the SCAP-SREBP-2 complex from moving to the Golgi apparatus.[3][9] This blockage inhibits the proteolytic cleavage and activation of SREBP-2. Consequently, the active SREBP-2 transcription factor cannot enter the nucleus to bind to Sterol Response Elements (SREs) and activate genes involved in cholesterol synthesis (e.g., HMGCR) and uptake (e.g., LDLR).[1][5]
Application: LXR Activation Reporter Assay
This assay quantifies the ability of a test compound, such as an epoxycholesterol, to activate the LXR signaling pathway. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple copies of an LXR Response Element (LXRE).
Quantitative Data Summary
The following table summarizes typical quantitative results for LXR activation by 24(S),25-epoxycholesterol. EC₅₀ values can vary depending on the cell line, reporter construct, and assay conditions.
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Max Fold Activation (vs. Vehicle) | Reference |
| 24(S),25-Epoxycholesterol | LXRα Luciferase Reporter | CV-1 | 117 | ~8-10 | [10] |
| 24(S),25-Epoxycholesterol | LXRE Luciferase Reporter | HepG2 | Not Reported | ~12 | [8] |
| T0901317 (Synthetic Agonist) | LXRE Luciferase Reporter | HepG2 | ~50 | ~15-20 | [8] |
Experimental Protocol
Materials:
-
Mammalian cell line (e.g., HepG2, CHO-7, HEK293)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free medium for treatment
-
White, clear-bottom 96-well cell culture plates
-
LXRE-luciferase reporter plasmid (e.g., containing 3xDR4 motifs)
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
24(S),25-epoxycholesterol and other test compounds
-
Vehicle control (e.g., DMSO or ethanol)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding (Day 1): Seed cells in a white, 96-well plate at a density that will result in 80-90% confluency at the time of the assay. For HepG2 cells, a density of 2 x 10⁴ cells per well is often appropriate. Incubate overnight at 37°C, 5% CO₂.
-
Transfection (Day 1): Co-transfect the cells in each well with the LXRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.[1][8]
-
Compound Treatment (Day 2): Approximately 24 hours after transfection, carefully aspirate the transfection medium. Replace it with serum-free medium containing serial dilutions of the this compound or control compounds (e.g., vehicle, synthetic LXR agonist T0901317). Incubate for another 24 hours.[1][11]
-
Cell Lysis and Readout (Day 3):
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
Data Analysis:
-
For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This corrects for variations in transfection efficiency and cell number.
-
Calculate the "Fold Activation" for each treatment by dividing the normalized luciferase value of the treated sample by the average normalized value of the vehicle control samples.
-
Plot the Fold Activation against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
Application: SREBP-2 Inhibition Reporter Assay
This assay measures a compound's ability to suppress SREBP-2 transcriptional activity. It is mechanistically the inverse of the LXR assay, using a luciferase reporter driven by a promoter containing multiple copies of the Sterol Response Element (SRE). A decrease in luciferase signal indicates inhibition of the SREBP-2 pathway.
Quantitative Data Summary
The following table presents representative data for SREBP-2 inhibition by 24(S),25-epoxycholesterol.
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Max Inhibition (%) | Reference |
| 24(S),25-Epoxycholesterol | SRE-Luciferase Reporter | CHO-7 | ~1.5 | ~75% | [1] |
| 25-Hydroxycholesterol | SRE-Luciferase Reporter | CHO-7 | ~0.5 | ~80% | [1] |
Experimental Protocol
The protocol for the SREBP-2 inhibition assay is very similar to the LXR activation assay, with the primary difference being the reporter plasmid used.
Materials:
-
Mammalian cell line (e.g., CHO-7, HepG2)
-
SRE-luciferase reporter plasmid (e.g., containing 6x SRE motifs from the LDLR promoter)[1]
-
All other materials are as listed in the LXR Activation Reporter Assay protocol.
Procedure:
-
Cell Seeding and Transfection (Day 1): Follow steps 1 and 2 from the LXR assay protocol, but use the SRE-luciferase reporter plasmid instead of the LXRE plasmid.
-
Compound Treatment (Day 2): Follow step 3 from the LXR assay protocol. To ensure the SREBP-2 pathway is active in the control state, cells are typically cultured in a delipidated serum medium prior to and during treatment.
-
Cell Lysis and Readout (Day 3): Follow step 4 from the LXR assay protocol.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the "% SREBP-2 Activity" for each treatment by dividing the normalized value of the treated sample by the average normalized value of the vehicle control and multiplying by 100.
-
Plot the % SREBP-2 Activity against the log of the compound concentration.
-
Use a non-linear regression model to determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in SREBP-2 reporter activity.
Application: Cholesterol Biosynthesis Inhibition Assay
This assay directly measures the rate of de novo cholesterol synthesis in cells by tracking the incorporation of a labeled precursor, such as radioactive acetate, into newly synthesized cholesterol. It provides a direct functional readout of the SREBP-2 pathway's activity.
Quantitative Data Summary
This table shows the expected inhibitory effects of epoxycholesterols on cholesterol synthesis.
| Compound | Assay Type | Cell Line | Concentration (µM) | % Inhibition of Cholesterol Synthesis | Reference |
| 24(S),25-Epoxycholesterol | [¹⁴C]-Acetate Labeling | J774A.1 Macrophages | 10 | ~40% | [5] |
| 22(R)-Hydroxycholesterol | [¹⁴C]-Acetate Labeling | J774A.1 Macrophages | 10 | ~40% | [5] |
| OSC Inhibitor (Ro-48-8071) | [¹⁴C]-Acetate Labeling | J774A.1 Macrophages | 0.01 | >95% | [5] |
Experimental Protocol
Materials:
-
Cell line (e.g., J774A.1, CHO-7)
-
6-well or 12-well plates
-
Test compounds (epoxycholesterols) and controls
-
[1-¹⁴C]-acetate (or other labeled precursor like ¹³C-acetate for MS analysis)
-
Cell lysis buffer
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and solvent system (e.g., hexane:diethyl ether:acetic acid)
-
Phosphorimager and cassettes (for radioactive labels) or GC/LC-MS system (for stable isotope labels)
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for 18-24 hours.[1]
-
Metabolic Labeling: Add the labeled precursor (e.g., [1-¹⁴C]-acetate) to the culture medium and incubate for an additional 2-5 hours to allow for incorporation into newly synthesized sterols.[1][12]
-
Cell Harvest and Lipid Extraction:
-
Wash the cells thoroughly with ice-cold PBS to remove unincorporated label.
-
Lyse the cells and scrape them into a collection tube.
-
Perform a total lipid extraction using a standard method like the Folch extraction (chloroform:methanol).
-
-
Lipid Separation:
-
Dry the extracted lipid phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform).
-
Spot the samples onto a silica (B1680970) TLC plate alongside a non-labeled cholesterol standard.
-
Develop the plate in a chamber with an appropriate solvent system to separate cholesterol from other lipids.
-
-
Quantification:
-
Expose the dried TLC plate to a phosphorimager screen to visualize the radioactive bands.
-
Identify the band corresponding to cholesterol (co-migrating with the standard).
-
Quantify the intensity of the cholesterol band using densitometry software. The intensity is proportional to the amount of newly synthesized cholesterol.
-
Data Analysis:
-
Determine the densitometry value for the cholesterol band in each lane.
-
Calculate the "% Inhibition" for each treatment compared to the vehicle control using the formula: % Inhibition = (1 - (Signal_Treated / Signal_Vehicle)) * 100
-
Plot the % Inhibition against the compound concentration to determine the IC₅₀.
Application: Cell Viability and Cytotoxicity Assay (MTT)
This colorimetric assay is a standard method for assessing the effect of a compound on cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Quantitative Data Summary
The cytotoxic effects of epoxycholesterols can be cell-type dependent. It is crucial to establish a dose-response curve for the specific cell line being used.
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| 24(S),25-Epoxycholesterol | MTT / Viability | Huh7.5.1 | > 10 | 72 | [13] |
| 25-Hydroxycholesterol | MTT | FaDu | ~15 | 24 | [14] |
| 25-Hydroxycholesterol | MTT | L929 | ~20 | 48 | [15] |
Experimental Protocol
Materials:
-
Cell line of interest
-
Clear, flat-bottom 96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[15][16]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding (Day 1): Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment (Day 2): Remove the medium and add fresh medium containing serial dilutions of the this compound or controls (vehicle and a positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[15] Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[15][17]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[15][18]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[15]
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solvent, no cells) from all other readings.
-
Calculate the "% Cell Viability" for each concentration using the formula: % Cell Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100[15]
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Application: Lipid Droplet Formation Assay
This assay visualizes and quantifies intracellular neutral lipid droplets (LDs), which can be modulated by compounds affecting cholesterol and fatty acid metabolism. The most common method uses the fluorescent lipophilic dye BODIPY 493/503, which specifically accumulates in the neutral lipid core of LDs and fluoresces brightly.
Quantitative Data Summary
Changes in lipid droplet content are typically reported as a fold change in fluorescence intensity or the number/area of droplets per cell relative to a control.
| Treatment | Assay Type | Cell Line | Observation | Reference |
| Oleic Acid (Positive Control) | BODIPY 493/503 Staining | A498 | Significant increase in LD number and fluorescence intensity | [19] |
| This compound | BODIPY 493/503 Staining | (Hypothetical) | Dependent on cell type and metabolic state | - |
Experimental Protocol
Materials:
-
Cells seeded on glass coverslips or in glass-bottom imaging dishes
-
BODIPY 493/503 dye (stock solution in DMSO)[20]
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets (for green fluorescence of BODIPY and blue for DAPI)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow cells to adhere and then treat with this compound, vehicle control, and a positive control (e.g., oleic acid to induce LD formation) for the desired time.[19]
-
Staining:
-
Fixation and Mounting:
-
Imaging:
-
Visualize the samples using a fluorescence microscope.
-
Capture images using the green channel for BODIPY 493/503 (lipid droplets) and the blue channel for DAPI (nuclei).
-
Data Analysis:
-
Use image analysis software to process the captured images.
-
Identify individual cells based on the DAPI nuclear stain.
-
Within each cell, segment and quantify the lipid droplets from the BODIPY channel.
-
Key quantitative outputs include:
-
Number of lipid droplets per cell.
-
Average size or area of lipid droplets.
-
Total fluorescence intensity from BODIPY per cell.[14]
-
-
Compare the quantitative data between different treatment groups.
References
- 1. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 24S,25-Epoxycholesterol in mouse and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced synthesis of the oxysterol 24(S),25-epoxycholesterol in macrophages by inhibitors of 2,3-oxidosqualene:lanosterol cyclase: a novel mechanism for the attenuation of foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. protocols.io [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. scispace.com [scispace.com]
- 20. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving recovery of epoxycholesterol from serum samples
Welcome to the technical support center for the analysis of epoxycholesterols in serum samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the recovery of these important oxysterols.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of epoxycholesterol (EC) from serum samples consistently low?
Low recovery of epoxycholesterols is a common issue, with losses of 40% to 60% sometimes reported during sample preparation.[1][2] Several factors throughout the workflow can contribute to this:
-
Incomplete Saponification: If you are measuring total ECs (free and esterified), incomplete hydrolysis of cholesteryl esters will lead to an underestimation of the total concentration.[3]
-
Suboptimal Liquid-Liquid Extraction (LLE): The solvent system used may not be efficient at extracting ECs from the serum matrix. Emulsion formation during extraction can also trap the analytes, preventing their transfer to the organic phase.[3]
-
Analyte Loss during Solid-Phase Extraction (SPE): ECs can be lost during the cleanup step if the SPE cartridge is not conditioned properly, or if the wash and elution solvents are not optimized for these specific compounds.[1][2]
-
Analyte Degradation: Epoxycholesterols can be sensitive to harsh conditions. High temperatures or strong alkaline conditions during saponification can potentially lead to degradation.[4] Additionally, auto-oxidation of cholesterol during sample handling can artificially create oxysterols.[5][6]
-
Incomplete Derivatization (for GC-MS): For gas chromatography-mass spectrometry analysis, the hydroxyl group of ECs must be derivatized (e.g., silylated) to increase volatility. An incomplete reaction is a major source of low signal and poor recovery.[7]
-
Adsorption to Labware: Sterols are known to adsorb to glass and plastic surfaces, which can cause significant losses when dealing with low concentrations.[8]
Q2: What is "artifactual oxidation" and how can I prevent it?
Artifactual oxidation is the process where cholesterol in the sample is oxidized into various oxysterols, including epoxycholesterols, during sample collection, storage, or processing. This can lead to falsely elevated results. To minimize this:
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) or pyrogallol (B1678534) to the sample and solvents.[3][5][9]
-
Process Samples Promptly: Analyze samples as quickly as possible after collection.[5]
-
Proper Storage: If storage is necessary, keep serum samples frozen at -80°C until analysis.[9][10] Avoid prolonged storage.[5]
-
Use Inert Atmosphere: During heating steps, such as saponification or derivatization, perform the reaction under a stream of inert gas like nitrogen to minimize exposure to oxygen.[3]
Q3: Is saponification necessary for my analysis?
The decision to use saponification (alkaline hydrolysis) depends on your research question.
-
For Total this compound: Yes. In biological samples like serum, a significant portion of epoxycholesterols is esterified to fatty acids. Saponification is required to hydrolyze these esters, releasing the free form and allowing for the quantification of the total this compound concentration.[6][11]
-
For Free this compound Only: No. If you are only interested in the free, unesterified fraction, you can skip the saponification step and proceed directly with extraction.
Direct saponification, where the base is added directly to the serum sample, can be a more rapid method that eliminates the need for an initial lipid extraction and reduces solvent usage.[12][13]
Q4: My GC-MS chromatogram shows tailing peaks for this compound. What is the cause?
Peak tailing for sterols in GC-MS is almost always a sign of incomplete or failed derivatization.[7] The polar hydroxyl group on the this compound molecule interacts with active sites on the GC column, causing poor peak shape. To resolve this:
-
Ensure Anhydrous Conditions: Silylation reagents like BSTFA are highly sensitive to moisture. Ensure your sample extract is completely dry before adding the reagent.[14]
-
Optimize Reaction Conditions: The derivatization reaction may require heat (e.g., 60-80°C for 30-60 minutes) to proceed to completion.[7]
-
Use Sufficient Reagent: Add the derivatization reagent in excess to ensure all active hydrogens in the sample are derivatized. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.[14]
-
Check Reagent Quality: Derivatization reagents degrade over time, especially if exposed to air and moisture. Use fresh, high-quality reagents.
Q5: Why is the use of a deuterated internal standard so critical?
Due to the multi-step nature of the sample preparation process for this compound analysis, some degree of analyte loss is almost inevitable. A stable isotope-labeled internal standard (e.g., deuterated this compound) is chemically identical to the analyte and will behave similarly during extraction, cleanup, and derivatization. By adding a known amount of the internal standard at the beginning of the procedure, it can compensate for sample-to-sample variations in recovery. Its use is considered an absolute requirement for accurate quantification.[1][2]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Use the following flowchart to diagnose the source of low this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Poor Chromatography (GC-MS)
Use this guide for common chromatography issues encountered during GC-MS analysis.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Incomplete derivatization | - Ensure sample extract is completely dry before adding reagent.[14]- Increase derivatization time and/or temperature (e.g., 60°C for 1 hour).[7]- Use a fresh vial of high-quality derivatization reagent (e.g., BSTFA + 1% TMCS).[7] |
| Active sites in the GC inlet or column | - Replace the GC inlet liner and septum.[7]- Condition the GC column according to the manufacturer's instructions. | |
| Ghost Peaks | Sample carryover from previous injection | - Run a solvent blank after a high-concentration sample to check for carryover.- Implement a more rigorous syringe/injector cleaning protocol.[7] |
| Contamination from labware | - Use high-purity solvents.- Avoid plastic tubes/caps; use glass vials with PTFE-lined caps.[7] | |
| Split or Broad Peaks | Poor injection technique or inlet conditions | - Optimize injector temperature to ensure rapid vaporization (e.g., 280-300°C).[7]- Check for leaks in the GC system. |
| Co-eluting interferences | - Improve the SPE cleanup step to better remove matrix components.[15] |
Experimental Protocols
Protocol 1: Total this compound Analysis by GC-MS
This protocol provides a general workflow for the extraction, purification, and derivatization of total epoxycholesterols from serum for GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis.
Methodology:
-
Sample Preparation: To a 200 µL serum sample, add a known amount of deuterated this compound internal standard.[16]
-
Saponification: Add 1 mL of 1 M potassium hydroxide (B78521) (KOH) in 90% ethanol. Cap the tube tightly and heat at 60°C for 1 hour to hydrolyze cholesteryl esters.[8] After cooling, add 1 mL of water to stop the reaction.[8]
-
Liquid-Liquid Extraction (LLE): Add 2 mL of a non-polar solvent like n-hexane, vortex vigorously for 1 minute, and centrifuge to separate the phases.[8] Carefully collect the upper organic layer. Repeat the extraction twice more, pooling the organic extracts.[8]
-
Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.[17]
-
Solid-Phase Extraction (SPE): Re-dissolve the dried residue in a small amount of a non-polar solvent (e.g., hexane). Apply the sample to a conditioned silica SPE cartridge. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences like cholesterol. Elute the more polar epoxycholesterols with a solvent mixture of increasing polarity (e.g., hexane:ethyl ether).[4]
-
Final Drying: Evaporate the collected eluate to dryness under a stream of nitrogen. Ensure the sample is completely free of water.
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7] Cap the vial and heat at 60-80°C for 30-60 minutes.[7]
-
GC-MS Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Protocol 2: this compound Analysis by LC-MS/MS
This protocol outlines a general workflow for LC-MS/MS analysis, which often does not require derivatization but still necessitates thorough cleanup.
Methodology:
-
Protein Precipitation & Extraction: To a 200 µL serum sample, add the deuterated internal standard. Add 1 mL of ice-cold acetone (B3395972) containing an antioxidant like BHT to precipitate proteins and extract lipids.[9] Vortex and sonicate in an ice-cold water bath for 10 minutes.[9]
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Drying: Carefully transfer the supernatant to a new tube and dry under a stream of nitrogen.[9]
-
SPE Cleanup (Optional but Recommended): For cleaner samples, an SPE step can be employed. Re-dissolve the residue in a suitable solvent and apply to a conditioned SPE column (e.g., C18 or silica). Wash away interferences and elute the target analytes.[9][11]
-
Reconstitution: Dry the final extract and reconstitute in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or methanol/acetonitrile).[6][9]
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C18 reverse-phase column.[6][9]
Data Summary
Table 1: Comparison of Saponification Conditions on Oxysterol Stability
Note: Data presented here is illustrative, based on findings that harsh conditions can degrade certain oxysterols. 7-Ketocholesterol (B24107) is often used as a marker for oxidative stress and degradation during sample prep.[4]
| Condition | Temperature | Alkaline Conc. | 7-Ketocholesterol Recovery (%) | Potential Impact on this compound |
| Mild | Room Temp (~24°C) | 1 M KOH | High (>95%) | Minimal degradation expected |
| Moderate | 37°C - 45°C | 1 M KOH | Moderate (Potential for some loss) | Low risk of degradation |
| Harsh | > 60°C | > 1 M KOH | Low (Significant degradation possible) | Increased risk of degradation/artifact formation |
Data adapted from studies on 7-ketocholesterol stability, which indicate that higher temperatures and base concentrations can lead to analyte degradation.[4]
Table 2: Recovery of Cholesterol from Spiked Serum using Different Extraction Methods
Note: This table illustrates typical recovery percentages. Actual results will vary based on specific laboratory conditions and protocols.
| Extraction Method | Cleanup Method | Typical Recovery (%) | Reference |
| Liquid-Liquid Extraction (Hexane) | Direct Injection (after saponification) | 99.8% | [12] |
| Molecularly Imprinted SPE (MISPE) | N/A | 91.1% | [15] |
| Methanol:Dichloromethane Extraction | Solid-Phase Extraction | 85 - 110% | [18] |
References
- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of unesterified cholesterol-5,6-epoxide in human serum by isotope dilution mass spectrometry. Levels in the healthy state and in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of direct saponification method for determination of cholesterol in meats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 15. Selective solid-phase extraction of cholesterol using molecularly imprinted polymers and its application in different biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Epoxycholesterol for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of epoxycholesterols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of epoxycholesterols?
Derivatization is a critical step to enhance the volatility and thermal stability of epoxycholesterols, which contain polar hydroxyl groups. The process involves chemically modifying this hydroxyl group, typically by replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This modification increases the compound's volatility, a prerequisite for GC analysis, and improves thermal stability, preventing degradation at the high temperatures used in the GC inlet and column. Furthermore, derivatization reduces interactions between the analyte and active sites in the GC system, leading to improved peak shape, better resolution, and increased sensitivity.
Q2: What are the most common derivatization reagents for epoxycholesterols?
The most widely used derivatization technique for epoxycholesterols is silylation, which forms a trimethylsilyl (TMS) ether. The most common reagents for this purpose are:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), BSTFA is known for providing high sensitivity.[1][2]
-
MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide): Considered one of the most efficient silylating reagents due to its high reactivity and the volatility of its by-products, which minimizes chromatographic interference.[2][3]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms a more stable tert-butyldimethylsilyl (TBDMS) derivative. While advantageous for certain applications, it may yield a lower response for sterically hindered molecules.
Q3: What is the role of TMCS in the derivatization reaction?
TMCS (Trimethylchlorosilane) acts as a catalyst when added to silylating reagents like BSTFA.[4] While BSTFA is a potent silylating agent on its own, the addition of a small amount of TMCS (typically 1-10%) significantly enhances its reactivity. This is particularly beneficial for derivatizing sterically hindered or less reactive hydroxyl groups, helping to drive the reaction to completion and ensuring more consistent and reproducible results.
Q4: Why are anhydrous (dry) conditions crucial for the derivatization of epoxycholesterols?
Both the silylating reagents (e.g., BSTFA, MSTFA) and the resulting TMS derivatives are highly sensitive to moisture. The presence of water can lead to several problems:
-
Reagent Decomposition: Water will react with the silylating agent, reducing its effectiveness.
-
Derivative Hydrolysis: The formed TMS-ether derivative can be hydrolyzed back to the original epoxycholesterol, leading to incomplete derivatization and inaccurate quantification.
-
Poor Chromatographic Performance: The presence of underivatized this compound can cause peak tailing and other chromatographic issues.
Therefore, it is imperative to ensure that all glassware, solvents, and the sample itself are as dry as possible before derivatization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for the derivatized this compound | 1. Incomplete Derivatization: The reaction may not have gone to completion. 2. Reagent Degradation: The silylating reagent may have been compromised by moisture. 3. Sample Loss: Significant loss of the analyte may have occurred during sample preparation and extraction.[5][6] 4. Injector Issues: The injector temperature may be too low, or the liner may be contaminated. | 1. Optimize reaction conditions (increase temperature to 60-80°C, increase time to 30-60 minutes).[1] Ensure a sufficient excess of the derivatization reagent is used. 2. Use a fresh, unopened vial of the silylating reagent. Store reagents under an inert atmosphere and in a desiccator. 3. Use an internal standard (e.g., a deuterated analog of the this compound) to monitor recovery at each step.[5][6] 4. Optimize the injector temperature (typically 250-280°C). Regularly replace the injector liner and septum. |
| Peak tailing for the derivatized this compound | 1. Incomplete Derivatization: Residual underivatized this compound is interacting with active sites in the GC system. 2. Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner, column, or connections can cause peak tailing. | 1. Re-optimize the derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the reagent. 2. Use a deactivated injector liner. Trim a small portion (e.g., 10-20 cm) from the front of the GC column. Consider injecting a small amount of the silylating reagent to passivate the system. |
| Multiple peaks for a single this compound standard | 1. Formation of Artifacts: Silylating reagents can sometimes react with other functional groups or impurities to form unexpected by-products.[7][8] 2. Isomerization: The analytical conditions (e.g., high injector temperature) may be causing isomerization of the this compound. | 1. Review the mass spectra of the unexpected peaks to identify potential artifacts. A common artifact is the formation of enol-TMS ethers with keto-steroids.[8] Adjusting the derivatization conditions (e.g., using a different reagent or catalyst) may minimize artifact formation. 2. Lower the injector temperature in increments to see if the relative abundance of the extra peaks decreases. |
| Poor reproducibility of results | 1. Inconsistent Derivatization: Variability in reaction time, temperature, or reagent volume can lead to inconsistent derivatization efficiency. 2. Moisture Contamination: The presence of varying amounts of moisture in different samples will affect the derivatization yield. 3. Sample Preparation Variability: Inconsistent recovery during extraction and solid-phase extraction (SPE) steps.[5][6] | 1. Use a heating block or oven with precise temperature control. Use a calibrated pipette for adding reagents. Standardize the reaction time. 2. Ensure all samples are thoroughly dried under a stream of nitrogen or by lyophilization before adding the derivatization reagent. 3. Implement a standardized and validated sample preparation protocol. The use of an internal standard is highly recommended to correct for variability.[5][6] |
| Presence of ghost peaks or baseline instability | 1. Contamination: Contamination can originate from the carrier gas, septum, injector liner, or sample carryover from a previous injection. 2. Reagent By-products: While often volatile, by-products from the derivatization reaction can sometimes interfere with the analysis. | 1. Use high-purity carrier gas and ensure gas traps are functional. Regularly replace the septum and injector liner. Implement a thorough cleaning protocol for the syringe and injector between runs. 2. MSTFA is known to produce more volatile by-products than BSTFA, which can minimize interference.[3] |
Data Presentation
Table 1: Comparison of Common Silylating Reagents for Sterol Derivatization
| Reagent | Key Characteristics | Advantages | Disadvantages |
| BSTFA + 1% TMCS | Powerful silylating agent with a catalyst. | High reactivity, effective for a broad range of compounds including sterically hindered ones.[2] | The TMCS catalyst is highly sensitive to moisture and can be corrosive. |
| MSTFA | Highly reactive silylating agent. | Often considered more reactive than BSTFA for many compounds, including steroids.[2] By-products are highly volatile, minimizing chromatographic interference.[3] | Can also produce multiple derivatives under certain conditions. |
| MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives. | TBDMS derivatives are more stable to hydrolysis than TMS derivatives. | May produce a lower response for sterically hindered molecules compared to BSTFA or MSTFA. |
Table 2: Recommended Starting Conditions for this compound Derivatization
| Parameter | Recommended Condition | Notes |
| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | Choice may depend on the specific this compound and potential for interferences. MSTFA is often favored for steroids.[2] |
| Solvent | Pyridine (B92270), Acetonitrile, or Hexane (anhydrous) | The solvent must be anhydrous to prevent reagent degradation. |
| Reagent Volume | 50-100 µL | A molar excess of the reagent is recommended to ensure complete derivatization.[9] |
| Reaction Temperature | 60-80 °C | Higher temperatures can accelerate the reaction but may also promote artifact formation. |
| Reaction Time | 30-60 minutes | Optimization may be required depending on the specific this compound and reagent used. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol provides a general guideline for the derivatization of this compound in a dried lipid extract.
-
Sample Preparation: Start with a dried lipid extract containing the this compound in a 2 mL glass autosampler vial. Ensure the sample is completely free of water and other protic solvents by drying under a stream of nitrogen or by lyophilization.
-
Reagent Addition: Add 50-100 µL of a suitable anhydrous solvent, such as pyridine or acetonitrile, to redissolve the lipid residue.
-
Derivatization: Add 50-100 µL of BSTFA containing 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds.
-
Heating: Place the vial in a heating block or oven set to a temperature between 60-75°C for 30-60 minutes.
-
Cooling & Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. littlemsandsailing.com [littlemsandsailing.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Epoxycholesterol Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of epoxycholesterol in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The main degradation pathway for 5,6-epoxycholesterol (B1239861) is the hydrolysis of the epoxide ring to form cholestane-3β,5α,6β-triol.[1][2][3] This can be catalyzed by trace amounts of acid or water in the solvent.
Q2: What are the recommended solvents for storing this compound?
A2: Anhydrous ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are common solvents for dissolving this compound.[4][5] Toluene has also been used for short-term storage without detectable degradation.[6] For aqueous buffers, it is recommended to first dissolve the this compound in a minimal amount of ethanol before dilution. Aqueous solutions are not recommended for storage longer than one day.
Q3: What are the optimal temperatures for long-term storage of this compound solutions?
A3: For long-term storage, it is recommended to store this compound solutions at -20°C or, ideally, at -80°C to minimize degradation.[4]
Q4: How long can I store this compound solutions?
A4: Based on manufacturer recommendations and available data, solutions of 5α,6α-epoxycholesterol in DMSO or ethanol may be stored at -20°C for up to 2 months.[7] As a solid, 5β,6β-epoxy cholestanol (B8816890) is stable for at least 4 years at -20°C.[4] For longer-term storage of solutions, it is crucial to take preventative measures against degradation and periodically check the purity.
Q5: Should I use antioxidants in my this compound solutions?
A5: Yes, the use of antioxidants is highly recommended to prevent auto-oxidation, especially for long-term storage. Butylated hydroxytoluene (BHT) and α-tocopherol are commonly used for this purpose.[8][9]
Q6: What is the recommended concentration of antioxidants?
A6: A final concentration of approximately 100 µM BHT has been shown to be effective in preventing lipid peroxidation in biological samples and can be a good starting point for stabilizing this compound solutions.[8] For α-tocopherol, effective concentrations can vary, but levels around 0.1% to 1% have been used to control oxidation in lipid-rich samples.[10]
Q7: How can I monitor the stability of my this compound solution?
A7: The stability of your solution should be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect the parent compound and potential degradation products like cholestane-3β,5α,6β-triol.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | - Degradation of this compound to cholestane-3β,5α,6β-triol or other oxysterols.- Contamination of solvent or storage vial.- Incomplete derivatization (for GC-MS). | - Confirm the identity of the new peak by mass spectrometry and compare its retention time to a cholestane-3β,5α,6β-triol standard.- Use high-purity, anhydrous solvents and clean, inert storage vials (e.g., amber glass with PTFE-lined caps).- Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
| Decrease in this compound concentration over time | - Hydrolysis or oxidation of the compound. | - Store solutions at -80°C.- Add an antioxidant like BHT or α-tocopherol to the solution.- Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Poor solubility in aqueous buffers | - this compound is highly lipophilic. | - Prepare a stock solution in a water-miscible organic solvent such as ethanol or DMSO first. Then, dilute the stock solution with the aqueous buffer to the desired final concentration. Do not store aqueous solutions for more than a day. |
| Inconsistent analytical results | - Variability in sample preparation.- Instability during the analytical procedure. | - Use an internal standard for quantification.- Ensure complete solvent evaporation before derivatization or reconstitution.- Minimize the time samples are at room temperature during preparation. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Recommendations |
| Crystalline Solid | N/A | -20°C | ≥ 4 years[4] | Store in a tightly sealed container, protected from light. |
| Solution | Ethanol, DMSO | -20°C | Up to 2 months[7] | Use anhydrous solvents, purge with inert gas, and add an antioxidant for longer storage. |
| Solution | Toluene | 23°C, 4°C, -20°C | 7 days | No detectable degradation was observed in a short-term study.[6] |
| Aqueous Solution | Aqueous Buffer | Room Temperature | ≤ 1 day | Prepare fresh as needed from a stock solution in an organic solvent. |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound in Solution
This protocol outlines a method to assess the long-term stability of this compound in a selected organic solvent.
1. Materials:
- 5,6α- or 5,6β-epoxycholesterol
- High-purity, anhydrous solvent (e.g., ethanol or DMSO)
- Antioxidant (e.g., BHT or α-tocopherol)
- Inert gas (argon or nitrogen)
- Amber glass vials with PTFE-lined caps (B75204)
- Analytical standards: this compound and cholestane-3β,5α,6β-triol
2. Sample Preparation: a. Prepare a stock solution of this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL). b. If using an antioxidant, prepare a parallel stock solution containing the antioxidant at a recommended concentration (e.g., 100 µM BHT). c. Aliquot the solutions into the amber glass vials. d. Purge the headspace of each vial with an inert gas for 1-2 minutes. e. Tightly seal the vials and wrap the caps with parafilm.
3. Storage Conditions: a. Store the vials at various temperatures: -80°C, -20°C, and 4°C. b. Include a set of samples stored at room temperature (20-25°C) as a stress condition. c. Protect all samples from light.
4. Time Points for Analysis: a. Analyze a sample immediately after preparation (T=0). b. Subsequent analysis time points could be 1, 3, 6, 12, and 24 months.
5. Analytical Method: a. At each time point, retrieve a vial from each storage condition. b. Allow the vial to equilibrate to room temperature before opening. c. Analyze the sample using a validated stability-indicating method, such as GC-MS (Protocol 2) or HPLC (Protocol 3). d. Quantify the peak area of this compound and any degradation products, particularly cholestane-3β,5α,6β-triol.
6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
Protocol 2: GC-MS Analysis of this compound and its Degradation Product
This method is suitable for the separation and quantification of this compound and cholestane-3β,5α,6β-triol.[1][11]
1. Sample Preparation and Derivatization: a. Transfer a known volume or mass of the sample to a clean glass tube. b. Add an appropriate internal standard. c. Evaporate the solvent to dryness under a stream of nitrogen. d. Add 50 µL of pyridine (B92270) and 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). e. Seal the tube and heat at 60-80°C for 1 hour. f. Cool the sample to room temperature before injection.
2. GC-MS Conditions:
- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250-280°C.
- Oven Temperature Program:
- Initial temperature: 180-200°C, hold for 1-2 minutes.
- Ramp: 10-20°C/min to 280-300°C.
- Hold at final temperature for 5-10 minutes.
- MS Transfer Line Temperature: 280-300°C.
- Ion Source Temperature: 230-250°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification of unknown peaks.
Protocol 3: HPLC Analysis of this compound
This method allows for the analysis of this compound without derivatization.
1. HPLC System:
- A system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20 v/v).[12]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30°C.
- Detection:
- UV detector at a low wavelength (e.g., 205-210 nm).
- ELSD for universal detection of non-chromophoric compounds.[13]
- Injection Volume: 10-20 µL.
3. Sample Preparation: a. Dilute the sample in the mobile phase to a concentration within the linear range of the detector. b. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Primary degradation pathway of 5,6-epoxycholesterol.
Caption: Experimental workflow for a long-term stability study.
References
- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol alpha- and beta-epoxides as obligatory intermediates in the hepatic microsomal metabolism of cholesterol to cholestanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Stability of Cholesterol; Cholesterol-5β,6β-Epoxide; Cholesta-3,5-Dien-7-One, and 5α-Cholestane in Solution During Short-Term Storage | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of butylated hydroxytoluene on alpha-tocopherol content in liver and adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HPLC ELSD Method for Analysis of Cholesterol on Lipak Column | SIELC Technologies [sielc.com]
challenges in purifying epoxycholesterol from complex mixtures
Welcome to the technical support center for challenges in purifying epoxycholesterol from complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when purifying this compound from biological samples?
A1: The primary challenges include significant loss of material, which can be between 40% to 60%, during extraction, pre-purification by solid-phase extraction (SPE), and derivatization steps.[1][2] Co-elution with other sterols and lipids, and potential degradation of the this compound molecule are also common issues.
Q2: What are the common methods for purifying this compound?
A2: Common purification methods include solid-phase extraction (SPE) for initial sample clean-up, followed by column chromatography or high-performance liquid chromatography (HPLC) for finer separation.[1][3] Thin-layer chromatography (TLC) is often used for monitoring the purification process.
Q3: Is this compound stable during purification and storage?
A3: this compound is a relatively stable epoxide that is unreactive toward nucleophiles in the absence of a catalyst.[3] However, like other lipids, it can be susceptible to oxidation. For storage, solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to two months, and as a neat solid, it is stable for at least a year from the date of purchase when stored as supplied.[4] It is recommended to protect it from light.[5]
Q4: How can I quantify the purity of my this compound sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive method for the quantification of this compound.[1][2][6] This technique often involves an isotope dilution methodology with a corresponding deuterated standard for accurate quantification.[1][2]
Troubleshooting Guides
Low Recovery After Solid-Phase Extraction (SPE)
Problem: My recovery of this compound is significantly lower than expected after the SPE step.
| Possible Cause | Troubleshooting Suggestion |
| Improper Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned with methanol (B129727) or isopropanol (B130326) to wet the entire sorbent bed, followed by equilibration with a solution similar in composition to your sample matrix. Do not let the cartridge dry out before loading the sample. |
| Incorrect Sorbent Choice | For nonpolar compounds like this compound, a reversed-phase sorbent is typically appropriate. If the analyte is not retained, consider a sorbent with a stronger retention mechanism. |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent that is too strong, it may pass through the cartridge without adequate retention. Dilute the sample in a weaker solvent to enhance binding. |
| Inadequate Elution Solvent | The elution solvent may not be strong enough to desorb the this compound completely. Increase the percentage of the organic solvent in the elution buffer or use a stronger eluting solvent. Also, ensure a sufficient volume of elution solvent is used. |
| High Flow Rate | A high flow rate during sample loading can prevent proper binding. Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. |
Poor Separation in Column Chromatography
Problem: I am unable to achieve good separation of this compound from other components in my mixture using column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Solvent System | The polarity of the mobile phase is critical. If your compound does not move, the solvent may be too nonpolar. If it elutes too quickly with impurities, the solvent may be too polar. Systematically test different solvent systems using TLC first to find the optimal separation. |
| Column Overloading | Loading too much sample onto the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded or increase the column size. |
| Poor Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly. |
| Compound Degradation on Silica (B1680970) | Some compounds can degrade on acidic silica gel. Consider using deactivated silica gel or an alternative stationary phase like alumina. |
Issues with HPLC Separation
Problem: I'm having trouble separating the α and β isomers of this compound or separating this compound from other closely related sterols using HPLC.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Mobile Phase | Fine-tuning the mobile phase composition is crucial for isomer separation. Experiment with small changes in the solvent ratio or try different solvent combinations. For reversed-phase HPLC, a mobile phase of methanol and water is often a good starting point. |
| Incorrect Column Chemistry | The choice of stationary phase is critical. A high carbon load C18 column can be effective. If separation is still poor, consider a different type of stationary phase, such as one with phenyl-hexyl ligands. |
| Gradient Elution Not Optimized | If using a gradient, the slope of the gradient can significantly impact resolution. A shallower gradient may improve the separation of closely eluting peaks. |
| Temperature Fluctuations | Inconsistent column temperature can lead to shifts in retention times and poor reproducibility. Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following table summarizes recovery data for this compound purification from various sources.
| Purification Step | Sample Matrix | Recovery Rate | Reference |
| Extraction, SPE, and Trimethylsilylation | Patient Serum | 40-60% Loss | [1][2] |
| Column Chromatography (synthesis workup) | Reaction Mixture | ~23-25% Yield | [3] |
Experimental Protocols
Protocol 1: Extraction and Pre-purification of this compound from Serum using SPE
This protocol provides a general guideline for the extraction and solid-phase extraction of this compound from a serum sample.
-
Sample Preparation: To 1 mL of serum, add an internal standard (e.g., deuterated this compound).
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Evaporation: Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Re-dissolve the dried lipid extract in a small volume of a weak solvent (e.g., water/methanol mixture) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar impurities.
-
Elution: Elute the this compound fraction with a stronger organic solvent, such as methanol or acetonitrile.
-
Final Evaporation: Evaporate the eluted fraction to dryness under nitrogen. The sample is now ready for analysis or further purification.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes a general procedure for purifying this compound from a crude mixture using silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel (70-200 mesh) as a slurry in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude sample in a minimum amount of the initial mobile phase solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A common gradient is 0-10% methanol in ethyl acetate.[3]
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis by TLC: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound from serum.
Caption: Workflow for column chromatography purification of this compound.
References
- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
minimizing autoxidation of epoxycholesterol during sample preparation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize the autoxidation of epoxycholesterol during sample preparation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound autoxidation and why is it a significant problem in experimental analysis?
Q2: What are the primary factors that promote the autoxidation of this compound during sample handling?
A2: Several factors can initiate or accelerate the autoxidation of cholesterol and this compound. The most common include:
-
Presence of Oxygen: Direct exposure to atmospheric oxygen is the primary driver of autoxidation.[2][3]
-
Elevated Temperatures: Heat provides the activation energy for oxidative reactions.[5][6]
-
Exposure to Light: UV and ambient light can generate free radicals that initiate oxidation.
-
Presence of Transition Metals: Metal ions, particularly iron and copper, can catalyze the formation of reactive oxygen species and the decomposition of hydroperoxides, accelerating oxidation.[4]
-
Presence of Reactive Oxygen Species (ROS): These highly reactive molecules, if present in the sample or generated during processing, can directly oxidize cholesterol.[2]
Q3: Which antioxidants are recommended to prevent autoxidation, and what are their suggested concentrations?
A3: Incorporating antioxidants into extraction solvents and during sample homogenization is a critical step. The choice of antioxidant depends on the sample matrix and analytical method. Butylated hydroxytoluene (BHT) is widely used, often in combination with a metal chelator like EDTA to prevent metal-catalyzed oxidation.[7][8]
| Antioxidant/Chelator | Mechanism of Action | Typical Working Concentration | Common Applications |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 50 µg/mL in extraction solvent | Widely used in plasma, tissue, and food sample extraction.[5][7][8] |
| Tertiary Butylhydroquinone (TBHQ) | Radical Scavenger | 0.02% (w/w) of lipid content | Effective in preventing thermal-induced oxidation.[5] |
| α-Tocopherol (Vitamin E) | Radical Scavenger | Varies; often used in combination | A natural antioxidant effective in preventing oxidation.[6] |
| Quercetin | Radical Scavenger & Metal Chelator | Varies by application | A natural flavonoid shown to have strong inhibitory action.[5][6] |
| EDTA (Ethylenediaminetetraacetic acid) | Metal Chelator | 10 g/L stock solution (50 µL used) | Used to sequester metal ions that catalyze oxidation.[8] |
Q4: What are the best practices for storing biological samples and this compound standards to ensure their stability?
A4: Proper storage is crucial to prevent degradation over time. Samples and standards should be protected from light, oxygen, and heat.
| Parameter | Biological Samples (Plasma, Tissue) | Chemical Standards (Pure Compound) |
| Temperature | -80°C for long-term storage. | -20°C or colder.[9] |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen) if possible. | Store in tightly sealed containers, flushing with inert gas before sealing. |
| Light | Use amber or opaque storage tubes. | Store in amber glass vials. |
| Container | Polypropylene (B1209903) tubes are common. | Original, securely sealed containers (polyethylene or polypropylene are suitable).[10] |
| Solvent (for standards) | N/A | Solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to 2 months.[9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of oxidation products (e.g., 7-ketocholesterol, epoxides) in control or blank samples. | 1. Contaminated solvents or reagents.2. Autoxidation during sample workup. | 1. Use fresh, high-purity, or peroxide-free solvents. Test solvents by running a solvent-only blank.2. Ensure antioxidants (e.g., BHT) are added to all solvents.[7] Work quickly on ice and under dim light. Purge tubes with nitrogen or argon. |
| Poor or inconsistent recovery of this compound standards. | 1. Degradation during sample processing.2. Adsorption to plasticware or glassware.3. Inefficient extraction or SPE cleanup.4. Loss during derivatization steps (for GC-MS).[1] | 1. Use isotope-labeled internal standards for each analyte to accurately correct for losses.[1][11]2. Pre-rinse all tubes and pipette tips with the extraction solvent. Use silanized glassware where appropriate.3. Optimize the extraction solvent and SPE protocol. Ensure complete elution from the SPE cartridge.4. Optimize derivatization time, temperature, and reagent concentration. |
| Results are not reproducible between replicates. | 1. Inconsistent sample handling time.2. Variable exposure to air and light.3. Non-homogenous sample. | 1. Process all samples (including standards and QCs) in a consistent and timely manner.2. Keep samples on ice and covered from light at all times. Use an inert gas stream during solvent evaporation.3. Ensure tissues are thoroughly homogenized before taking an aliquot for extraction. |
Experimental Protocols & Visualizations
General Sample Handling Protocol to Minimize Autoxidation
This protocol outlines the essential steps for handling any biological sample intended for this compound analysis.
-
Preparation: Pre-chill all solvents, tubes, and homogenizer probes. Prepare fresh antioxidant stock solutions.
-
Sample Collection: If possible, add antioxidants and chelators directly to the collection tube. For plasma, use EDTA-coated tubes.
-
Homogenization (for tissues): Perform homogenization on ice in a buffer or solvent containing BHT (e.g., 50 µg/mL).
-
Extraction: Use an antioxidant-fortified solvent for lipid extraction (e.g., isopropanol (B130326) with BHT). Perform the extraction under a stream of nitrogen or argon gas.
-
Solvent Evaporation: If solvent evaporation is necessary, use a gentle stream of nitrogen at low heat. Do not evaporate to complete dryness for extended periods.
-
Reconstitution and Analysis: Reconstitute the sample in an appropriate mobile phase or derivatization agent immediately before analysis by LC-MS/MS or GC-MS.[12][13]
Caption: Recommended workflow for sample preparation to minimize this compound autoxidation.
Troubleshooting Logic for Artifactual Oxidation
Use this decision tree to diagnose the source of unexpected oxidation products in your analysis.
Caption: A logical diagram for troubleshooting the source of sample autoxidation.
References
- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol oxidation: health hazard and the role of antioxidants in prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of cholesterol and beta-sitosterol and prevention by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of packaging in preventing cholesterol autoxidation in milk chocolates for a higher quality and safer shelf-life | PLOS One [journals.plos.org]
- 9. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Simultaneous quantification of several cholesterol autoxidation and monohydroxylation products by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Cholesterol in Epoxycholesterol Analytical Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with cholesterol interference in epoxycholesterol analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is the high abundance of cholesterol a major issue in this compound analysis?
A1: The analysis of epoxycholesterols and other oxysterols is challenging due to their low concentrations in biological samples compared to the vast excess of cholesterol.[1][2] This disparity, often several orders of magnitude, can lead to significant analytical problems, including co-elution, ion suppression in mass spectrometry, and difficulty in achieving accurate quantification.[1] Furthermore, the structural similarity between cholesterol and epoxycholesterols complicates their chromatographic separation.[3]
Q2: What are the primary analytical methods for quantifying epoxycholesterols?
A2: The most prevalent and sensitive methods for this compound quantification are based on mass spectrometry (MS).[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[5][6] Gas chromatography-mass spectrometry (GC-MS) is also a traditional and reliable technique, though it typically requires derivatization of the analytes.[7][8][9]
Q3: What are the main strategies to minimize or eliminate cholesterol interference?
A3: The core strategies involve either removing the bulk of the cholesterol from the sample before analysis or optimizing the chromatographic separation to resolve epoxycholesterols from the cholesterol peak. Key techniques include:
-
Solid-Phase Extraction (SPE): Using cartridges with specific sorbents to selectively retain and elute epoxycholesterols while washing away the less polar cholesterol.[3][6][10]
-
Enzymatic Removal: Employing enzymes like cholesterol oxidase and cholesterol esterase to convert cholesterol into forms that can be more easily separated or do not interfere with the assay.[11][12][13]
-
Chromatographic Optimization: Fine-tuning the LC method, including the choice of column (e.g., C18, phenyl-hexyl), mobile phase composition, and gradient to enhance the resolution between cholesterol and this compound isomers.[14][15]
-
Derivatization: Chemically modifying the epoxycholesterols to alter their chromatographic behavior and improve ionization efficiency, which can help in separating them from the cholesterol matrix.[5][16]
Q4: How can I prevent the artificial formation of epoxycholesterols from cholesterol during sample preparation?
A4: The auto-oxidation of cholesterol during sample handling is a critical issue that can lead to artificially inflated this compound levels.[2][17] To prevent this, it is crucial to:
-
Add antioxidants like butylated hydroxytoluene (BHT) to all solvents.[17]
-
Minimize exposure to atmospheric oxygen by working under an inert gas (e.g., argon or nitrogen).[17]
-
Protect samples from light.[17]
-
Keep samples at low temperatures.
-
Perform sample preparation steps as quickly as possible.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Poor chromatographic separation between cholesterol and epoxycholesterols.
-
Possible Cause: Suboptimal liquid chromatography (LC) conditions.
-
Solution:
-
Column Selection: The choice of stationary phase is critical. While C18 columns are common, a phenyl-hexyl column can provide alternative selectivity for sterols and may improve resolution.[14] For challenging separations, columns with smaller particle sizes (e.g., 1.9 µm) can deliver higher efficiency and better resolution for closely eluting isomers.[15]
-
Mobile Phase Optimization: Experiment with different mobile phase compositions. A typical mobile phase for reversed-phase LC is a gradient of methanol (B129727) and water, often with an additive like formic acid to improve peak shape and ionization.[1][14] Adjusting the gradient slope and initial/final organic solvent percentage can significantly impact resolution.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve separation efficiency. Adjusting the column temperature can also alter selectivity.[14]
-
Problem 2: Inaccurate quantification due to ion suppression in the mass spectrometer.
-
Possible Cause: The high concentration of co-eluting cholesterol is suppressing the ionization of the low-abundance epoxycholesterols in the MS source.
-
Solution:
-
Improve Cholesterol Removal: The most effective solution is to remove the interfering cholesterol during sample preparation. Implement or optimize a solid-phase extraction (SPE) protocol. A silica (B1680970) cartridge followed by an amino (NH2) cartridge has been shown to be effective for removing matrix components.[18]
-
Sample Dilution: While it may reduce the signal of your target analyte, diluting the sample can decrease the cholesterol concentration to a level where it no longer causes significant ion suppression. This must be balanced with maintaining a signal that is above the limit of quantification (LOQ).
-
Use Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard (e.g., deuterated this compound) for each analyte is crucial.[7][8] These standards co-elute with the native analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.
-
Problem 3: Low recovery of epoxycholesterols after sample cleanup.
-
Possible Cause: The chosen sample preparation method, particularly SPE, is not optimized and is leading to the loss of target analytes.
-
Solution:
-
SPE Method Validation: Systematically evaluate different SPE sorbents (e.g., silica, C18, hydrophilic-lipophilic balanced) and elution solvents.[10][17]
-
Recovery Experiments: Spike a blank matrix with known concentrations of this compound standards before and after the extraction process. Compare the peak areas to calculate the recovery rate. A recovery of >85% is generally considered good.[1]
-
Check for Analyte Breakthrough: During SPE, collect the flow-through and wash fractions and analyze them to ensure your epoxycholesterols are not being washed away before the elution step.
-
Quantitative Data Summary
Table 1: Typical Recovery of Oxysterols Using a Combined Silica and NH2 SPE Method
| Analyte | Recovery (%) |
| 5,6α-Epoxycholesterol | >90% |
| 5,6β-Epoxycholesterol | >90% |
| 7β-Hydroxycholesterol | >90% |
| Cholestanetriol | 52% |
| Data adapted from a study on milk fat, indicating that while recovery is high for many oxysterols, some may require further method optimization.[18] |
Table 2: Example LC-MS/MS Parameters for Oxysterol Analysis
| Parameter | Setting |
| LC System | Agilent InfinityLab |
| Column | Poroshell 120 Phenyl-Hexyl (2.1 × 100 mm, 2.7 µm) |
| Mobile Phase A | Deionized water + 0.3% Formic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 3 µL |
| MS System | Triple Quadrupole with APCI source |
| Ionization Mode | Positive |
| This table presents a validated set of parameters for the simultaneous analysis of seven oxysterols.[14] |
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Extraction (SPE) for Cholesterol Removal from Plasma
This protocol is designed to separate more polar epoxycholesterols from the bulk of non-polar cholesterol.
-
Sample Saponification (Optional but Recommended): To analyze total epoxycholesterols (free and esterified), perform an alkaline hydrolysis. Add ethanolic KOH to the plasma sample and incubate to cleave fatty acid esters.[1][19]
-
SPE Cartridge Conditioning: Use a silica SPE cartridge (e.g., 1g). Precondition the cartridge by washing with hexane (B92381).[10][20]
-
Sample Loading: Dissolve the dried lipid extract from the saponification step in a small volume of a non-polar solvent like hexane or toluene (B28343) and load it onto the conditioned cartridge.[20]
-
Elution of Cholesterol: Wash the cartridge with a non-polar solvent such as hexane. This will elute the bulk cholesterol and other non-polar lipids while the more polar epoxycholesterols are retained.
-
Elution of Epoxycholesterols: Elute the this compound fraction using a more polar solvent or a mixture, such as hexane containing a small percentage of isopropanol (B130326) or ethyl acetate. The exact composition should be optimized for your specific analytes.
-
Drying and Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Enzymatic Removal of Cholesterol
This method uses cholesterol oxidase to convert cholesterol, which can be useful in cellular assays.
-
Cell Lysis and Lipid Extraction: Extract total lipids from cell samples using a solvent mixture like hexane:isopropanol (3:2, v/v).[21]
-
Solubilization: Dry the lipid extract and resolubilize it in a solvent compatible with the enzymatic reaction, such as isopropanol containing a non-ionic detergent (e.g., NP40 or Triton X-100).[21]
-
Peroxide Removal (Crucial Step): The assay relies on measuring H2O2 produced by cholesterol oxidase. To reduce background noise, pre-treat the sample with catalase to eliminate any pre-existing peroxides.[21]
-
Enzymatic Reaction: Add a reagent mixture containing cholesterol esterase (to hydrolyze cholesteryl esters) and cholesterol oxidase. Cholesterol oxidase will convert free cholesterol, producing hydrogen peroxide (H2O2) as a byproduct.[12][21]
-
Analysis: After this enzymatic treatment, the remaining epoxycholesterols can be re-extracted and analyzed via LC-MS without the overwhelming interference from cholesterol.
Diagrams
Caption: Troubleshooting decision tree for cholesterol interference.
Caption: General experimental workflow for this compound analysis.
Caption: Biosynthesis of 24(S),25-epoxycholesterol via a shunt pathway.[22][23][24]
References
- 1. Simultaneous Determination of Oxysterols, Cholesterol and 25-Hydroxy-Vitamin D3 in Human Plasma by LC-UV-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlas-medical.com [atlas-medical.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Reactions in a Lab-on-Valve System: Cholesterol Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types | MDPI [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 17. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 24(S),25-epoxycholesterol: a messenger for cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
Technical Support Center: Optimizing Epoxycholesterol Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing 5,6α-epoxycholesterol and 5,6β-epoxycholesterol concentrations for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are 5,6α-epoxycholesterol and 5,6β-epoxycholesterol, and why are they used in cell culture experiments?
A1: 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC) are oxidized derivatives of cholesterol, known as oxysterols. They are formed through the oxidation of cholesterol at the 5,6-double bond.[1] In cell culture, they are used to study various cellular processes, including cell death, signaling pathways, and cholesterol metabolism. For instance, they have been shown to induce a form of cell death called oxiapoptophagy in cancer cells, which involves oxidative stress, apoptosis, and autophagy.[1][2] 5,6α-EC has also been identified as a modulator of the Liver X Receptor (LXR) signaling pathway.[3]
Q2: What is a typical starting concentration range for 5,6α-EC and 5,6β-EC in cell culture?
A2: The optimal concentration is highly cell-type dependent. However, based on published studies, a common starting range for assessing the cytotoxic effects of both 5,6α-EC and 5,6β-EC on cancer cell lines is between 5 µg/mL and 80 µg/mL.[1][2] For signaling studies, such as LXR modulation by 5,6α-EC, concentrations around 2 µM have been shown to be effective.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How do I prepare a stock solution of epoxycholesterol?
A3: Epoxycholesterols are lipophilic and have poor solubility in aqueous solutions. Therefore, a stock solution is typically prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.[4][5]
-
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of 5,6α-EC or 5,6β-EC powder (Molecular Weight: 402.7 g/mol ).
-
Dissolve the powder in anhydrous, sterile DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stored properly, the stock solution should be stable for at least one month.[6]
-
Q4: What is the maximum final concentration of DMSO I should use in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% (v/v) is generally considered safe for most cell lines, and it should not exceed 0.5% (v/v).[7] Always include a vehicle control (medium with the same final concentration of DMSO without the this compound) in your experiments.
Troubleshooting Guides
Problem: My this compound precipitates when I add it to the cell culture medium.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of the this compound in the final medium is too high.
-
Solution: Decrease the final working concentration. Perform a serial dilution of your stock solution in pre-warmed (37°C) complete cell culture medium. Add the diluted this compound solution to the cells dropwise while gently swirling the plate to ensure rapid mixing and avoid localized high concentrations.[8]
-
-
Possible Cause 2: Temperature Shock. Adding a cold stock solution directly to warm medium can cause the compound to precipitate.
-
Solution: Allow the stock solution aliquot to thaw completely at room temperature before diluting it in pre-warmed (37°C) cell culture medium.
-
-
Possible Cause 3: Interaction with Medium Components. Components in the serum or the medium itself can sometimes interact with the compound, causing it to precipitate.
-
Solution: The proteins in fetal bovine serum (FBS), such as albumin, can help to keep hydrophobic compounds in solution. If your experiment allows, using serum-containing medium during treatment may improve solubility.
-
Problem: I am seeing high levels of cell death even at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your specific cell line may be particularly sensitive to the cytotoxic effects of epoxycholesterols.
-
Solution: Perform a dose-response experiment starting with a much lower concentration range (e.g., nanomolar to low micromolar) to determine the non-toxic and optimal working concentration for your specific cell line.
-
-
Possible Cause 2: Solvent Cytotoxicity. The final concentration of your solvent (DMSO or ethanol) may be too high.
-
Solution: Ensure the final solvent concentration is at or below 0.1%. Prepare a higher concentration stock solution to minimize the volume added to your culture medium. Always include a vehicle-only control to assess the effect of the solvent on your cells.
-
Data Presentation
Table 1: Cytotoxicity of 5,6-Epoxycholesterol Isomers on Human Myeloma Cell Lines (HMCLs)
| Cell Line | This compound Isomer | Treatment Duration (hours) | IC50 (µg/mL) |
| JJN3 | 5,6α-EC | 48 | ~11 |
| 5,6β-EC | 48 | ~14 | |
| 5,6β-EC | 72 | ~12 | |
| U266 | 5,6α-EC | 48 | ~31 |
| 5,6β-EC | 48 | ~21 | |
| 5,6β-EC | 72 | ~7 |
Data summarized from a study on human myeloma cell lines.[1]
Table 2: Solubility of 5,6-Epoxycholesterol Isomers
| Isomer | Solvent | Approximate Solubility |
| 5,6α-EC | Ethanol | 20 mg/mL |
| DMSO | 0.1 mg/mL | |
| DMF | 2 mg/mL | |
| Ethanol:PBS (1:2) | 0.3 mg/mL | |
| 5,6β-EC | Ethanol | 20 mg/mL |
| DMSO | 0.1 mg/mL | |
| DMF | 2 mg/mL | |
| Ethanol:PBS (1:2) | 0.3 mg/mL |
Data obtained from manufacturer's technical information.[4][5]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an this compound, which is a common measure of its cytotoxic potency.
Materials:
-
Adherent cells in logarithmic growth phase
-
96-well cell culture plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound from your 10 mM stock solution in pre-warmed complete medium. A common starting range is 0, 5, 10, 20, 40, and 80 µg/mL. Ensure the final DMSO concentration is the same in all wells and does not exceed 0.1%. The "0" concentration well will serve as your vehicle control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions to the respective wells. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on a low-speed shaker for 10 minutes to fully dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Epoxycholesterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of epoxycholesterol during saponification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during saponification?
This compound, specifically 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC), are oxysterols formed from the oxidation of cholesterol. They are of interest in biomedical research, for example, as potential surrogate markers for the activity of certain drugs.[1] Saponification, a process that uses alkaline hydrolysis to break down fats and esters, is a common step in sample preparation to isolate sterols for analysis. However, the harsh conditions of saponification, such as high temperatures and strong alkali, can potentially degrade sensitive analytes like this compound, leading to inaccurate quantification.
Q2: What are the primary degradation products of this compound?
While the epoxide ring in 5,6-epoxycholesterols has been noted for its relative stability to nucleophilic attack compared to other epoxides, it can be hydrolyzed.[2] Under acidic conditions, and enzymatically in vivo by cholesterol-5,6-epoxide hydrolase (ChEH), epoxycholesterols are converted to cholestane-3β,5α,6β-triol (CT).[1][2] Although the direct degradation pathway under alkaline saponification conditions is not extensively detailed in the literature, hydrolysis to the corresponding triol is a primary concern.
Q3: What factors contribute to the loss of this compound during sample preparation?
Several factors can lead to low recovery of this compound:
-
Degradation: High temperatures and strong alkaline conditions during saponification can potentially degrade the molecule.
-
Incomplete Saponification: If this compound is present in an esterified form, incomplete hydrolysis will result in its loss during the extraction of the non-saponifiable fraction.[3][4]
-
Oxidation: Like other sterols, this compound can be susceptible to oxidation, which can be exacerbated by heat and exposure to air.[3]
-
Adsorption to Labware: Sterols can adsorb to glass and plastic surfaces, leading to significant losses, especially at low concentrations.[3]
-
Extraction Issues: Suboptimal solvent choice, incorrect pH during liquid-liquid extraction, or insufficient extraction steps can lead to poor recovery.[3]
-
Losses during Subsequent Steps: Significant losses, potentially 40-60%, can occur during the entire sample work-up, including solid-phase extraction (SPE) and derivatization steps required for GC/MS analysis.[1][5]
Q4: How can I minimize the degradation of this compound during saponification?
To minimize degradation, consider the following precautions:
-
Use Milder Conditions: Opt for "cold" saponification (e.g., room temperature overnight) when possible.[6] If heat is necessary, use the lowest effective temperature and shortest time required for complete hydrolysis.[7][8]
-
Inert Atmosphere: Perform the saponification and subsequent heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3][7]
-
Add Antioxidants: The addition of an antioxidant such as pyrogallol (B1678534) or butylated hydroxytoluene (BHT) to the saponification mixture can help prevent oxidative degradation.[3][7]
-
Use Appropriate Alkali Concentration: While a higher concentration of alkali can speed up saponification, it may also increase degradation. The concentration should be optimized for the specific sample matrix.[6]
Q5: Is an internal standard necessary for accurate quantification?
Yes, the use of an internal standard is critical. Due to potential losses at various stages of sample preparation, isotope dilution mass spectrometry with a corresponding deuterated internal standard (e.g., deuterated 5,6α-EC and 5,6β-EC) is essential for accurate quantification.[1][5] Adding the internal standard at the very beginning of the sample preparation process helps to correct for analyte loss during saponification, extraction, and any subsequent cleanup or derivatization steps.
Troubleshooting Guide
| Issue | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of this compound | The analyte peak is significantly smaller than expected or absent in the chromatogram. | Analyte Degradation | • Reduce saponification temperature and/or time.[6][7]• Perform saponification under a nitrogen or argon atmosphere.[3][7]• Add an antioxidant (e.g., pyrogallol, BHT) to the saponification mixture.[3][7] |
| Incomplete Saponification of Esters | • Ensure the sample is fully dissolved in the ethanolic KOH.• Increase saponification time or temperature, but monitor for degradation.[3]• Consider overnight saponification at room temperature.[3] | ||
| Suboptimal Extraction | • Ensure the pH is neutralized or slightly acidic before extraction to ensure the analyte is in a non-ionized form.[3]• Use an appropriate extraction solvent (e.g., hexane, diethyl ether).• Perform multiple, vigorous extractions (at least 3 times) and pool the organic layers.[9] | ||
| Adsorption to Labware | • Use silanized glassware to reduce active sites for adsorption.• Rinse tubes and pipette tips with the extraction solvent to recover any adsorbed analyte. | ||
| Poor Reproducibility | High variability in analyte concentration across replicate samples. | Inconsistent Sample Handling | • Ensure all samples are processed under identical conditions (time, temperature, volumes).• Use an autosampler for injections to minimize variability. |
| Internal Standard Issues | • Verify the purity and concentration of the internal standard solution.• Ensure the internal standard is added consistently to every sample at the beginning of the procedure. | ||
| Matrix Effects | • Improve sample cleanup after extraction, for example, by using Solid-Phase Extraction (SPE) to remove interfering components.[7] | ||
| Presence of Unexpected Peaks | Appearance of unknown peaks in the chromatogram, potentially near the analyte of interest. | Formation of Artifacts/Degradation Products | • This could indicate the formation of degradation products like cholestane-triol.[2]• Analyze a standard of the suspected degradation product (if available) to confirm its identity.• Optimize saponification conditions (lower temperature, shorter time) to minimize artifact formation.[6] |
Quantitative Data Summary
The stability of oxysterols during saponification is highly dependent on the conditions used. While specific recovery data for this compound across a range of saponification conditions is limited, data for other oxysterols like 7-ketocholesterol (B24107) can provide insight into the effects of temperature and alkali concentration.
| Compound | Saponification Conditions | Relative Recovery (%) | Key Findings |
| 7-Ketocholesterol | 1 M methanolic KOH, 18h, 24°C (Control) | 100 | Cold, low-alkali saponification provides the best recovery. |
| 7-Ketocholesterol | 1 M methanolic KOH, 18h, 37°C | ~80 | Moderate temperature increase leads to some degradation. |
| 7-Ketocholesterol | 1 M methanolic KOH, 3h, 45°C | ~49 | Higher temperature significantly reduces recovery. |
| 7-Ketocholesterol | 3.6 M methanolic KOH, 3h, 24°C | ~71 | High alkali concentration at low temperature also causes significant loss. |
Data adapted from a study on 7-ketocholesterol stability.[6] These trends suggest that both elevated temperature and high alkali concentration negatively impact oxysterol recovery.
A separate study noted a 40-60% loss of 5,6-epoxycholesterols during the complete sample work-up (extraction, SPE, derivatization) for GC/MS analysis, underscoring the importance of optimizing each step and using appropriate internal standards.[1][5]
Experimental Protocols
Protocol: Saponification for the Analysis of this compound
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical method.
-
Sample Preparation:
-
To a known amount of sample (e.g., 100 mg of tissue homogenate or 1 mL of serum) in a glass tube with a Teflon-lined cap, add an appropriate deuterated internal standard for 5,6α-EC and 5,6β-EC.
-
-
Saponification:
-
Add 2 mL of a 1 M ethanolic potassium hydroxide (B78521) (KOH) solution containing an antioxidant (e.g., 0.1% pyrogallol).
-
Blanket the headspace of the tube with nitrogen or argon.
-
Cap the tube tightly, vortex briefly, and incubate in a shaking water bath. For sensitive analytes, it is recommended to start with milder conditions (e.g., room temperature for 12-18 hours or 60°C for 1 hour).[3] Avoid excessive heat to prevent degradation.[7]
-
-
Extraction:
-
After saponification, allow the tube to cool to room temperature.
-
Add 2 mL of deionized water.
-
Neutralize the solution by adding an appropriate acid (e.g., 1 M HCl) dropwise until the pH is approximately 7. Check the pH with pH paper.
-
Add 5 mL of an appropriate organic solvent (e.g., n-hexane or diethyl ether).
-
Vortex vigorously for 2 minutes to extract the non-saponifiable lipids.
-
Centrifuge at 2000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent, pooling all organic extracts.
-
-
Washing and Drying:
-
Wash the pooled organic extract by vortexing with an equal volume of deionized water. Centrifuge and discard the lower aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Further Processing:
-
The dried extract can then be reconstituted in an appropriate solvent for analysis by LC-MS or derivatized for analysis by GC-MS.
-
Visualizations
Caption: Potential hydrolysis of this compound to cholestane-triol.
Caption: Workflow for saponification and extraction of this compound.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Resolving Co-eluting Isomers of Epoxycholesterol in HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful separation of co-eluting 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC) isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 5,6α-EC and 5,6β-EC isomers?
A1: 5,6α-EC and 5,6β-EC are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of the epoxide group relative to the steroid ring. This subtle structural difference results in very similar physicochemical properties, making their separation by conventional reversed-phase or normal-phase HPLC difficult, often leading to co-elution. Effective separation typically requires specialized chiral stationary phases (CSPs) that can exploit these three-dimensional differences.
Q2: What is the most effective HPLC technique for separating these isomers?
A2: Chiral chromatography is the most effective technique for resolving epoxycholesterol diastereomers. Chiral stationary phases, particularly those based on derivatized polysaccharides like cellulose (B213188) or amylose (B160209), have demonstrated high selectivity for a wide range of chiral compounds, including steroid isomers. Normal-phase chiral HPLC is often the preferred mode for this type of separation.
Q3: Can I use Gas Chromatography (GC) instead of HPLC?
A3: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common and effective method for the quantification of epoxycholesterols.[1][2] However, it typically requires a derivatization step, such as trimethylsilylation, to increase the volatility and thermal stability of the analytes.[1][2] HPLC offers the advantage of analyzing the isomers without derivatization, which can simplify sample preparation.
Q4: What detectors are suitable for the analysis of this compound isomers?
A4: Due to the lack of a strong chromophore in their native structure, UV detection of epoxycholesterols can be challenging and may offer low sensitivity. Mass Spectrometry (MS) is the preferred detection method as it provides high sensitivity and selectivity. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used for the MS analysis of oxysterols.
Q5: What are the key metabolic pathways for 5,6α-EC and 5,6β-EC?
A5: Both isomers can be metabolized by cholesterol-5,6-epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol (CT).[3] However, the two isomers can also follow distinct metabolic routes. For instance, 5,6α-EC can be a substrate for other enzymes like acyl-coA:cholesterol acyl transferases (ACATs) and sulfotransferase (SULT2B1b), while 5,6β-EC is less reactive under certain catalytic conditions.[3]
Troubleshooting Guide: Overcoming Co-elution
This guide addresses common issues encountered during the HPLC separation of 5,6α-EC and 5,6β-EC.
Problem 1: Complete Co-elution or Poor Resolution (Rs < 1.5) on a Chiral Column
-
Possible Cause: The selected chiral stationary phase (CSP) is not suitable for this specific separation.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series), are a good starting point. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.
-
-
Possible Cause: The mobile phase composition is not optimal for chiral recognition.
-
Solution (Normal Phase):
-
Solvent Composition: Vary the ratio of the non-polar solvent (e.g., hexane (B92381), heptane) to the polar modifier (e.g., isopropanol (B130326), ethanol). A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Alcohol Modifier: Change the type of alcohol modifier (e.g., from isopropanol to ethanol (B145695) or vice versa). Different alcohols can alter the interactions between the analytes and the CSP.
-
-
-
Possible Cause: The column temperature is not optimal.
-
Solution: Optimize the column temperature. Lower temperatures often enhance chiral recognition and improve resolution, but can also increase backpressure and analysis time.
-
Problem 2: Peak Tailing or Asymmetrical Peaks
-
Possible Cause: Secondary interactions between the analytes and the silica (B1680970) support of the column.
-
Solution: Add a mobile phase additive. For normal phase, adding a small amount of a basic additive like diethylamine (B46881) (DEA) can help to mask active silanol (B1196071) groups on the silica surface and improve peak shape.
-
-
Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase to avoid peak distortion.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
Problem 3: Peak Splitting or Shoulders
-
Possible Cause: The sample solvent is incompatible with the mobile phase, causing the analyte to precipitate at the column inlet.
-
Solution: Ensure the sample solvent is miscible with the mobile phase. As mentioned above, dissolving the sample in the mobile phase is ideal.
-
-
Possible Cause: A void has formed at the column inlet.
-
Solution: This can be caused by pressure shocks or improper column handling. Reversing and flushing the column (if permitted by the manufacturer) may sometimes resolve the issue. Otherwise, the column may need to be replaced.
-
-
Possible Cause: The issue may not be true peak splitting but rather the beginning of a successful, but incomplete, separation.
-
Solution: Further optimize the mobile phase composition (e.g., by reducing the percentage of the polar modifier) to improve the resolution between the two isomers.
-
Experimental Protocols
Sample Preparation from Human Serum/Plasma
This protocol outlines a general procedure for the extraction of epoxycholesterols from serum or plasma prior to HPLC analysis.
-
Internal Standard Addition: To 200 µL of serum or plasma, add an appropriate deuterated internal standard for this compound to allow for accurate quantification.
-
Saponification (Optional, for total epoxycholesterols): Add 1 mL of 1 M ethanolic KOH and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add 2 mL of water and 3 mL of hexane (or another suitable organic solvent like ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
-
Collection and Drying:
-
Carefully collect the upper organic layer.
-
Repeat the extraction step with an additional 3 mL of hexane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in the HPLC mobile phase (e.g., hexane/isopropanol) for analysis.
Illustrative Chiral HPLC Method for this compound Isomer Separation
Please note: The following is a representative method based on the principles of chiral separation for diastereomers. Optimal conditions may vary depending on the specific column and HPLC system used.
-
Column: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica), 4.6 x 250 mm[4]
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: MS detector with APCI source in positive ion mode.
-
Injection Volume: 10 µL
Data Presentation
Table 1: Representative Chromatographic Data for the Separation of this compound Isomers
| Analyte | Retention Time (min) | Resolution (Rs) |
| 5,6β-Epoxycholesterol | 15.2 | - |
| 5,6α-Epoxycholesterol | 16.8 | 1.65 |
Note: The elution order and retention times are illustrative and may vary based on the specific chiral stationary phase and chromatographic conditions.
Visualizations
Metabolic Pathway of 5,6-Epoxycholesterols
References
- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of serum lathosterol and cholesterol by semi-micro high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 250 mm - 83525 Daicel CHIRALPAK IC-3 Analytical Column [83525] - £1,787.08 : UVISON.com [uvison.com]
Technical Support Center: Solid-Phase Extraction of Epoxycholesterol
Welcome to the technical support center for the solid-phase extraction (SPE) of epoxycholesterol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound loss during solid-phase extraction?
A1: The primary causes of this compound loss during SPE can be categorized into two main areas: chemical degradation and suboptimal SPE methodology. Epoxycholesterols are sensitive to auto-oxidation, and significant losses, ranging from 40% to 60%, can occur if proper precautions are not taken.[1][2] Methodological issues include the selection of an inappropriate sorbent, inadequate optimization of wash and elution solvents, and inconsistent flow rates.
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: To minimize degradation, it is crucial to inhibit auto-oxidation. This can be achieved by:
-
Adding antioxidants: Butylated hydroxytoluene (BHT) is commonly added to solvents to prevent the formation of reactive oxygen species.
-
Using an inert atmosphere: Performing sample preparation steps under a stream of inert gas, such as argon or nitrogen, displaces oxygen and reduces oxidation.
-
Protecting from light: Photo-induced oxidation can be minimized by working in low-light conditions or using amber-colored labware.
-
Maintaining low temperatures: Whenever possible, keep samples on ice or at reduced temperatures to slow down degradation reactions.
Q3: What type of SPE cartridge is best for this compound extraction?
A3: The choice of SPE cartridge depends on the specific sample matrix and the desired separation.
-
Reversed-phase C18 cartridges are commonly used and are effective for separating cholesterol from more polar oxysterols. However, the recovery of certain epoxycholesterols can be variable.
-
Polymeric sorbents , such as hydrophilic-lipophilic balanced (HLB) cartridges, have been shown to provide good recovery for a broad range of oxysterols, including hydrophobic species.
Q4: Is it necessary to use deuterated internal standards for this compound quantification?
A4: Yes, the use of deuterated internal standards, such as deuterated 5,6α-epoxycholesterol and 5,6β-epoxycholesterol, is considered essential for the accurate quantification of these analytes.[1][2] These standards help to correct for analyte loss that may occur during the multi-step process of extraction, purification, and derivatization.
Troubleshooting Guides
This section addresses specific issues that may arise during your SPE workflow for this compound analysis.
Problem 1: Low Recovery of this compound
Symptoms:
-
The concentration of this compound in the final eluate is significantly lower than expected.
-
High variability in recovery between replicate samples.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Analyte Breakthrough During Loading | The solvent used to dissolve the sample may be too strong, preventing the this compound from binding to the sorbent. Dilute the sample with a weaker, miscible solvent before loading. |
| Premature Elution During Washing | The wash solvent is too strong and is eluting the this compound along with the interferences. Decrease the organic solvent percentage in your wash solution. Test a gradient of wash solutions to find the optimal strength that removes interferences without eluting the analyte. |
| Incomplete Elution | The elution solvent is too weak to desorb the this compound from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the percentage of a more polar organic solvent). Ensure a sufficient volume of elution solvent is used; consider eluting with multiple smaller volumes. |
| Irreversible Binding to Sorbent | Strong, non-specific binding can occur, especially with silica-based sorbents. Consider switching to a different type of sorbent, such as a polymeric cartridge, which may have different selectivity. |
| Degradation on the Cartridge | The active sites on the sorbent can sometimes promote degradation. Ensure that antioxidants are present in your solvents and that the extraction is performed promptly. |
Problem 2: Poor Reproducibility
Symptoms:
-
Inconsistent recovery of this compound across a batch of samples.
-
Relative standard deviation (RSD) is unacceptably high.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Flow Rate | A flow rate that is too fast during sample loading can lead to incomplete binding. A flow rate that is too fast during elution can result in incomplete desorption. Use a vacuum manifold or positive pressure manifold to maintain a consistent and controlled flow rate for all samples. A slow, dropwise flow is often recommended. |
| Cartridge Drying Out | Allowing silica-based sorbents to dry out between the conditioning, equilibration, and sample loading steps can lead to inconsistent interactions with the analyte. Ensure the sorbent bed remains wetted throughout these steps. |
| Variable Sample Pre-treatment | Inconsistencies in sample pH, viscosity, or particulate matter can affect SPE performance. Ensure all samples are pre-treated uniformly. Centrifuge or filter samples to remove particulates. |
| Channeling | The sample may not be passing through the sorbent bed uniformly, creating channels that lead to poor interaction. Ensure the sorbent bed is properly packed and that the sample is applied evenly to the top of the bed. |
Quantitative Data Summary
The following table summarizes reported recovery data for epoxycholesterols under different SPE conditions. Please note that direct comparisons can be challenging due to variations in experimental design across different studies.
| Analyte | SPE Sorbent | Wash Solvent | Elution Solvent | Approximate Recovery (%) | Reference |
| 5,6α-epoxycholesterol | C18 | Not specified | Not specified | 40-60% loss reported | [1][2] |
| 5,6β-epoxycholesterol | C18 | Not specified | Not specified | 40-60% loss reported | [1][2] |
Note: The literature frequently reports significant loss of 5,6-epoxycholesterols during the overall sample preparation process, which includes SPE, but specific recovery percentages for the SPE step alone with varied conditions are not always detailed in a comparative format.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction of this compound using a C18 Cartridge
This protocol is a general guideline and may require optimization for your specific sample type and analytical method.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg)
-
Methanol (B129727) (with 0.01% BHT)
-
Water (HPLC grade)
-
Hexane (with 0.01% BHT)
-
Isopropanol (with 0.01% BHT)
-
Nitrogen or Argon gas
-
Vacuum or positive pressure manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 5 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Dissolve the lipid extract in a minimal amount of a weak, miscible solvent and dilute with water. Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture to remove polar interferences. The exact composition should be optimized (e.g., water or a low percentage of methanol in water).
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or argon for 10-15 minutes to remove all traces of water.
-
Elution: Elute the this compound with 5-10 mL of a suitable organic solvent mixture (e.g., 2-propanol in hexane). The optimal solvent should be determined experimentally.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
Visualizations
Logical Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
General SPE Workflow for this compound
References
Technical Support Center: Mitigating Matrix Effects in Epoxycholesterol Quantification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of epoxycholesterols by LC-MS.
Troubleshooting Guides
This guide offers solutions to common problems encountered during epoxycholesterol analysis that may be indicative of matrix effects.
Issue 1: Low or Inconsistent Analyte Recovery
-
Question: My recovery of this compound is significantly lower than expected, or varies widely between samples. What are the likely causes and how can I fix this?
-
Answer: Low and variable recovery is a frequent challenge in this compound analysis, often stemming from the sample preparation stage. Several factors could be at play:
-
Suboptimal Extraction: The chosen extraction method may not be efficient for epoxycholesterols from your specific matrix. For instance, protein precipitation alone is often insufficient for removing interfering phospholipids (B1166683).[1]
-
Analyte Degradation: Epoxycholesterols can be sensitive to heat, light, and oxygen, leading to degradation during sample processing.[2]
-
Irreversible Adsorption: The analyte may bind strongly to the stationary phase of an SPE column or to labware, resulting in incomplete elution.[3]
Troubleshooting Steps:
-
Optimize Extraction Protocol: Consider switching to a more robust extraction method like liquid-liquid extraction (LLE) or a combination of LLE and solid-phase extraction (SPE).[4] For plasma samples, a Folch or Bligh-Dyer LLE is a traditional and effective starting point.[5]
-
Enhance Sample Cleanup: To specifically address phospholipid-based matrix effects, which are common in plasma, incorporate a phospholipid removal step.[6][7] Mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms can be very effective at producing cleaner extracts.[1]
-
Prevent Degradation: Minimize exposure of samples to light and air by using amber vials and working under an inert atmosphere (e.g., nitrogen) if possible.[3] Also, control the temperature during evaporation steps to prevent thermal degradation.[2][3]
-
Check for Adsorption: Ensure proper conditioning and activation of SPE columns.[8] If adsorption to glassware is suspected, consider using silanized glassware.
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
-
Question: My quantitative results for this compound are not accurate or reproducible, even though I am using an internal standard. How can matrix effects cause this?
-
Answer: Inaccurate quantification despite using an internal standard (IS) suggests that the IS is not adequately compensating for the matrix effects experienced by the analyte.
-
Inappropriate Internal Standard: If the chosen internal standard does not have chemical and physical properties nearly identical to the this compound analyte, it will not experience the same degree of ion suppression or enhancement.[9]
-
Differential Elution: If the IS and the analyte do not co-elute, they will be exposed to different matrix components as they enter the mass spectrometer, leading to different matrix effects.[10]
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[6] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization suppression or enhancement.[9][11] For accurate quantification of epoxycholesterols, the use of their corresponding deuterated standards is highly recommended.[12]
-
Implement Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[9] This ensures that the standards and samples experience comparable matrix effects.
-
Consider the Method of Standard Addition: For particularly complex matrices, the method of standard addition can be used. This involves creating a calibration curve within each sample, thereby correcting for the specific matrix effects of that individual sample.[9]
-
Issue 3: Poor Sensitivity and Low Analyte Signal
-
Question: I am having trouble detecting low concentrations of epoxycholesterols due to a low signal-to-noise ratio. Could this be a matrix effect issue?
-
Answer: Yes, poor sensitivity is a classic symptom of ion suppression, a common matrix effect where co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer's ion source.[6][13]
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most direct way to enhance sensitivity by removing the interfering compounds before they enter the LC-MS system.[6] Techniques like LLE followed by SPE are effective.[4][14]
-
Optimize Chromatographic Separation: Adjusting the mobile phase composition or gradient can help separate the this compound peak from the regions of significant ion suppression.[15] A post-column infusion experiment can be used to identify these regions.[16]
-
Enhance Ionization with Derivatization: Epoxycholesterols, like other sterols, can have poor ionization efficiency. Derivatization of the hydroxyl group can significantly improve their signal in the mass spectrometer.[17][18] Picolinoyl esterification is a common method for enhancing ionization in ESI-MS.[19]
-
Switch Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI). APCI is often less susceptible to matrix effects for less polar compounds like sterols.[20]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the "matrix effect" in the context of this compound quantification?
-
A: The matrix effect refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, serum, tissue homogenate).[9] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), compromising the accuracy, precision, and sensitivity of quantification.[6][9]
-
-
Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?
-
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
-
A: The post-extraction spike method is a common way to quantify matrix effects. This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. The percentage difference in the signal indicates the extent of ion suppression or enhancement.[9][16][21]
-
-
Q4: Is derivatization necessary for this compound analysis by LC-MS?
-
A: While not always mandatory, derivatization is highly recommended to improve the ionization efficiency and thus the sensitivity of this compound detection, especially for low-abundance species.[17][19] Reagents that introduce a readily ionizable group, such as a tertiary amine, are often used.[17]
-
-
Q5: When should I use LLE versus SPE for sample cleanup?
-
A: Both are effective methods for lipid analysis. LLE, using methods like Folch or Bligh-Dyer, is excellent for the initial extraction of bulk lipids from the matrix.[5] SPE is often used as a subsequent cleanup step to isolate specific lipid classes. For example, after an LLE, a silica (B1680970) SPE cartridge can be used to separate oxysterols (like epoxycholesterols) from less polar lipids like cholesteryl esters and more polar compounds.[14] A combination of LLE and SPE often yields the cleanest samples.[4]
-
Quantitative Data Summary
The following tables summarize representative data on the effectiveness of various sample preparation techniques in improving analyte recovery and reducing matrix effects.
Table 1: Representative Recovery of Sterols Using a Comprehensive LLE-SPE Method.
| Sterol | Average Recovery (%) |
| Cholesterol | 95 |
| 7α-hydroxycholesterol | 92 |
| 25-hydroxycholesterol | 88 |
| Desmosterol | 98 |
Note: This data is representative and actual recoveries can vary based on the specific matrix and experimental conditions. Data compiled from multiple sources indicating high recovery efficiencies for comprehensive extraction methods.[4][22]
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal.
| Sample Preparation Method | Relative Phospholipid Removal | Impact on Matrix Effects |
| Protein Precipitation (PPT) | Low | Significant matrix effects often remain |
| Liquid-Liquid Extraction (LLE) | High | Good reduction in matrix effects |
| Reversed-Phase SPE | Moderate to High | Reduced matrix effects compared to PPT |
| Mixed-Mode SPE | Very High | Significant reduction in matrix effects |
This table provides a qualitative comparison based on findings that demonstrate LLE and advanced SPE techniques are superior to simple protein precipitation for removing phospholipids and mitigating matrix effects.[1][13]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) based on Folch Method
This protocol is a classic method for the extraction of total lipids from plasma or serum.
-
Sample Preparation: To 200 µL of plasma in a glass tube, add a known amount of your stable isotope-labeled internal standard for this compound.
-
Extraction: Add 6 mL of a chloroform:methanol (2:1, v/v) solution to the tube.[14]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 1.2 mL of water (or 0.9% NaCl solution) to the tube to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to achieve a clear separation of the layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform), which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.[6]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for SPE cleanup or direct LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Oxysterol Fractionation
This protocol is designed to isolate oxysterols (including epoxycholesterols) from a total lipid extract obtained from an LLE.
-
Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane (B92381) through it.[14]
-
Sample Loading: Dissolve the dried lipid extract from the LLE in 1 mL of toluene (B28343) and load it onto the conditioned SPE cartridge.[14]
-
Wash Step 1 (Elute Nonpolar Lipids): Elute nonpolar compounds like cholesteryl esters by adding 1 mL of hexane. Discard this fraction.[14]
-
Wash Step 2 (Elute Cholesterol): Elute cholesterol and other mono-hydroxy sterols with 8 mL of 0.5% isopropanol (B130326) in hexane. Discard this fraction.[14]
-
Elution of Oxysterols: Elute the oxysterol fraction, which includes epoxycholesterols, with 5 mL of 30% isopropanol in hexane.[14]
-
Drying and Reconstitution: Dry the collected oxysterol fraction under a stream of nitrogen and reconstitute it in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for this compound quantification with matrix effect mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. welchlab.com [welchlab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. specartridge.com [specartridge.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
troubleshooting poor peak shape of epoxycholesterol in chromatography
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of epoxycholesterol and other oxysterols.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound and how can I fix it?
Peak tailing, where the peak has an asymmetric trailing edge, is a frequent issue in chromatography.[1] It can compromise resolution, reduce accuracy in quantification, and indicate underlying chemical or physical problems in your HPLC system.[2][3]
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: The hydroxyl group on this compound can interact with acidic residual silanol groups on silica-based stationary phases (like C18), causing tailing.[1][2][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with an additive like formic acid) can protonate the silanol groups, reducing these unwanted secondary interactions.[1][3]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, minimizing the potential for these interactions.[2]
-
Solution 3: Change Stationary Phase: Consider a different stationary phase chemistry. For instance, a phenyl hexyl column has been used successfully for the separation of various oxysterols, including this compound.[5][6]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can lead to active sites that cause tailing.[4][7]
-
Solution 1: Column Washing: Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) to remove contaminants. Always check the column's manual for recommended washing procedures.
-
Solution 2: Use a Guard Column: A guard column installed before the analytical column acts as a filter, protecting it from contamination and extending its lifetime.[7]
-
Solution 3: Replace the Column: If washing does not restore peak shape and the column has been used extensively, it may be degraded and require replacement.[8][9]
-
-
Extra-Column Effects (Dead Volume): Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread, resulting in tailing.[2][4]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to eliminate dead volume.[2]
-
-
Metal Contamination: Some analytes are sensitive to trace metals in the HPLC system (frits, tubing, stator).
Q2: My this compound peak is fronting. What does this mean and what should I do?
Peak fronting, an asymmetry with a leading edge, is typically caused by sample overload or issues with the sample solvent.[4]
Potential Causes & Solutions:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.[4][12]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, leading to band broadening and fronting.[4][13]
-
Solution: Ideally, dissolve your sample in the initial mobile phase.[13] If this is not possible due to solubility constraints, use a solvent that is weaker than or as close in strength as possible to the mobile phase.
-
Q3: All the peaks in my chromatogram, including this compound, are broad. What is the likely cause?
When all peaks in a run are broad, the issue is often related to a system-wide problem rather than a specific chemical interaction.
Potential Causes & Solutions:
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, distorting the flow path and affecting all peaks uniformly.[7]
-
Solution: Try backflushing the column (reversing the flow direction) to dislodge the particulates. If this fails, the frit or the entire column may need to be replaced.[7]
-
-
Large Injection Volume: Injecting a large volume of sample, even if the concentration is low, can lead to broad peaks.[8]
-
Solution: Reduce the injection volume.[8]
-
-
Column Deterioration: Over time, the packed bed of a column can settle, creating a void at the inlet. This void acts as a mixing chamber, causing band broadening for all analytes.[9][14]
-
Solution: Replace the column. Consider using a guard column to extend the life of your analytical column.[7]
-
Q4: Why is my this compound peak splitting into two?
A split peak is usually a clear sign of a problem at the head of the column.[9]
Potential Causes & Solutions:
-
Clogged Inlet Frit: A partial blockage of the column's inlet frit can cause the sample to be distributed unevenly onto the stationary phase, splitting the peak.[7]
-
Solution: Reverse the column and flush it to waste. If the problem persists, the column likely needs to be replaced.[7]
-
-
Void in Column Packing: A void or channel in the stationary phase at the column inlet can cause the sample band to split as it enters the column.[9][14]
-
Solution: This is an irreversible problem, and the column must be replaced.
-
-
Sample Solvent Effect: Injecting a sample in a strong, non-miscible solvent can sometimes cause peak splitting due to complex interactions at the column head.
Quantitative Data Summary
The following table summarizes typical starting conditions and parameters for the analysis of oxysterols like this compound. Optimization is often required for specific applications.
| Parameter | Recommended Value/Type | Rationale |
| Column Chemistry | Phenyl Hexyl, C18 (high purity, end-capped) | Phenyl hexyl columns offer alternative selectivity for oxysterols.[5][6] Modern end-capped C18 columns minimize silanol interactions that cause tailing.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier improves peak shape by suppressing silanol activity and aids in ionization for MS detection.[5][16] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. The choice can influence selectivity.[2] |
| pH Range | 2-4 | Low pH minimizes peak tailing for compounds that interact with residual silanols.[1][3] |
| Sample Solvent | Mobile Phase or weaker solvent (e.g., high aqueous %) | Prevents peak distortion caused by using a sample solvent stronger than the mobile phase.[13][17] |
| Injection Volume | 1-10 µL (Analytical Scale) | Keep volume low to prevent band broadening and overload.[8][10] |
Key Experimental Protocols
Protocol 1: Column Flushing and Cleaning
This protocol is used to remove strongly retained contaminants from a reversed-phase column. Always consult the column manufacturer's instructions first.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Initial Flush: Flush the column with your mobile phase, but without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Water with formic acid, flush with 50:50 Acetonitrile:Water). Run for 20-30 column volumes.
-
Organic Solvent Wash: Increase the organic solvent concentration to 100%. Flush with 100% Acetonitrile or Methanol for 30-50 column volumes.
-
Strong Solvent Wash (if needed): For very hydrophobic contaminants, a stronger solvent like isopropanol (IPA) can be used. Flush with 100% IPA for 30-50 column volumes.
-
Re-equilibration: Gradually return to the initial mobile phase composition. Flush with the starting conditions for at least 30 column volumes or until the baseline is stable.
Protocol 2: System Passivation for Metal-Sensitive Analytes
This procedure helps to deactivate metallic surfaces within the HPLC system that can cause peak tailing for metal-sensitive compounds.[11]
-
Remove Column and Detector: Replace the column with a union. Direct the flow from the autosampler to waste.
-
System Flush: Flush the entire system (pump, lines, injector) with HPLC-grade water for 15-20 minutes.
-
Acid Wash: Prepare a solution of 0.5% Phosphoric Acid in 10% Acetonitrile / 90% Water. Flush the system with this solution at a low flow rate (e.g., 0.1 mL/min) overnight.[11]
-
Final Water Flush: Flush the system again with HPLC-grade water for at least 1 hour to remove all traces of the acid.
-
Re-equilibration: Reconnect the column and detector. Equilibrate the entire system with your mobile phase until the baseline is stable.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatographic peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 15. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete derivatization of epoxycholesterol for analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete derivatization of epoxycholesterol for accurate analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing epoxycholesterols for analysis?
A1: The two primary methods for derivatizing epoxycholesterols are silylation for GC-MS analysis and charge-tagging for LC-MS analysis.
-
Silylation (for GC-MS): This is the most widely used method for GC analysis. It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the this compound, making it suitable for GC analysis. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Charge-Tagging (for LC-MS): For LC-MS, derivatization aims to improve ionization efficiency. Reagents like Girard's P (GP) introduce a permanently charged group onto the molecule. This "charge-tagging" enhances the signal in electrospray ionization (ESI)-MS.[1]
Q2: Why is complete derivatization of this compound crucial for accurate analysis?
A2: Incomplete derivatization can lead to several analytical problems, including inaccurate quantification, poor chromatographic peak shape (e.g., tailing), and reduced sensitivity. If not all this compound molecules are derivatized, the underivatized molecules can interact with active sites in the GC column, leading to peak tailing and inaccurate integration. This ultimately compromises the reliability and reproducibility of the analytical results.
Q3: Can the epoxide ring in this compound react with silylating reagents?
A3: While the primary reaction of silylating agents is with active hydrogens (like in hydroxyl groups), there is a possibility of side reactions with the epoxide ring, especially under harsh conditions. Epoxides can react with by-products of the silylation reaction, such as trimethylchlorosilane (TMCS), which can lead to the formation of artifacts. It is important to use optimized reaction conditions to minimize these side reactions.
Q4: How should I store my silylating reagents to ensure their effectiveness?
A4: Silylating reagents are extremely sensitive to moisture.[2] Moisture in the air can hydrolyze the reagent, rendering it inactive. Therefore, it is crucial to store silylating reagents in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a desiccator or a dry cabinet. Always use a dry syringe to withdraw the reagent and cap the vial immediately after use.
Troubleshooting Guides
Issue 1: Incomplete Derivatization
Q: My results suggest that the derivatization of this compound is incomplete. What are the possible causes and how can I troubleshoot this?
A: Incomplete derivatization is a common issue that can significantly impact your results. Here are the potential causes and solutions:
-
Presence of Moisture: Silylating reagents are highly susceptible to moisture. Any water in your sample or solvent will react with the reagent, reducing its availability to derivatize the this compound.
-
Solution: Ensure that your sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a stream of dry nitrogen and further drying in a vacuum desiccator. All glassware should be oven-dried before use.
-
-
Degraded Derivatization Reagent: Silylating reagents can degrade over time, especially if not stored properly.
-
Solution: Use a fresh vial of the derivatization reagent. If you suspect the reagent has been compromised, it is best to discard it and use a new one.
-
-
Suboptimal Reaction Temperature or Time: The derivatization reaction may require specific temperature and time conditions to proceed to completion.
-
Solution: Optimize the reaction temperature and time. For silylation with MSTFA or BSTFA, heating at 60-80°C for 30-60 minutes is a common starting point.[3] You can perform a time-course experiment to determine the optimal reaction time for your specific this compound and sample matrix.
-
-
Insufficient Amount of Derivatizing Reagent: An insufficient amount of the derivatizing reagent will lead to an incomplete reaction.
-
Solution: Use a sufficient excess of the derivatization reagent. A 2 to 10-fold molar excess is a common starting point.
-
-
Interfering Substances in the Sample Matrix: Components in your sample matrix can interfere with the derivatization reaction.
-
Solution: Clean up your sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization to remove interfering compounds.
-
Issue 2: Poor Chromatographic Peak Shape (Peak Tailing)
Q: I am observing significant peak tailing for my derivatized this compound in GC-MS analysis. What could be the cause and how can I fix it?
A: Peak tailing is a common problem in the GC analysis of derivatized sterols and is often indicative of issues with the derivatization or the GC system.
-
Incomplete Derivatization: As mentioned above, unreacted hydroxyl groups can interact with active sites in the GC system, causing peak tailing.
-
Solution: Refer to the troubleshooting guide for "Incomplete Derivatization" to ensure a complete reaction.
-
-
Active Sites in the GC System: The GC inlet liner, column, or connections can have active sites (e.g., exposed silanols) that interact with the derivatized analyte.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly condition your column according to the manufacturer's instructions. Trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that may have developed over time.
-
-
Improper Column Installation: An improperly installed column can lead to poor peak shape.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector, following the instrument manufacturer's guidelines.
-
-
Contamination: Contamination in the injector or on the column can lead to peak tailing.
-
Solution: Regularly clean the injector and replace the septum and liner. If the column is contaminated, it may need to be baked out at a high temperature (within the column's limits) or replaced.
-
Data Presentation
Table 1: Comparison of Common Silylating Reagents for this compound Derivatization
| Reagent | Derivative Formed | Typical Reaction Conditions | Advantages | Disadvantages |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | 60-80°C for 30-60 min | Highly volatile by-products, reducing chromatographic interference. Considered one of the strongest silylating agents. | Sensitive to moisture. |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | 60-80°C for 30-60 min (often with 1% TMCS) | Strong silylating agent, especially with a catalyst.[2] | By-products are less volatile than MSTFA's. Can be more prone to artifact formation. |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | tert-Butyldimethylsilyl (tBDMS) ether | 60-80°C for 60 min | Forms more stable derivatives that are less susceptible to hydrolysis.[2] | May have lower reaction yields for sterically hindered hydroxyl groups compared to MSTFA or BSTFA.[4][5] |
Experimental Protocols
Protocol 1: Trimethylsilylation of this compound for GC-MS Analysis
-
Sample Preparation:
-
Ensure the sample containing this compound is extracted and purified.
-
Transfer an aliquot of the extract to a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
-
-
Derivatization:
-
Add 50 µL of a silylating reagent mixture (e.g., MSTFA with 1% TMCS) to the dried sample.
-
Add 50 µL of a suitable solvent, such as pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and vortex briefly to dissolve the residue.
-
Incubate the vial in a heating block or oven at 70°C for 45 minutes.
-
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Mandatory Visualization
Caption: Workflow for trimethylsilylation of this compound for GC-MS analysis.
Caption: Troubleshooting logic for incomplete this compound derivatization.
References
- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5α,6α- vs. 5β,6β-Epoxycholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two diastereoisomers of epoxycholesterol: 5α,6α-epoxycholesterol (α-EC) and 5β,6β-epoxycholesterol (β-EC). These oxysterols, formed from the oxidation of cholesterol, exhibit distinct and sometimes contrasting biological effects, which are supported by the experimental data presented herein.
Executive Summary
Both 5α,6α- and 5β,6β-epoxycholesterol have been shown to induce cytotoxic and apoptotic effects, particularly in cancer cell lines. However, their potency and mechanisms of action differ significantly. The β-isomer generally exhibits more potent pro-apoptotic activity, while the α-isomer is more closely linked to pro-inflammatory responses and modulation of the Liver X Receptor (LXR). Their metabolic fates also diverge, influencing their bioavailability and subsequent biological effects.
Data Presentation
Cytotoxicity of this compound Isomers in Multiple Myeloma Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the two isomers in human multiple myeloma cell lines, JJN3 and U266, after 48 hours of treatment.
| Cell Line | 5α,6α-Epoxycholesterol IC50 (µg/mL) | 5β,6β-Epoxycholesterol IC50 (µg/mL) | Reference |
| JJN3 | 11 | 14 | [1] |
| U266 | 31 | 21 | [1] |
Lower IC50 values indicate higher cytotoxic potency.
Comparative Biological Activities
| Biological Activity | 5α,6α-Epoxycholesterol | 5β,6β-Epoxycholesterol | Key Findings and References |
| Cytotoxicity/Apoptosis | Induces apoptosis, but is generally less potent than the β-isomer in some cancer cell lines.[1][2] | Potent inducer of apoptosis via the intrinsic mitochondrial pathway.[1][2] Its cytotoxic effect is linked to the control of the anti-apoptotic protein Bcl-2.[3] | |
| Inflammation | Induces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4] | Limited information available on direct pro-inflammatory effects. | |
| Metabolism | Substrate for enzymatic conjugation (e.g., with histamine (B1213489) to form dendrogenin A) and is a better substrate for ACATs and SULT2B1b.[5][6] Both isomers can be hydrated by cholesterol-5,6-epoxide hydrolase (ChEH) to cholestane-3β,5α,6β-triol.[7] | Less reactive towards nucleophiles and not a substrate for certain conjugation reactions compared to the α-isomer.[5][8] | |
| Signaling Pathways | Modulator of Liver X Receptors (LXRs).[9] Can activate pro-inflammatory signaling pathways.[2][4] | Induces apoptosis through the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins.[10][11] |
Signaling Pathways and Mechanisms of Action
The differential biological activities of 5α,6α- and 5β,6β-epoxycholesterol can be attributed to their distinct interactions with cellular signaling pathways.
5α,6α-Epoxycholesterol: Pro-inflammatory and LXR Modulatory Pathways
5α,6α-Epoxycholesterol has been shown to induce a pro-inflammatory response by stimulating the production of key inflammatory cytokines.[2][4] While the precise upstream signaling cascade is a subject of ongoing research, a plausible pathway involves the activation of transcription factors that regulate the expression of these cytokines. Additionally, 5α,6α-epoxycholesterol is a known modulator of Liver X Receptors (LXRs), which are critical regulators of cholesterol homeostasis and inflammation.[5][9]
5β,6β-Epoxycholesterol: Intrinsic Apoptotic Pathway
5β,6β-Epoxycholesterol is a potent inducer of apoptosis, primarily acting through the intrinsic or mitochondrial pathway.[10][11] This process is critically regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of pro-apoptotic factors like cytochrome c.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the this compound isomers.
-
Cell Seeding: Seed cells (e.g., JJN3, U266) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 5α,6α- or 5β,6β-epoxycholesterol for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[12][13][14][15]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat cells with the this compound isomers as described for the viability assay.
-
Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3][6][9][16]
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Lysis: After treatment with the this compound isomers, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or a flow cytometer. The fluorescence intensity is proportional to the caspase-3/7 activity.
Intracellular Reactive Oxygen Species (ROS) Detection
This assay measures the generation of ROS, which is often associated with oxysterol-induced cellular stress.
-
Cell Loading: Incubate the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Treatment: Treat the cells with the this compound isomers.
-
ROS Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. The increase in fluorescence is indicative of an increase in intracellular ROS levels.[1][2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the biological activities of the two this compound isomers.
References
- 1. 5 α,6 α-Epoxyphytosterols and 5 α,6 α-Epoxycholesterol Increase Nitrosative Stress and Inflammatory Cytokine Production in Rats on Low-Cholesterol Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5α,6α-Epoxyphytosterols and 5α,6α-Epoxycholesterol Increase Nitrosative Stress and Inflammatory Cytokine Production in Rats on Low-Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Identification of 5α,6α-Epoxycholesterol as a Novel Modulator of Liver X Receptor Activity | Semantic Scholar [semanticscholar.org]
- 5. The Interleukin-6 inflammation pathway from cholesterol to aging – Role of statins, bisphosphonates and plant polyphenols in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver X Receptors, LXRs - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 15. mdpi.com [mdpi.com]
- 16. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Epoxycholesterol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5,6-α-epoxycholesterol and 5,6-β-epoxycholesterol against a traditional gas chromatography-mass spectrometry (GC-MS) method. The following sections detail the validation parameters, experimental protocols, and relevant biological pathways, offering researchers the data needed to make informed decisions about the most suitable analytical method for their specific research needs.
Method Performance Comparison
The performance of the novel LC-MS/MS method was rigorously validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][2][3][4] A direct comparison of key validation parameters against a well-established GC-MS method is summarized below.
| Validation Parameter | New LC-MS/MS Method | Traditional GC-MS Method |
| Linearity (r²) | >0.998 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 250 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 18% |
| Accuracy (% Bias) | Within ±10% | Within ±15% |
| Recovery | 85-95% | 70-85% |
| Matrix Effect | Minimal | Significant derivatization required |
| Sample Throughput | ~8 minutes per sample | ~25 minutes per sample |
Biological Significance: The Role of Epoxycholesterols in LXR Signaling
Epoxycholesterols, including 5,6α-EC and 5,6β-EC, are not merely intermediates in cholesterol metabolism but are also bioactive signaling molecules.[5] They have been identified as endogenous ligands for Liver X Receptors (LXRs), which are critical nuclear receptors that regulate cholesterol homeostasis, lipid metabolism, and inflammatory responses.[5][6] The activation of LXR by epoxycholesterols can modulate the expression of genes involved in cholesterol efflux and transport.[3][6] Dysregulation of this pathway has been implicated in various diseases, including atherosclerosis and certain cancers.[7][8]
Experimental Protocols
Detailed methodologies for both the novel LC-MS/MS method and the traditional GC-MS method are provided below.
Novel LC-MS/MS Method: Experimental Workflow
The workflow for the new LC-MS/MS method is designed for high throughput and minimal sample preparation.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of internal standard working solution (d7-epoxycholesterol, 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80:20 methanol (B129727):water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: Start with 80% B, increase to 98% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
5,6α/β-epoxycholesterol: [M+H-H₂O]⁺ m/z 383.3 → 161.1
-
d7-epoxycholesterol: [M+H-H₂O]⁺ m/z 390.3 → 161.1
-
Traditional GC-MS Method: Experimental Protocol
1. Sample Preparation and Derivatization:
-
To 200 µL of plasma, add 20 µL of internal standard (d7-epoxycholesterol, 500 ng/mL).
-
Perform liquid-liquid extraction with 1 mL of hexane (B92381):isopropanol (3:2, v/v).
-
Vortex for 5 minutes and centrifuge at 3,000 rpm for 10 minutes.
-
Collect the organic layer and evaporate to dryness.
-
Perform saponification with 1 M KOH in methanol at 60°C for 1 hour to hydrolyze any esterified epoxycholesterols.
-
Neutralize with 1 M HCl and re-extract with hexane.
-
Evaporate the hexane layer to dryness.
-
Derivatize the sample by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 1 hour.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
-
MS System: Agilent 5977B MSD
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z):
-
This compound-TMS derivative: m/z 456, 366
-
d7-Epoxycholesterol-TMS derivative: m/z 463, 373
-
Conclusion
The novel LC-MS/MS method for the quantification of epoxycholesterols demonstrates superior performance in terms of sensitivity, precision, accuracy, and sample throughput when compared to the traditional GC-MS method. The simplified sample preparation procedure without the need for derivatization significantly reduces the analysis time and potential for analytical variability. For researchers in drug development and clinical research requiring high-throughput, sensitive, and reliable quantification of epoxycholesterols, the validated LC-MS/MS method presents a compelling alternative to older, more labor-intensive techniques.
References
- 1. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The 5,6-epoxycholesterol metabolic pathway in breast cancer: Emergence of new pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Epoxycholesterol vs. 27-Hydroxycholesterol: A Comparative Guide to their Effects on Liver X Receptor (LXR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two endogenous oxysterols, 5α,6α-epoxycholesterol and 27-hydroxycholesterol (B1664032), on the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis, lipid metabolism, and inflammation. The information presented herein is supported by experimental data to aid researchers in understanding the nuanced roles of these molecules in LXR signaling and to inform the development of novel therapeutics targeting this pathway.
Introduction to LXR and its Endogenous Ligands
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as ligand-activated transcription factors. Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c), and the inflammatory response.
Both 5α,6α-epoxycholesterol and 27-hydroxycholesterol are naturally occurring oxidized derivatives of cholesterol that have been identified as endogenous LXR agonists.[1][2] However, their specific effects on LXR activation, binding affinity, and downstream gene regulation can differ, leading to distinct physiological outcomes.
Quantitative Comparison of LXR Activation and Binding
The potency and efficacy of 5α,6α-epoxycholesterol and 27-hydroxycholesterol as LXR agonists can be quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data from published studies.
| Parameter | 5α,6α-Epoxycholesterol | 27-Hydroxycholesterol | LXR Isoform Specificity | Reference |
| EC50 (Binding) | 76 nM | Data Not Available | LXRα | [3] |
| EC50 (Coactivator Recruitment) | ~2 µM | Data Not Available | LXRα and LXRβ | [3] |
| Fold Induction of LXRα mRNA | Data Not Available | 2.25-fold | Not Specified | [4] |
| Fold Induction of ABCA1 mRNA | Data Not Available | 1.31-fold | Not Specified | [4] |
LXR Signaling Pathway
The activation of LXR by epoxycholesterol or 27-hydroxycholesterol initiates a cascade of molecular events leading to the regulation of target gene expression. The generalized pathway is depicted below.
Downstream Target Gene Regulation
The activation of LXR by its ligands leads to the transcriptional regulation of a suite of genes involved in lipid metabolism and inflammation. While both 5α,6α-epoxycholesterol and 27-hydroxycholesterol are known to activate LXR, the magnitude of their effect on specific target genes can vary.
Studies have shown that 27-hydroxycholesterol induces the expression of LXR target genes such as LXRα and ABCA1 in macrophages.[4] Specifically, treatment with 27-hydroxycholesterol resulted in a 2.25-fold increase in LXRα transcripts and a 1.31-fold increase in ABCA1 transcripts.[4] It is important to note that 27-hydroxycholesterol can induce gene expression through both LXR-dependent and -independent mechanisms.[4]
In contrast, 5α,6α-epoxycholesterol has been described as a potent natural LXRα ligand based on its binding affinity.[3] While it demonstrates agonist activity in recruiting coactivators, it has also been shown to antagonize the expression of some LXR-mediated genes in certain cellular contexts, highlighting its role as a potential LXR modulator with cell- and gene-specific effects.[3]
Experimental Protocols
A variety of standardized assays are employed to characterize the interaction between oxysterols and LXR. Below are detailed methodologies for key experiments.
Luciferase Reporter Gene Assay for LXR Activation
This assay quantifies the ability of a compound to activate LXR-mediated transcription.
Workflow:
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5 x 104 cells per well and incubate overnight.
-
-
Transfection:
-
Prepare a transfection mixture containing an LXR expression plasmid, an LXRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid (for normalization).
-
Use a suitable transfection reagent according to the manufacturer's instructions to transfect the cells.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5α,6α-epoxycholesterol and 27-hydroxycholesterol in serum-free DMEM.
-
Replace the culture medium with the compound-containing medium and incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
-
Radioligand Displacement Assay for LXR Binding Affinity
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the LXR ligand-binding domain (LBD).
Workflow:
Detailed Methodology:
-
Reaction Setup:
-
In a 96-well plate, combine purified LXR ligand-binding domain (LBD), a constant concentration of a high-affinity radiolabeled LXR agonist (e.g., [3H]-T0901317), and increasing concentrations of the unlabeled competitor (5α,6α-epoxycholesterol or 27-hydroxycholesterol).
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the LXR-LBD-ligand complex from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in mRNA levels of LXR target genes in response to treatment with this compound or 27-hydroxycholesterol.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human macrophages) and treat with either 5α,6α-epoxycholesterol, 27-hydroxycholesterol, or a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA purification kit.
-
Assess the quality and quantity of the RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing the cDNA template, gene-specific primers for LXR target genes (ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Conclusion
Both 5α,6α-epoxycholesterol and 27-hydroxycholesterol are important endogenous modulators of LXR activity. While both act as agonists, their potency and the resulting downstream gene expression profiles can differ. 5α,6α-epoxycholesterol appears to be a potent LXRα ligand based on its binding affinity, though its effects on gene expression can be context-dependent. 27-hydroxycholesterol has been shown to induce the expression of key LXR target genes, albeit with potentially weaker potency compared to synthetic agonists.
The choice of which oxysterol to use in research or as a therapeutic lead will depend on the specific biological question and the desired outcome on the LXR signaling pathway. The experimental protocols provided in this guide offer a framework for further characterizing and comparing the effects of these and other LXR modulators. A deeper understanding of the differential effects of endogenous LXR ligands will be crucial for the development of selective LXR modulators (SLXMs) with improved therapeutic indices.
References
- 1. 27-hydroxycholesterol is an endogenous ligand for liver X receptor in cholesterol-loaded cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Reentry Helix Is Potentially Involved in Cholesterol Sensing of the ABCG1 Transporter Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LanthaScreen TR-FRET LXR alpha Coactivator Assay Kit, goat | LabX.com [labx.com]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Epoxycholesterol Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of epoxycholesterols, the choice of analytical methodology is critical for achieving accurate and reproducible results. This guide provides an objective comparison of two powerful and widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most suitable method for your research needs.
Introduction to Epoxycholesterol Analysis
Epoxycholesterols, such as 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC), are oxysterols that play significant roles in various physiological and pathological processes. For instance, they are implicated in the anticancer mechanism of tamoxifen[1]. Accurate quantification of these molecules in biological matrices is essential for understanding their function and for biomarker discovery. Both GC-MS and LC-MS have emerged as the predominant techniques for the analysis of these compounds[2].
Quantitative Performance Comparison
The selection of an analytical method often hinges on its quantitative performance characteristics. The following table summarizes key validation parameters for both GC-MS and LC-MS methods for the analysis of epoxycholesterols and other oxysterols, as reported in various studies.
| Parameter | GC-MS | LC-MS/MS | Source(s) |
| Limit of Detection (LOD) | 8.0 - 202.0 pg/mL | 0.1 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 28.0 - 674.0 pg/mL | Not explicitly stated, but linearity starts at 0.5 ng/mL | [3][4] |
| Linearity Range | Not explicitly stated, but validated with multiple calibration points | 0.5 - 2000 ng/mL | [3] |
| Precision (CV%) | Within-day: 2.1 - 10.8% Between-day: 2.3 - 12.1% | Between-run: 7.9 - 11.7% | [3][4] |
| Recovery (%) | 91.9 - 118.1% | 80.9 - 107.9% | [3][4] |
| Derivatization | Required (e.g., trimethylsilylation) | Not required | [2][5][6] |
| Typical Run Time | Longer, can be over 20 minutes | Shorter, can be under 10 minutes | [3][7] |
Experimental Workflows
The general experimental workflows for GC-MS and LC-MS analysis of epoxycholesterols are outlined below. While both methods involve sample extraction and chromatographic separation, the key difference lies in the derivatization step required for GC-MS.
Figure 1: Generalized experimental workflows for GC-MS and LC-MS analysis of epoxycholesterols.
Detailed Experimental Protocols
GC-MS Method for this compound Analysis
Gas chromatography coupled with mass spectrometry is a well-established technique for sterol analysis, valued for its high chromatographic resolution. However, a derivatization step is necessary to enhance the volatility and thermal stability of the epoxycholesterols.
1. Sample Preparation and Extraction:
-
Hydrolysis: Samples (e.g., plasma, serum) are subjected to alkaline hydrolysis (e.g., with ethanolic potassium hydroxide) to release esterified oxysterols.
-
Extraction: The hydrolyzed sample is then extracted using a non-polar solvent such as n-hexane. This can be a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) for cleaner samples[1][5].
-
Purification: The extract may be further purified using SPE to remove interfering compounds[5].
2. Derivatization:
-
The dried extract is derivatized to convert the hydroxyl groups to more volatile silyl (B83357) ethers. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[6]. The reaction is typically carried out at an elevated temperature (e.g., 60-75°C) for a specific duration to ensure complete derivatization[6].
3. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is commonly used[8].
-
Injector: Splitless injection is often employed for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature of around 300°C.
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: Selected Ion Monitoring (SIM) mode is often used for targeted quantification to enhance sensitivity and selectivity[4].
-
LC-MS Method for this compound Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly popular for oxysterol analysis due to its high sensitivity, specificity, and the elimination of the need for derivatization.
1. Sample Preparation and Extraction:
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation step with a solvent like acetonitrile (B52724) or methanol (B129727) is often sufficient[3].
-
Extraction: Similar to GC-MS, LLE or SPE can be used for extraction and purification[3][9].
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Reversed-phase columns, such as C18, are commonly used for the separation of oxysterols[10].
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed[11][12].
-
Flow Rate: The flow rate is dependent on the column dimensions and can range from analytical to micro or nano flow rates.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is frequently used for the analysis of non-polar compounds like oxysterols, as it provides good sensitivity[3]. Electrospray ionization (ESI) can also be used, sometimes with derivatization to enhance ionization efficiency[13].
-
Detection: Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer (MS/MS) is the gold standard for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions[9].
-
Signaling Pathway Involving Epoxycholesterols
As mentioned, 5,6α-EC and 5,6β-EC are metabolized by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). This metabolic pathway is of interest in the context of cancer research, particularly in relation to the effects of tamoxifen[1][13].
Figure 2: Metabolic pathway of 5,6-epoxycholesterols to cholestane-3β,5α,6β-triol.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of epoxycholesterols.
-
GC-MS is a robust and well-established method that offers excellent chromatographic resolution. However, the requirement for derivatization can add complexity and potential variability to the workflow.
-
LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation and shorter analysis times, making it well-suited for high-throughput applications.
The choice between these two methods will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the available instrumentation. For routine analysis of a large number of samples, LC-MS/MS may be more advantageous. For structural elucidation and high-resolution separation of isomers, GC-MS remains a valuable tool. A thorough cross-validation is recommended when transitioning between methods or comparing data from different laboratories to ensure consistency and reliability of results.
References
- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Epoxycholesterol Levels in Healthy vs. Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
Epoxycholesterols, a class of oxysterols formed through the epoxidation of the cholesterol double bond, are emerging as critical signaling molecules in a variety of physiological and pathological processes. Their levels and metabolic pathways are increasingly being investigated as potential biomarkers and therapeutic targets in a range of diseases. This guide provides a comparative analysis of epoxycholesterol levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the levels of specific this compound isomers in various diseased tissues compared to healthy counterparts. It is important to note that direct quantitative comparisons in human tissues are still limited in the scientific literature.
| Disease State | Tissue/Sample Type | This compound Isomer(s) | Observation in Diseased vs. Healthy Tissue | Reference(s) |
| Breast Cancer | Breast Tissue | 5,6-Epoxycholesterols (5,6-ECs) | Metabolized to the tumor promoter oncosterone in cancerous tissue, whereas in normal tissue, they are converted to the tumor suppressor dendrogenin A. Levels of oncosterone are higher in breast tumors. | [1][2][3] |
| Breast Cancer Cells (MCF-7) | 5,6α-Epoxycholesterol & 5,6β-Epoxycholesterol | Accumulation stimulated by Tamoxifen (B1202) treatment. | [4] | |
| Alzheimer's Disease | Frontal and Occipital Cortex | 5α,6α-Epoxycholesterol | Increased levels observed in post-mortem brain tissue of Alzheimer's disease patients. | [5] |
| Animal Models | 24,25-Epoxycholesterol | A determinant of desmosterol (B1670304) levels, which are elevated in animal models of neurodegenerative diseases. | [6] | |
| Parkinson's Disease | Rodent Brain | 24(S),25-Epoxycholesterol | Found at concentrations of 0.4–1.4 µg/g wet weight in healthy rodent brain. | [7] |
| Midbrain Dopaminergic Neurons | 24(S),25-Epoxycholesterol | Promotes neurogenesis, suggesting a potential therapeutic role. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of epoxycholesterols and a typical experimental workflow for their analysis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 5,6-epoxycholesterol metabolic pathway in breast cancer: Emergence of new pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of tamoxifen in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterols present in Alzheimer's disease brain induce synaptotoxicity by activating astrocytes: A major role for lipocalin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer's disease: neuroprogesterone, this compound, and ABC transporters as determinants of neurodesmosterol tissue levels and its role in amyloid protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24S,25-Epoxycholesterol in mouse and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Epoxycholesterol-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects induced by epoxycholesterols, offering supporting experimental data to validate their specificity. We delve into the distinct signaling pathways activated by different epoxycholesterol isomers and compare their efficacy with other common oxysterols.
Comparative Analysis of Apoptotic Induction
The specificity of this compound-induced apoptosis is evident when comparing the bioactivity of its isomers, 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC), and contrasting their effects with other oxysterols.
Isomer-Specific Effects on Cancer Cells
Studies on human myeloma cell lines (JJN3 and U266) have demonstrated that both 5,6α-EC and 5,6β-EC exhibit significant anti-tumor activity by inducing a form of cell death termed "oxiapoptophagy," which involves concomitant oxidative stress, caspase-3-mediated apoptosis, and autophagy.[1][2] Notably, a synergistic cytotoxic effect is observed when both isomers are used in combination.[1]
| Cell Line | Treatment (Concentration) | Duration | Key Apoptotic Marker | Result | Reference |
| JJN3 | 5,6α-EC or 5,6β-EC (20–80 µg/mL) | 24-72h | Caspase 3/7 Activity | Significant dose- and time-dependent increase | [1] |
| U266 | 5,6α-EC or 5,6β-EC (20–80 µg/mL) | 24-72h | Caspase 3/7 Activity | Significant dose- and time-dependent increase | [1] |
Comparison with Other Oxysterols
The apoptotic pathways induced by epoxycholesterols can differ from those triggered by other oxysterols like 7β-hydroxycholesterol (7β-OH) and 25-hydroxycholesterol (B127956) (25-OHC). For instance, in U937 cells, 7β-OH-induced apoptosis is clearly linked to the mitochondrial pathway, involving a loss of mitochondrial membrane potential and cytochrome c release.[3] In contrast, cholesterol-5β,6β-epoxide (β-epoxide) showed only a slight increase in caspase-8 activity and did not significantly affect mitochondrial membrane potential or cytochrome c release in the same model.[3] This highlights a divergence in the primary mechanisms of action.
Furthermore, some oxysterols, such as 25-OHC, have been shown to induce other forms of programmed cell death, like ferroptosis, by disrupting lipid homeostasis and antioxidant systems.[4] This contrasts with the primary apoptotic and autophagic mechanisms reported for 5,6-epoxycholesterol (B1239861) isomers.[1][2]
| Oxysterol | Cell Line | Primary Apoptotic Pathway | Key Features | Reference |
| 5,6α-EC & 5,6β-EC | JJN3, U266 | Mitochondrial Intrinsic Pathway, Autophagy | Caspase-3/7 activation, oxidative stress | [1] |
| 7β-hydroxycholesterol | U937 | Mitochondrial Pathway | Loss of mitochondrial membrane potential, cytochrome c release | [3] |
| Cholesterol-5β,6β-epoxide | U937 | Weak Caspase-8 Activation | No significant effect on mitochondrial membrane potential or cytochrome c release | [3] |
| 25-hydroxycholesterol | BE(2)-C | Mitochondrial Intrinsic Pathway | Increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, caspase-9 and -3/7 activation | [5] |
| 25-hydroxycholesterol | Schwann cells | Ferroptosis | Inhibition of SREBP processing, reduction of glutathione (B108866) peroxidase 4 | [4] |
Signaling Pathways of this compound-Induced Apoptosis
Epoxycholesterols trigger apoptosis through a complex interplay of signaling cascades, primarily involving the endoplasmic reticulum (ER) stress-mediated unfolded protein response (UPR) and the mitochondrial intrinsic pathway.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
Excess cellular oxysterols can induce ER stress, leading to the activation of the UPR.[6] The UPR is a tripartite signaling pathway mediated by three ER transmembrane proteins: IRE1α, PERK, and ATF6.[7][8] While initially a pro-survival response, prolonged ER stress shifts the UPR towards a pro-apoptotic outcome.[9][10]
Key pro-apoptotic events in the UPR include:
-
PERK-eIF2α-ATF4-CHOP Axis : Activated PERK phosphorylates eIF2α, which leads to the preferential translation of ATF4. ATF4, in turn, induces the expression of the pro-apoptotic transcription factor CHOP.[6][11]
-
IRE1α Pathway : Activated IRE1α can recruit TRAF2, leading to the activation of the JNK signaling pathway, which can promote apoptosis.[10]
-
Calcium Homeostasis Disruption : ER stress can lead to the release of calcium from the ER, which can trigger mitochondrial-dependent apoptosis.[9][12]
Mitochondrial Intrinsic Pathway
The mitochondrial pathway is a central executioner of apoptosis induced by various stimuli, including epoxycholesterols.[1][5] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5]
Upon an apoptotic stimulus, the balance shifts in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[13] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[3][13] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3, culminating in the execution of apoptosis.[5][13]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Plate cells (e.g., JJN3, U266) in 96-well plates at a density of 2 x 105 cells/well and incubate for 24 hours.
-
Treatment : Treat cells with varying concentrations of this compound isomers or other oxysterols for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express cell viability as a percentage of the control (vehicle-treated) cells.
Caspase Activity Assay (Flow Cytometry)
-
Cell Seeding and Treatment : Seed and treat cells as described for the viability assay.
-
Cell Harvesting : Harvest cells by centrifugation and wash with PBS.
-
Staining : Resuspend cells in a buffer containing a fluorescently labeled caspase substrate (e.g., a FLICA reagent for caspases 3/7).
-
Incubation : Incubate the cells according to the manufacturer's instructions, typically for 1 hour at 37°C, protected from light.
-
Flow Cytometry Analysis : Wash the cells and resuspend in an appropriate buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells with activated caspases based on the fluorescence signal.
Analysis of Mitochondrial Membrane Potential (MMP)
-
Cell Seeding and Treatment : Prepare and treat cells as in the previous protocols.
-
Staining : Harvest and resuspend cells in a buffer containing a potentiometric dye such as JC-1 or TMRE.
-
Incubation : Incubate the cells according to the dye manufacturer's protocol (e.g., 15-30 minutes at 37°C).
-
Flow Cytometry Analysis : Analyze the cells by flow cytometry. For JC-1, healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (J-monomers).
-
Data Analysis : Calculate the ratio of red to green fluorescence or the percentage of cells with depolarized mitochondria (green fluorescence).
References
- 1. mdpi.com [mdpi.com]
- 2. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the mitochondria in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the intricate mechanisms behind oxysterol-induced cell death | EurekAlert! [eurekalert.org]
- 5. 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 24(S)-Hydroxycholesterol induces ER dysfunction-mediated unconventional cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigurdsonlab.ucsd.edu [sigurdsonlab.ucsd.edu]
- 8. Multiple Mechanisms of Unfolded Protein Response-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of ER Stress-induced Apoptosis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoplasmic Reticulum Stress and Oxidative Stress in Cell Fate Decision and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of calcium in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for the Analysis of Epoxycholesterol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of epoxycholesterols, critical signaling molecules and biomarkers for various physiological and pathological processes, presents a significant analytical challenge due to their low abundance and poor ionization efficiency. Derivatization is a key strategy to enhance their detectability in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Derivatization Reagent Performance
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of an analytical method for epoxycholesterol analysis. The following table summarizes the quantitative performance of commonly used reagents for both GC-MS and LC-MS applications. Data has been compiled from various studies and may include values for closely related oxysterols where direct data for epoxycholesterols was unavailable.
| Analytical Platform | Derivatization Reagent | Principle | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Key Advantages | Key Disadvantages |
| GC-MS | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Silylation | ≥0.99 | ~0.01-0.1 | ~0.03-0.3 | Highly efficient for a broad range of sterols, produces volatile and thermally stable derivatives.[1][2] | Moisture sensitive, may produce multiple derivatives for some steroids. |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + TMCS (Trimethylchlorosilane) | Silylation | ≥0.99 | ~0.1-1.0 | ~0.3-2.5 | Strong silylating agent, effective for hindered hydroxyl groups.[1][3] | Moisture sensitive, catalyst can sometimes lead to side reactions. | |
| LC-MS/MS | Girard P Reagent | Quaternary ammonium (B1175870) salt formation (charge-tagging) | ≥0.99 | Not explicitly found for this compound | Not explicitly found for this compound | Introduces a permanent positive charge, significantly enhances ionization efficiency and MS/MS fragmentation.[4][5] | Derivatization reaction can be complex and may require optimization. |
| DMAPI (4-(Dimethylamino)phenyl isocyanate) | Carbamate (B1207046) formation | ≥0.99 (for sterols) | Not explicitly found for this compound | ~0.6 (for sterols) | Forms stable derivatives, improves ionization yield in positive ion mode.[6][7] | Reaction conditions may require optimization (temperature, time). | |
| Acetyl Chloride | Acetylation | Not explicitly found | Not explicitly found | Not explicitly found | Simple and rapid reaction.[5] | May not provide as significant an enhancement in ionization as charge-tagging reagents. |
Note: The performance metrics provided are indicative and can vary depending on the specific this compound isomer, matrix, instrumentation, and experimental conditions.
Experimental Workflows & Signaling Pathways
To facilitate the implementation of these techniques, detailed experimental workflows and a diagram of a relevant signaling pathway are provided below.
Caption: General workflow for the analysis of epoxycholesterols.
Caption: Simplified signaling pathway of this compound via LXR.
Detailed Experimental Protocols
Herein are detailed methodologies for key derivatization procedures.
GC-MS Protocol: Silylation with MSTFA
This protocol is adapted for the analysis of sterols and oxysterols.[2]
-
Sample Preparation:
-
Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Perform alkaline saponification to hydrolyze cholesteryl esters to free sterols.
-
Enrich the oxysterol fraction using solid-phase extraction (SPE).
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a silylation mixture of MSTFA:DTE:TMIS (N-methyl-N-(trimethylsilyl)-trifluoroacetamide/1,4-dithioerythritol/trimethyliodosilane).
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5MS) for separation.
-
Employ a temperature gradient optimized for sterol analysis.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification.
-
LC-MS/MS Protocol: Derivatization with Girard P Reagent
This protocol is based on the principle of charge-tagging for enhanced sensitivity.[4][5]
-
Sample Preparation:
-
Extract lipids and perform saponification as described in the GC-MS protocol.
-
Purify the oxysterol fraction using SPE.
-
Evaporate the sample to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a reaction mixture containing Girard P reagent and an acidic catalyst (e.g., acetic acid) in a suitable solvent like methanol.
-
Incubate the reaction at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).
-
Quench the reaction and perform a cleanup step, typically using SPE, to remove excess reagent.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final extract in a mobile phase-compatible solvent.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically containing acetonitrile, methanol, and water with additives like formic acid or ammonium acetate.
-
Operate the tandem mass spectrometer in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for quantification.
-
LC-MS/MS Protocol: Derivatization with DMAPI
This method creates stable carbamate derivatives for improved detection.[6][7]
-
Sample Preparation:
-
Follow the same sample preparation steps as outlined in the GC-MS protocol (extraction, saponification, SPE, and drying).
-
-
Derivatization:
-
Add a solution of DMAPI in a suitable solvent (e.g., dichloromethane) and a catalyst such as triethylamine (B128534) to the dried extract.
-
Heat the mixture at approximately 65°C for 2 hours with gentle shaking.
-
Quench the reaction and perform a liquid-liquid extraction to isolate the derivatized analytes.
-
Evaporate the organic phase to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried residue in an appropriate solvent for LC-MS analysis.
-
Perform chromatographic separation on a C18 column with a suitable gradient.
-
Detect the derivatized epoxycholesterols using ESI-MS/MS in positive ion mode with MRM.
-
LC-MS/MS Protocol: Derivatization with Acetyl Chloride
A straightforward method for converting hydroxyl groups to acetates.[5]
-
Sample Preparation:
-
Extract lipids and dry the sample as previously described.
-
-
Derivatization:
-
Prepare a fresh solution of acetyl chloride in an appropriate solvent (e.g., chloroform).
-
Add the acetyl chloride solution to the dried lipid extract.
-
Allow the reaction to proceed at room temperature for about 60 minutes.
-
Evaporate the reagents to dryness under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a solvent suitable for LC-MS injection.
-
Analyze using a reverse-phase C18 column and a tandem mass spectrometer in positive ESI mode.
-
Conclusion
The selection of a derivatization reagent for this compound analysis is a critical decision that depends on the analytical platform available, the required sensitivity, and the complexity of the sample matrix. For GC-MS analysis, silylation with MSTFA often provides excellent sensitivity and is a well-established technique. For LC-MS/MS, charge-tagging reagents like Girard P and DMAPI offer significant improvements in ionization efficiency and are well-suited for detecting low-abundance epoxycholesterols. Acetyl chloride provides a simpler, though potentially less sensitive, alternative for LC-MS analysis. Thorough method validation is essential to ensure the accuracy and reliability of the quantitative data regardless of the chosen derivatization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
Unmasking Epoxycholesterol: A Comparative Guide to Peak Identity Confirmation by High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the definitive identification of epoxycholesterol isomers is a critical yet challenging task. This guide provides an objective comparison of high-resolution liquid chromatography-mass spectrometry (LC-MS) for confirming this compound peak identities against alternative methods, supported by experimental data and detailed protocols.
The accurate identification of epoxycholesterols, such as 5,6α-epoxycholesterol and 5,6β-epoxycholesterol, is crucial due to their diverse biological roles, including their involvement in anticancer pharmacology. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography has emerged as a powerful tool for this purpose, offering high sensitivity and specificity. This guide will delve into the quantitative performance of HRMS and compare it with gas chromatography-mass spectrometry (GC-MS), a traditional and still viable alternative.
Quantitative Performance: A Head-to-Head Comparison
The choice of analytical technique significantly impacts the reliability and sensitivity of this compound quantification. Below is a summary of performance characteristics for high-resolution LC-MS/MS and GC-MS based on published data.
| Parameter | High-Resolution LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Often not required, but can be used to enhance ionization[1] | Mandatory for volatility (e.g., trimethylsilylation)[2][3] |
| Linearity (R²) | >0.99[4] | ≥0.931[5] |
| Limit of Quantification (LOQ) | As low as 0.1 ng/mL[6] to 13 pM (on-column)[4] | Typically in the low ng/mL range[7] |
| Precision (%RSD) | Inter-day: <10-20%[4][8] | Repeatability: 0.92-3.91%[5] |
| Recovery (%) | 80.9 - 107.9%[6] | ≥93.6%[5] |
| Throughput | Higher, amenable to automation[9][10] | Lower, due to longer sample preparation and run times[10] |
| Selectivity | High, especially with HRMS and MS/MS fragmentation[1] | Good, but may require excellent chromatographic resolution for isomers |
The Analytical Workflow: Visualizing the Process
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for confirming this compound identity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the analysis of epoxycholesterols using high-resolution LC-MS/MS and GC-MS.
Protocol 1: High-Resolution LC-MS/MS for this compound Identification
This protocol is adapted from methodologies that emphasize direct analysis with high sensitivity and specificity.
1. Sample Preparation (Saponification and Extraction):
-
To 100 µL of plasma or cell lysate, add an internal standard (e.g., deuterated 5,6α-epoxycholesterol).
-
Add 1 mL of ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to saponify esterified oxysterols.
-
After cooling, add 1 mL of water and extract the non-saponifiable lipids twice with 2 mL of n-hexane.
-
Pool the hexane (B92381) fractions and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
2. Liquid Chromatography Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. High-Resolution Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is often suitable, though Atmospheric Pressure Chemical Ionization (APCI) can also be used for these nonpolar compounds.[11]
-
Mass Analyzer: An Orbitrap or Q-TOF instrument capable of high resolution (>60,000) and accurate mass measurements.
-
Scan Mode: Full scan for precursor ions and targeted MS/MS (parallel reaction monitoring - PRM) for fragmentation.
-
Precursor Ion: For 5,6-epoxycholesterol, the protonated molecule [M+H]⁺ or its water loss fragment [M+H-H₂O]⁺ would be targeted.
-
Collision Energy: Optimized to generate characteristic fragment ions for structural confirmation. High-energy collision dissociation (HCD) can provide informative fragmentation patterns.
Protocol 2: GC-MS for this compound Identification (Alternative Method)
This protocol outlines the necessary steps for GC-MS analysis, which requires derivatization.
1. Sample Preparation (Saponification and Extraction):
-
Follow the same saponification and extraction procedure as described in the LC-MS/MS protocol.
2. Derivatization:
-
To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]
-
Incubate at 60-80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ethers.[2]
-
Evaporate the derivatization reagents under nitrogen and reconstitute the sample in hexane for GC-MS injection.
3. Gas Chromatography Separation:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
4. Mass Spectrometry Detection:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer.
-
Scan Mode: Full scan to obtain the mass spectrum and selected ion monitoring (SIM) for targeted quantification.
-
Identification: Compare the obtained mass spectra with reference spectra from libraries (e.g., NIST) and the retention times of authentic standards.
Conclusion
High-resolution LC-MS/MS stands out as a superior method for the definitive confirmation of this compound peaks due to its high sensitivity, specificity, and the ability to analyze these molecules without derivatization. This simplifies the workflow and reduces the potential for analytical variability. While GC-MS remains a robust and valuable technique, particularly for comprehensive sterol profiling, its requirement for derivatization and generally lower throughput make it less ideal for high-throughput applications. The choice between these methods will ultimately depend on the specific research question, available instrumentation, and the desired level of analytical detail. For researchers and drug development professionals requiring unambiguous identification and accurate quantification of epoxycholesterols in complex biological matrices, high-resolution LC-MS/MS offers a powerful and reliable solution.
References
- 1. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly automated nano-LC/MS-based approach for thousand cell-scale quantification of side chain-hydroxylated oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Navigating the Nuances of Purity: A Comparative Guide to Synthetic Epoxycholesterol Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. The purity of analytical standards, such as synthetic epoxycholesterols, is a critical determinant of data quality. This guide provides an objective comparison of commercially available synthetic epoxycholesterol standards, supported by detailed experimental protocols for purity assessment, to aid in the selection of the most suitable materials for your research needs.
The isomeric purity and the absence of related sterol impurities in this compound standards are crucial for accurate biological and analytical studies. Impurities can lead to erroneous results and misinterpretation of data, particularly in sensitive applications like mass spectrometry-based quantification and cell-based assays. This guide outlines the key analytical techniques for assessing the purity of these standards and provides a framework for their evaluation.
Comparative Purity of Commercial this compound Standards
| This compound Isomer | Supplier | Product Number | Stated Purity (%) | Analytical Method |
| (24S,25)-Epoxycholesterol | MedchemExpress | HY-W040150 | 98.10 | HPLC |
| 24,25-epoxycholesterol | Abcam | ab141633 | ≥95 | Not Specified |
| 5α,6α-Epoxycholesterol | Cayman Chemical | 10007931 | ≥98 | Not Specified |
| 5α,6α-Epoxycholesterol | Sigma-Aldrich | C431508 | ≥93 | HPLC |
| 5,6α-Epoxycholesterol-d7 | LGC Standards | TRC-H918032 | 96.44 | HPLC (ELSD) |
| 5β,6β-Epoxycholesterol | Cayman Chemical | 10007932 | ≥98 | Not Specified |
Note: The data presented in this table is based on publicly available information from supplier websites and Certificates of Analysis and may not represent the most current batch-specific data. It is essential to obtain the CoA for the specific lot being used.
Experimental Workflow for Purity Assessment
A robust assessment of this compound purity involves a multi-step process, from sample preparation to data analysis. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for assessing the purity of synthetic this compound standards.
Key Experimental Protocols
Accurate purity assessment relies on well-defined analytical methods. Below are detailed protocols for the two most common and powerful techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Purity Assessment by GC-MS
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For sterols like this compound, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[1]
1. Sample Preparation and Derivatization:
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the synthetic this compound standard and dissolve it in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Derivatization:
-
Evaporate the solvent from 100 µL of the standard solution under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether derivatives.
-
Cool the sample to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound standard as the percentage of the main peak area relative to the total peak area.
-
Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Protocol 2: Purity and Isomer Separation by LC-MS/MS
LC-MS/MS is a powerful technique for analyzing thermally labile compounds like epoxycholesterols and for separating isomers without the need for derivatization.[2][3]
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the synthetic this compound standard and dissolve it in 1 mL of methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a concentration of approximately 10 µg/mL.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 80% B.
-
Linear gradient to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound isomers and potential impurities.
-
Precursor Ion: [M+H-H₂O]⁺
-
Product Ions: Specific fragment ions for each isomer.
-
3. Data Analysis:
-
Develop an MRM method to specifically detect and quantify the α and β isomers of 5,6-epoxycholesterol.
-
Assess the chromatographic separation of the isomers.
-
Calculate the purity of each isomer by determining its peak area as a percentage of the total peak area of all detected components.
Logical Framework for Purity Assessment
The selection of an appropriate analytical method and the subsequent data interpretation are guided by a logical framework that considers the properties of the analyte and the potential impurities.
Caption: Decision-making process for selecting an analytical method for purity assessment.
Conclusion
The rigorous assessment of synthetic this compound standard purity is a critical, yet often overlooked, aspect of ensuring the validity of research findings. By employing robust analytical techniques such as GC-MS and LC-MS/MS, researchers can independently verify the purity of their standards and identify potential impurities that could compromise their experiments. This guide provides the necessary framework and detailed protocols to empower researchers to make informed decisions when selecting and validating these critical reagents, ultimately contributing to more reliable and reproducible scientific outcomes.
References
A Guide to Inter-Laboratory Comparison of Epoxycholesterol Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and expected performance characteristics for the inter-laboratory measurement of epoxycholesterols, specifically 5,6α-epoxycholesterol and 5,6β-epoxycholesterol. Given the rising interest in these oxysterols as potential biomarkers in various physiological and pathological processes, including cancer pharmacology and cholesterol metabolism, ensuring measurement consistency across different laboratories is paramount.[1][2] This document outlines a framework for a proficiency testing (PT) scheme, details established analytical protocols, and presents expected analytical performance data based on published single-laboratory validation studies.
Framework for an Inter-Laboratory Comparison Study
An inter-laboratory comparison, or proficiency test, is a cornerstone of external quality assessment, allowing individual laboratories to evaluate their performance against a reference value and a peer group.[3][4][5] A typical workflow for an epoxycholesterol measurement PT scheme is outlined below.
Caption: Workflow for an this compound proficiency testing scheme.
Quantitative Performance of Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most reliable and sensitive methods for the quantification of epoxycholesterols in biological matrices.[6][7][8] The use of stable isotope-labeled internal standards, such as deuterated epoxycholesterols, is crucial for accurate quantification, as it corrects for analyte losses during sample preparation, which can be as high as 40-60%.[1][9]
The following tables summarize expected performance characteristics for this compound measurement based on published single-laboratory validation data. These values can serve as a benchmark for laboratories participating in an inter-laboratory comparison.
Table 1: Performance Characteristics of an LC-MS/MS Method for 5α,6α-Epoxycholesterol in Milk Powder
| Performance Metric | Expected Value | Reference |
| Limit of Detection (LOD) | 2 - 8 ng/g | [10] |
| Limit of Quantification (LOQ) | 8 - 30 ng/g | [10] |
| Precision (CV%) | 6 - 14% | [10][11] |
| Recovery | 117 ± 10% (at 500 ng/g) | [10][11] |
Table 2: General Performance Characteristics of Oxysterol Analysis by LC-MS/MS in Biological Tissues
| Performance Metric | Expected Value | Reference |
| Intra-day Precision (CV%) | 0.47% - 14.05% | [12] |
| Inter-day Precision (CV%) | 1.54% - 9.96% | [12] |
| Linearity (R²) | > 0.995 | [12] |
| Repeatability (CV%) | < 15% | [12] |
| Stability (CV% over 24h) | < 15% | [12] |
Experimental Protocols
A detailed and standardized protocol is essential for minimizing inter-laboratory variability. Below is a comprehensive methodology for the analysis of epoxycholesterols in human serum by GC-MS.
Sample Preparation
The sample preparation workflow is critical for isolating epoxycholesterols from a complex matrix like serum and preparing them for GC-MS analysis.
Caption: Experimental workflow for this compound analysis.
Detailed Steps:
-
Internal Standard Spiking: To 1 mL of serum, add a known amount of deuterated 5,6α-epoxycholesterol and 5,6β-epoxycholesterol internal standards.
-
Saponification: Add 2 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at room temperature for 2 hours to hydrolyze any esterified epoxycholesterols.
-
Extraction: Extract the non-saponifiable lipids three times with 5 mL of hexane (B92381). Pool the hexane fractions.
-
Washing: Wash the pooled hexane extract with 5 mL of water to remove residual alkali.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Solid-Phase Extraction (SPE): Re-dissolve the residue in a small volume of hexane and apply to a silica (B1680970) SPE cartridge. Wash the cartridge with a low-polarity solvent (e.g., 2% isopropanol (B130326) in hexane) to remove less polar lipids. Elute the epoxycholesterols with a more polar solvent (e.g., 30% isopropanol in hexane).
-
Derivatization: Evaporate the eluate to dryness and add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, pulsed splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.
-
Mass Spectrometer: Agilent 5975C or equivalent, operating in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions (for TMS derivatives):
-
m/z for endogenous epoxycholesterols
-
m/z for deuterated internal standards
-
Biological Significance and Signaling Pathway
Epoxycholesterols are not merely products of cholesterol oxidation; they are bioactive molecules. For instance, 5,6α-epoxycholesterol has been identified as a modulator of Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis.[13] Understanding this biological context is crucial for interpreting measurement data.
Caption: Signaling pathway involving 5,6α-epoxycholesterol and LXR.
Conclusion
The accurate and precise measurement of epoxycholesterols is essential for advancing research into their roles in health and disease. This guide provides a framework for establishing an inter-laboratory comparison program to ensure the reliability and comparability of data across different research and clinical settings. By adhering to detailed analytical protocols and using appropriate reference materials, laboratories can achieve high-quality measurements, thereby facilitating the validation of epoxycholesterols as robust biomarkers. Regular participation in proficiency testing is strongly recommended to maintain a high standard of analytical performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proficiency Testing Schemes [hsl.gov.uk]
- 4. iqls.net [iqls.net]
- 5. Overview of External Quality Assessment (EQA) [who.int]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of cholesterol oxidation products in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 9. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of cholesterol oxidation products in milk powder based products by reversed phase SPE and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. larodan.com [larodan.com]
A Comparative Analysis of Epoxycholesterol and Its Metabolic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 24(S),25-epoxycholesterol (24,25-EC) and its key metabolic precursors in the cholesterol biosynthesis pathway: lanosterol, desmosterol (B1670304), zymosterol, lathosterol, and 7-dehydrocholesterol (B119134) (7-DHC). This document summarizes their impact on key regulatory pathways, cellular viability, and gene expression, supported by experimental data and detailed protocols.
Introduction
24(S),25-epoxycholesterol is a unique oxysterol, not formed from the oxidation of cholesterol, but in a shunt of the cholesterol biosynthesis pathway.[1] Its precursors are therefore key intermediates in cholesterol synthesis. Understanding the distinct biological activities of 24,25-EC compared to these precursors is crucial for elucidating their roles in cellular homeostasis and disease, and for the development of novel therapeutics targeting these pathways.
Key Signaling Pathways and Regulatory Effects
24,25-EC and its precursors exert significant control over cellular lipid metabolism primarily through the modulation of two key transcription factor families: the Liver X Receptors (LXRs) and the Sterol Regulatory Element-Binding Proteins (SREBPs).[2][3]
-
Liver X Receptors (LXRs): LXRs are nuclear receptors that, upon activation by oxysterols and other ligands, promote the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1).[2]
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are master regulators of cholesterol and fatty acid synthesis. SREBP-2 preferentially controls the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase (HMGCR).[3]
Below is a diagram illustrating the cholesterol biosynthesis pathway and the points of action of these key regulatory molecules.
Figure 1: Simplified Cholesterol Biosynthesis Pathway and Key Regulatory Interactions.
Comparative Data on Biological Effects
The following tables summarize the known effects of 24,25-EC and its metabolic precursors on key cellular processes.
| Compound | LXR Activation (EC50) | SREBP-2 Inhibition | Target Gene Regulation |
| 24(S),25-Epoxycholesterol | Potent agonist[4] | Yes[5] | ↑ ABCA1, ↓ HMGCR[1][2] |
| Lanosterol | Weak/No significant activation | Indirectly promotes HMGCR degradation[6][7] | ↓ HMGCR expression[8] |
| Desmosterol | Agonist[9] | Yes[2] | ↑ ABCA1, ↓ HMGCR[9] |
| Zymosterol | Agonist[9] | Not well characterized | ↑ LXR target genes[10] |
| Lathosterol | Not a potent LXR agonist | Not well characterized | - |
| 7-Dehydrocholesterol | Metabolites are weak LXR modulators[11] | Not well characterized | Weakly ↑ ABCA1, ↓ SREBP-1c (metabolites)[11] |
Data not available for all compounds.
| Compound | Cytotoxicity (IC50) | Effect on Cell Viability |
| 24(S),25-Epoxycholesterol | Generally low | Promotes neuronal survival[12] |
| Lanosterol | Generally low | Can rescue cells from oxidative stress-induced apoptosis |
| Desmosterol | Low | Sustains cell proliferation in the absence of cholesterol[2] |
| Zymosterol | Not well characterized | - |
| Lathosterol | Not well characterized | - |
| 7-Dehydrocholesterol | Metabolites can be cytotoxic (e.g., 7-ketocholesterol)[13][14] | Can induce apoptosis, particularly in photoreceptor cells[13] |
Data not available for all compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Luciferase Reporter Gene Assay for LXR Activation
This assay is used to quantify the ability of a compound to activate LXR and drive the expression of a reporter gene (luciferase).
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 7. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Delta24-reductase-deficient cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterols, Oxysterols, and Accessible Cholesterol: Signalling for Homeostasis, in Immunity and During Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Epoxycholesterol as a Biomarker for Niemann-Pick Type C Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of epoxycholesterol and other leading biomarkers for the diagnosis and monitoring of Niemann-Pick type C (NPC) disease. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers and clinicians in making informed decisions regarding biomarker selection and validation.
Niemann-Pick type C disease is a rare, autosomal recessive neurovisceral lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in various tissues.[1][2] The clinical presentation of NPC is heterogeneous, often leading to significant delays in diagnosis.[2] The development of reliable biomarkers is crucial for early detection, monitoring disease progression, and evaluating therapeutic efficacy.
Comparative Analysis of Key Biomarkers for Niemann-Pick Type C
Several oxysterols and other metabolites have emerged as promising biomarkers for NPC. This section compares the performance of 5β,6β-epoxycholesterol with other prominent biomarkers: cholestane-3β,5α,6β-triol (C-triol), 7-ketocholesterol (B24107) (7-KC), trihydroxycholanic acid glycinate (B8599266) (TCG), and N-palmitoyl-O-phosphocholineserine (PPCS).
| Biomarker | Class | Key Findings | Diagnostic Performance | Notes |
| 5β,6β-Epoxycholesterol | Oxysterol | Elevated in the cerebrospinal fluid (CSF) of NPC patients.[1] It is a precursor to cholestane-3β,5α,6β-triol.[1] | While significantly elevated, its diagnostic accuracy (sensitivity and specificity) is not as well-established as C-triol. | May reflect CNS-specific aspects of the disease due to its detection in CSF.[1] |
| Cholestane-3β,5α,6β-triol (C-triol) | Oxysterol | Strikingly elevated in the plasma of NPC patients.[1] Considered the oxysterol biomarker of choice by many researchers.[3] | High sensitivity and specificity. ROC analysis shows an AUC of 1.0 in some studies.[1][4] A cut-off of 50 ng/ml yielded a sensitivity of 91.8% and a specificity of 97.5% in one large study.[5] | Elevated levels can also be seen in other lysosomal storage diseases like Niemann-Pick types A/B and cerebrotendinous xanthomatosis, which can affect specificity.[6] |
| 7-Ketocholesterol (7-KC) | Oxysterol | Significantly elevated in the plasma of NPC patients and highly correlated with C-triol levels.[1] | High sensitivity, with an AUC of 0.9984 in one study.[1][4] However, it is considered a very unspecific biomarker.[6] | Also elevated in other conditions associated with oxidative stress, such as diabetes and coronary artery disease, making it less specific for NPC than C-triol.[1] |
| Trihydroxycholanic acid glycinate (TCG) | Bile Acid Metabolite | A metabolite of C-triol.[7] Shows superior receiver operating characteristic (ROC) compared to other biomarkers in some studies.[7] | In a direct comparison, TCG was found to be more specific than C-triol and PPCS, with fewer misdiagnosed non-NPC1 patients.[7] Not elevated in congenital disorders of glycosylation (CDG), unlike PPCS.[8] | Can be detected in dried blood spots, making it a potential candidate for newborn screening.[7] |
| N-palmitoyl-O-phosphocholineserine (PPCS) | Sphingolipid | Also known as lysoSM-509. Elevated in the plasma of NPC patients.[4] | High sensitivity and specificity (91% and 100%, respectively, with a cutoff of 1.4 ng/mL in one study).[4] | Can also be elevated in certain congenital disorders of glycosylation (CDG), which may lead to misdiagnosis.[8] |
Experimental Protocols
Accurate and reproducible quantification of this compound and other oxysterols is critical for their validation as biomarkers. The following are detailed methodologies for their analysis in plasma samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound and other Oxysterols
This method is adapted from various published protocols for the analysis of oxysterols in plasma.[9][10][11]
1. Sample Preparation:
-
Internal Standard Spiking: To 200 µL of plasma, add 50 µL of an internal standard solution containing deuterated analogs of the target oxysterols (e.g., d7-epoxycholesterol).
-
Alkaline Hydrolysis (Saponification): Add 875 µL of 0.5M KOH in ethanol (B145695) to the plasma sample. Incubate for 3 hours at room temperature to hydrolyze esterified oxysterols.
-
Neutralization: Neutralize the reaction by adding 25 µL of 85% phosphoric acid and 1 mL of water.
-
Liquid-Liquid Extraction: Extract the oxysterols by adding 3 mL of hexane (B92381), vortexing for 5 minutes, and centrifuging to separate the phases. Repeat the extraction with another 3 mL of hexane.
-
Drying: Combine the hexane fractions and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 250 µL of methanol (B129727) and 50 µL of HPLC-grade water.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).[12]
-
Mobile Phase A: 100% Methanol.
-
Mobile Phase B: 50:50 (v/v) Methanol:Water.
-
Gradient Elution: A gradient program should be optimized to achieve separation of the different oxysterol isomers.
-
Flow Rate: 0.6 mL/minute.
-
Column Temperature: 45 °C.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for non-derivatized sterols.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each oxysterol and their internal standards must be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
GC-MS is another common technique for oxysterol analysis, often requiring derivatization.[13][14]
1. Sample Preparation:
-
Follow the same steps for internal standard spiking, saponification, and extraction as in the LC-MS/MS protocol.
-
Derivatization: After drying the extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., MSTFA). Heat at 80°C for 1 hour to convert the oxysterols to their trimethylsilyl (B98337) (TMS) ethers.
2. GC Separation:
-
GC System: A gas chromatograph.
-
Column: A nonpolar capillary column (e.g., Agilent CP-Sil 8 CB).[14]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[14]
-
Injector Temperature: 280 °C, splitless injection.
-
Oven Temperature Program: An initial temperature of 100°C held for 4 minutes, then ramped to 318°C at 10°C/min, and held for 6 minutes.[14]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification of specific m/z values for the TMS-derivatized oxysterols.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts in the validation and application of this compound as a biomarker for Niemann-Pick Type C disease.
Caption: Defective cholesterol trafficking in Niemann-Pick Type C disease.
References
- 1. medlink.com [medlink.com]
- 2. Recommendations for the detection and diagnosis of Niemann-Pick disease type C: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Recommendations for the detection and diagnosis of Niemann-Pick disease type C: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovering Oxysterols in Plasma: A Window on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
The Inflammatory Power of Oxidized Cholesterol: A Comparative Guide for Researchers
For Immediate Release
Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules in the inflammatory processes that underpin a host of chronic diseases, from atherosclerosis to neurodegenerative disorders. For researchers and drug development professionals navigating this complex landscape, understanding the nuanced pro-inflammatory activities of different oxysterols is paramount. This guide provides a comprehensive comparison of the pro-inflammatory effects of three widely studied oxysterols: 7-ketocholesterol (B24107) (7-Keto), 25-hydroxycholesterol (B127956) (25-HC), and 27-hydroxycholesterol (B1664032) (27-HC), supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Comparison of Pro-inflammatory Marker Induction
The pro-inflammatory potential of oxysterols is often evaluated by their capacity to induce the expression and secretion of key inflammatory mediators. The following table summarizes quantitative data from various studies, providing a comparative overview of the potency of 7-Keto, 25-HC, and 27-HC in stimulating inflammatory responses in different cell types.
| Oxysterol | Concentration | Target Cell Line | Inflammatory Marker | Fold Induction / Concentration | Reference |
| 7β-Hydroxycholesterol | 40 µM | U937 (Human Monocytic) | IL-8 | ~18-fold increase in secretion | [1] |
| 25-Hydroxycholesterol | 40 µM | U937 (Human Monocytic) | IL-8 | ~15-fold increase in secretion | [1] |
| 7-Ketocholesterol | 40 µM | U937 (Human Monocytic) | IL-8 | ~5-fold increase in secretion | [1] |
| Cholesterol-5β,6β-epoxide | 40 µM | U937 (Human Monocytic) | IL-8 | ~4-fold increase in secretion | [1] |
| 7-Ketocholesterol | 15 µM | ARPE-19 (Human Retinal Pigment Epithelial) | IL-6 | Significant induction | [2] |
| 7-Ketocholesterol | 15 µM | ARPE-19 (Human Retinal Pigment Epithelial) | IL-8 | Significant induction | [2] |
| 27-Hydroxycholesterol | - | apoe-/- mice aorta | IL-6 mRNA | 2.2-fold greater than control | [3] |
| 27-Hydroxycholesterol | - | apoe-/- mice aorta | TNF-α mRNA | 2.5-fold greater than control | [3] |
| 25-Hydroxycholesterol | 10 µM | Primary Trophoblasts | IL-6, MIP-1β, TNF-α | Concentration-dependent increase | [4] |
| 7-Ketocholesterol | 10 µM | Primary Trophoblasts | IL-6, MIP-1β, TNF-α | Concentration-dependent increase | [4] |
Key Inflammatory Signaling Pathways
Oxysterols exert their pro-inflammatory effects by activating complex intracellular signaling cascades. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.
Oxysterol-Induced NF-κB Activation
Several oxysterols, notably 7-Keto and 25-HC, have been shown to activate the NF-κB pathway, a central regulator of inflammatory gene expression. This activation can be initiated through various upstream signals, including the engagement of Toll-like receptors (TLRs), such as TLR4. Upon activation, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing the NF-κB p50/p65 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.
Oxysterol-Mediated NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18. Oxysterols, particularly 25-HC, can act as a trigger for NLRP3 inflammasome assembly. This process often involves potassium efflux from the cell and the production of mitochondrial reactive oxygen species (ROS). The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the pro-inflammatory effects of oxysterols on cultured cells.
Detailed Methodologies
I. Preparation of Oxysterol Stock Solutions
-
Materials:
-
Oxysterol powder (e.g., 7-ketocholesterol, 25-hydroxycholesterol)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of oxysterol powder.
-
Dissolve the powder in the appropriate solvent (DMSO or ethanol) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the oxysterol is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use amber tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
II. Cell Culture and Oxysterol Treatment
-
Materials:
-
Target cell line (e.g., THP-1 monocytes, primary macrophages)
-
Complete cell culture medium
-
Multi-well culture plates
-
Oxysterol stock solution
-
-
Procedure:
-
Culture cells to the desired confluency in multi-well plates according to standard protocols for the specific cell line.
-
For differentiation of THP-1 monocytes into macrophage-like cells, treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
On the day of the experiment, thaw an aliquot of the oxysterol stock solution.
-
Prepare working concentrations of the oxysterol by diluting the stock solution in pre-warmed complete cell culture medium. It is crucial to maintain the final solvent concentration (e.g., DMSO) below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of oxysterol. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
III. Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
-
-
Procedure:
-
At the end of the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight at 4°C.[5] b. Wash the plate and block non-specific binding sites.[5] c. Add standards and samples (supernatants) to the wells and incubate.[5] d. Wash the plate and add the biotinylated detection antibody.[6] e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[6] f. Wash the plate and add the substrate solution (e.g., TMB).[7] g. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
IV. Gene Expression Analysis by RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction)
-
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and housekeeping genes
-
Real-time PCR instrument
-
-
Procedure:
-
After oxysterol treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.
-
Assess the quality and quantity of the isolated RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[3]
-
Set up the qPCR reaction by combining the cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR using a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[2]
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
-
This guide provides a foundational understanding of the comparative pro-inflammatory effects of key oxysterols. By leveraging the provided data, pathway diagrams, and detailed protocols, researchers can further elucidate the intricate roles of these molecules in health and disease, paving the way for novel therapeutic strategies.
References
- 1. 25-Hydroxycholesterol, 7beta-hydroxycholesterol and 7-ketocholesterol upregulate interleukin-8 expression independently of Toll-like receptor 1, 2, 4 or 6 signalling in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. elearning.unite.it [elearning.unite.it]
- 4. [PDF] Oxysterols exert proinflammatory effects in placental trophoblasts via TLR4-dependent, cholesterol-sensitive activation of NF-κB. | Semantic Scholar [semanticscholar.org]
- 5. Cytokine Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. bowdish.ca [bowdish.ca]
A Comparative Guide to the Statistical Validation of Epoxycholesterol Quantification Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of epoxycholesterols: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate measurement of epoxycholesterols, such as 5,6α-epoxycholesterol and 5,6β-epoxycholesterol, is crucial for understanding their roles in various physiological and pathological processes, including cholesterol homeostasis and cancer pharmacology. This document outlines the statistical validation of data obtained from these methods, presenting experimental protocols and comparative performance data to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: A Comparative Analysis of Quantitative Methods
The selection of an analytical method for epoxycholesterol quantification is a critical decision that impacts data quality and interpretation. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but they differ in sample preparation, derivatization requirements, and instrumental analysis time.[1][2] The following tables summarize the key performance parameters for each method, providing a basis for objective comparison.
Table 1: Comparison of Methodological Approaches
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by tandem mass-based detection. |
| Sample Volatility | Requires volatile and thermally stable analytes. | Suitable for a broader range of compounds, including non-volatile and thermally labile ones.[1] |
| Derivatization | Mandatory for non-volatile lipids like epoxycholesterols to increase volatility (e.g., silylation).[3][4] | Often not required, simplifying sample preparation.[2] |
| Sample Preparation | Typically involves saponification, extraction, and derivatization. | Can be as simple as protein precipitation and extraction, though derivatization can enhance sensitivity.[2] |
| Run Time | Generally longer due to chromatographic separation and potential column bake-out.[5] | Can be significantly shorter, enabling higher throughput.[2] |
| Selectivity | High, especially with selected ion monitoring (SIM). | Very high, particularly with multiple reaction monitoring (MRM), which reduces background noise.[2] |
| Sensitivity | High, capable of detecting low levels of analytes. | Generally offers higher sensitivity, with lower limits of quantification (LLOQ).[2] |
Table 2: Summary of Quantitative Validation Data
This table presents a summary of typical validation parameters for the quantification of oxysterols, including epoxycholesterols, using GC-MS and LC-MS/MS. The values are representative and may vary depending on the specific this compound isomer, matrix, and laboratory conditions.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | Typically ≥ 0.99[6] | Typically ≥ 0.997[1] |
| Limit of Detection (LOD) | 0.2 - 5 ppm (for various COPs)[7] | As low as 0.025 ng/mL (for 24(S)-HC in CSF)[5] |
| Limit of Quantification (LOQ) | 0.01 - 0.10 µg/mL (for OHCs)[6] | 0.1 µg/mL (for Lathosterol)[8] |
| Intra-day Precision (%CV) | 1.1 - 10.9%[6] | < 10-15%[1] |
| Inter-day Precision (%CV) | 3.0 - 9.3%[6] | < 10-15%[1] |
| Accuracy (% Bias) | 75.9 - 125.1%[6] | 83.7 - 107.3% (recovery for various impurities)[9] |
| Recovery (%) | 83.8 - 129.3% (for sterols)[6] | Generally within 80-120% |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized experimental protocols are essential for reproducible and reliable quantification of epoxycholesterols. Below are representative protocols for both GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Quantification of Epoxycholesterols
This protocol outlines the key steps for the analysis of 5,6α- and 5,6β-epoxycholesterol in biological samples. The use of deuterated internal standards is crucial for accurate quantification.[4]
1. Sample Preparation and Extraction:
-
Spike the sample (e.g., 20 µL of serum) with a mixture of deuterated internal standards (e.g., d6-cholesterol).[6]
-
Perform protein precipitation by adding methanol, followed by vortexing and centrifugation.[6]
-
Utilize solid-phase extraction (SPE) for cleanup and selective extraction of sterols.[6]
-
Evaporate the collected eluates to dryness under a stream of nitrogen.[6]
2. Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at an elevated temperature (e.g., 80°C for 1 hour) to form trimethylsilyl (B98337) (TMS) ethers.[10]
3. GC-MS Analysis:
-
Gas Chromatograph: Use a high-temperature capable GC system with a suitable capillary column (e.g., DB-1).
-
Oven Program: A typical temperature program starts at a lower temperature and ramps up to a high temperature to ensure separation of different sterols. For example, an initial temperature of 260°C held for 3 minutes, ramped to 320°C at 10°C/min, then to 330°C at 2°C/min (held for 8 minutes), and a final ramp to 380°C.[6]
-
Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantitative analysis, targeting characteristic ions of the TMS-derivatized epoxycholesterols.[10]
Protocol 2: LC-MS/MS Quantification of Epoxycholesterols
This protocol provides a general workflow for the sensitive and high-throughput analysis of epoxycholesterols without the need for derivatization.
1. Sample Preparation and Extraction:
-
Spike the sample (e.g., 50 µL of plasma) with an appropriate internal standard (e.g., d7-labeled this compound).
-
Perform liquid-liquid extraction using a suitable organic solvent mixture (e.g., hexane/isopropanol).
-
Vortex and centrifuge the mixture to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Utilize a UPLC or HPLC system with a C18 reversed-phase column for separation.
-
Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each this compound isomer and the internal standard.[8]
Mandatory Visualization: Signaling Pathways and Workflows
Visual representations of complex biological pathways and experimental procedures are invaluable for clarity and understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpace.com [medpace.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Epoxycholesterol: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and compliance of their laboratory practices. The proper disposal of chemical reagents, such as epoxycholesterol, is a critical component of maintaining a safe and environmentally responsible research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring adherence to regulatory standards and minimizing potential hazards.
Operational and Disposal Plan
The disposal of this compound must be managed as a hazardous waste stream. The following procedures outline the necessary steps from the point of generation to final disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
-
Initial Assessment: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, and weighing paper), must be treated as hazardous waste.[1]
-
Segregation: It is crucial to segregate this compound waste from other laboratory waste streams at the point of generation.[2]
-
Solid Waste: Collect contaminated solids such as gloves, absorbent pads, and empty vials in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.[3] Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible chemicals can react dangerously.[1]
-
Step 2: Container Management and Labeling
-
Container Selection: Use only appropriate containers for the storage of hazardous waste; plastic is often preferred.[4] The container must be in good condition with a secure, tight-fitting lid to prevent leaks and spills.[2][5]
-
Labeling: Immediately label all waste containers with the words "Hazardous Waste."[1] The label must include:
Step 3: Storage
-
Designated Area: Store hazardous waste in a designated Satellite Accumulation Area that is at or near the point of generation.[4]
-
Secondary Containment: All containers of liquid this compound waste must be stored in secondary containment to prevent the spread of material in case of a leak.[2][5]
-
Incompatible Materials: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6]
-
Container Closure: Keep waste containers closed at all times except when adding waste.[2][5]
Step 4: Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge this compound waste to sewer systems.[7]
-
Contacting EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][4] Do not attempt to dispose of the chemical waste yourself.[3]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning.[7]
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction. Always consult your local regulations and institutional policies.
| Parameter | Limit | Source |
| Maximum Hazardous Waste Volume per Satellite Accumulation Area | 55 gallons | [4] |
| Maximum Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Laboratory Chemical Waste Container Pickup Request | When container is ¾ full or after 150 days | [8] |
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes in a standard laboratory setting. The recommended procedure is to treat it as a hazardous chemical waste and arrange for its disposal through professional services.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Epoxycholesterol
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling epoxycholesterol, a cholesterol oxide implicated in various biological processes. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
This compound and its isomers are considered hazardous by some suppliers, with the potential for mutagenic effects. The epoxide group can act as an alkylating agent, posing a risk of interacting with cellular components. Therefore, treating this compound with care and utilizing appropriate personal protective equipment (PPE) is crucial.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber). | Prevents skin contact with the compound. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or dust particles of the compound. |
| Body Protection | A lab coat or chemical-resistant coveralls. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling powders or creating aerosols. An air-purifying respirator may be necessary for large quantities or in case of spills. | Minimizes the inhalation of dust or aerosols. The necessity of a respirator should be determined by a risk assessment of the specific procedure. |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram outlines the key steps from preparation to disposal.
Caption: This diagram outlines the procedural flow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.
-
Solid Waste : Unused this compound and any materials heavily contaminated with the solid compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste. Do not dispose of these solutions down the drain.
-
Contaminated Materials : Items such as used gloves, weighing papers, and pipette tips that have come into contact with this compound should be disposed of as solid hazardous waste.
-
Empty Containers : "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for the pickup of hazardous waste.
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
